Di(trimethylolpropane)
Description
Properties
IUPAC Name |
2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYINDVYGQKYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COCC(CC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044879 | |
| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23235-61-2 | |
| Record name | Ditrimethylolpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditrimethylolpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[oxybis(methylene)]bis[2-ethylpropane-1,3-diol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITRIMETHYLOLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6MN32Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Di(trimethylolpropane)
Introduction
Di(trimethylolpropane), often abbreviated as Di-TMP, is a tetra-functional polyol with the chemical formula C12H26O5.[1] It is a valuable chemical intermediate known for enhancing the durability, flexibility, and resistance of various materials.[2] Its primary applications are in the production of high-performance products such as acrylic monomers for radiation-curable coatings, polyurethanes, alkyd resins, synthetic lubricants, and as a co-stabilizer in lead-free PVC.[3][4] Di-TMP is typically a colorless, crystalline solid.[3] This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies for Di-TMP, tailored for researchers and professionals in chemical and drug development.
Synthesis of Di(trimethylolpropane)
The production of Di-TMP is primarily achieved through two main routes: as a byproduct during the industrial synthesis of trimethylolpropane (B17298) (TMP) and through the direct acid-catalyzed condensation of two TMP molecules.
Route 1: Acid-Catalyzed Etherification of Trimethylolpropane
The most direct synthesis method involves the dehydration and etherification of two molecules of trimethylolpropane in the presence of an acid catalyst.[5][6] This reaction is typically performed under heat and vacuum to continuously remove the water formed, thereby driving the equilibrium towards product formation.[6][7]
2 C₆H₁₄O₃ (TMP) ---(Acid Catalyst, Δ, Vacuum)--> C₁₂H₂₆O₅ (Di-TMP) + H₂O
A detailed protocol derived from patent literature is as follows:[6][7]
-
Charging the Reactor: A flask equipped with a heating mantle, stirrer, and a reflux cooler connected to a vacuum system is charged with trimethylolpropane (TMP) and an acid catalyst (e.g., methane (B114726) sulfonic acid, p-toluenesulfonic acid, or sulfuric acid).
-
Reaction Conditions: The mixture is heated to a temperature ranging from 150°C to 200°C.[7] A vacuum is applied, with pressures ranging from 0.1 to 50 mm Hg, to facilitate the continuous removal of water formed during the etherification process.[6][8]
-
Reaction Monitoring: The reaction is monitored over several hours. The progress can be tracked by measuring the amount of water collected or by analyzing samples of the reaction mixture.
-
Neutralization: After the desired conversion is achieved, the mixture can be cooled and neutralized with a base (e.g., NaOH solution) if a soluble acid catalyst was used.[7]
-
Work-up: The resulting crude product, a viscous oil, contains Di-TMP, unreacted TMP, and small amounts of higher oligomers like tri-TMP. This mixture then proceeds to the purification stage.
| Parameter | Example 1[6] | Example 2[7] | Example 3[7] |
| TMP Input | 1210 g | 201 g | 268 g (in 200g Toluene) |
| Catalyst | 0.62 g H₂SO₄ | 4 g Methane Sulphonic Acid | 2 g p-Toluene Sulphonic Acid |
| Temperature | 160-165 °C | 150 °C | 200 °C |
| Pressure | 6 mm Hg | 0.5 mm Hg | Atmospheric (Azeotropic) |
| Time | 4 hours | 2.25 hours | Not specified (until 18g H₂O separated) |
| Di-TMP Formed | 90.0 g | 26.1 g | 35.9 g |
| Tri-TMP Formed | 5.9 g | 2.8 g | 6.4 g |
| Yield | 59% (based on TMP consumed) | 52% (based on TMP consumed) | 25% (based on TMP consumed) |
Route 2: Byproduct of Trimethylolpropane Production
Industrially, Di-TMP is often obtained as a byproduct during the synthesis of trimethylolpropane.[3][5] The production of TMP involves a base-catalyzed aldol (B89426) condensation of n-butyraldehyde with formaldehyde (B43269), followed by a crossed Cannizzaro reaction.[9] Under the reaction conditions, a secondary reaction can occur where TMP condenses to form Di-TMP, which is then isolated from the distillation residues of the main TMP purification process.[5]
An alternative synthetic approach involves reacting TMP, 2-ethylacrolein, and formaldehyde in the presence of a basic catalyst, which can produce Di-TMP with high yield and selectivity.[3][5]
Purification of Di(trimethylolpropane)
The purification of Di-TMP is critical for achieving the high purity required for its applications (>98-99%).[10][11] The primary challenges include its high boiling point, which complicates distillation, and the presence of structurally similar impurities like TMP and tri-TMP.[12] A multi-step approach involving extraction and crystallization is often employed.
Purification by Extraction and Crystallization
A robust method for obtaining high-purity Di-TMP involves solvent extraction of crude Di-TMP (often from TMP distillation residues) followed by crystallization.[10]
The following protocol is based on a patented industrial process:[10]
-
Initial Extraction: The crude Di-TMP residue is subjected to cross-current extraction using a solvent such as octanol (B41247) and washed with deionized water. This step transfers remaining TMP and a small amount of Di-TMP into the aqueous phase for recycling.
-
Solvent Removal: The octanol is removed from the washed organic (oil) phase under vacuum using a desolventization tower.
-
Secondary Extraction: The desolventized oil phase, now enriched in Di-TMP, undergoes another round of cross-current extraction and washing with octanol and water.
-
Crystallization: The Di-TMP-rich aqueous phase from the secondary extraction is cooled to induce crystallization.
-
Filtration: The formed crystals are separated from the mother liquor via filtration (e.g., using a Büchner funnel). The crystals are then washed with a small amount of deionized water.
-
Vacuum Drying: The washed, wet product is dried in a vacuum oven under controlled temperature and pressure to yield the final high-purity Di-TMP product.
| Parameter | Value / Condition[10] |
| Starting Material | Residue from Trimethylolpropane Rectification |
| Extraction Solvent | Octanol |
| Washing Agent | Deionized Water |
| Drying Temperature | 60 - 70 °C |
| Drying Pressure | 1 - 10 kPa (absolute) |
| Drying Time | 5 - 8 hours |
| Final Product Purity | ≥ 99.0% |
| Tri-TMP Impurity | ≤ 0.5% |
| Final Product Form | Colorless Crystals |
Other Purification Methods
-
Distillation: Due to the high boiling point of Di-TMP, distillative purification is difficult and requires high vacuum to prevent thermal decomposition.[12] It is more commonly used to separate Di-TMP as a residue from the more volatile TMP.[5][13]
-
Recrystallization: Simple recrystallization from an organic solvent like acetone (B3395972) can also be used to purify crude Di-TMP.[12]
References
- 1. Ditrimethylolpropane | C12H26O5 | CID 90038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di(trimethylolpropane) Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]
- 3. Di(trimethylol propane) | 23235-61-2 [chemicalbook.com]
- 4. datavagyanik.com [datavagyanik.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5324863A - Process for the production of di-trimethylolpropane - Google Patents [patents.google.com]
- 7. WO1992005134A1 - Process for the production of di-trimethylolpropane - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]
- 10. CN103467252B - Method for increasing purity of di-trimethylolpropane - Google Patents [patents.google.com]
- 11. labproinc.com [labproinc.com]
- 12. WO2013072008A1 - Method for recovering di-trimethylolpropane and trimethylolpropane-enriched product streams from the side streams of trimethylolpropane production - Google Patents [patents.google.com]
- 13. US20020189926A1 - Method for purifying trimethylolpropane, which is produced by hydrogenation, by means of continuous distillation - Google Patents [patents.google.com]
In-Depth Technical Guide to Di(trimethylolpropane) (CAS 23235-61-2)
For Researchers, Scientists, and Drug Development Professionals
Core Properties of Di(trimethylolpropane)
Di(trimethylolpropane), also known as Di-TMP, is a tetrafunctional polyol used as a monomer in the synthesis of various polymers. Its unique structure, featuring four primary hydroxyl groups, imparts valuable properties to the resulting materials, such as high crosslink density, thermal stability, and chemical resistance.
Physicochemical and Spectroscopic Data
The fundamental properties of Di(trimethylolpropane) are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 23235-61-2 |
| Molecular Formula | C₁₂H₂₆O₅ |
| Molecular Weight | 250.33 g/mol |
| IUPAC Name | 2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol |
| Synonyms | Di-TMP, 2,2'-[oxybis(methylene)]bis[2-ethyl-1,3-propanediol] |
| Appearance | White to almost white crystalline powder or flakes |
| Melting Point | 108-111 °C |
| Boiling Point | 215 °C at 4 mmHg |
| Density | Approximately 1.122 g/cm³ |
| Solubility | Soluble in water, methanol, and acetone. Insoluble in aliphatic and aromatic hydrocarbons. |
| Structure (SMILES) | CCC(CO)(CO)COCC(CC)(CO)CO |
Primary Applications and Uses
Di(trimethylolpropane) is a versatile building block primarily utilized in the polymer industry. Its tetrafunctionality allows for the creation of highly crosslinked and branched polymers with enhanced performance characteristics.
Radiation-Curable Coatings and Inks
A significant application of Di-TMP is in the formulation of radiation-curable coatings and inks. It is often converted into its acrylate (B77674) ester derivative, Di(trimethylolpropane) tetraacrylate (Di-TMPTA), a tetrafunctional monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) or electron beam (EB) radiation. This process, known as radiation curing, is a fast, energy-efficient, and solvent-free method for producing high-performance coatings.
The resulting coatings exhibit excellent hardness, scratch resistance, and chemical resistance, making them suitable for demanding applications such as protective coatings for wood, plastics, and electronics. The high reactivity of Di-TMPTA contributes to faster curing speeds in the production of printing inks, including those used in lithography, ink jet, and flexography.
Polyurethanes
The primary hydroxyl groups of Di-TMP readily react with isocyanates to form polyurethane networks. The tetrafunctional nature of Di-TMP allows for the formation of highly crosslinked polyurethanes with improved mechanical strength, durability, and thermal stability. These polyurethanes find use in a variety of applications, including foams, elastomers, adhesives, and sealants.
Synthetic Lubricants
Di-TMP is used in the synthesis of polyol ester-based synthetic lubricants. These biolubricants are derived from renewable resources, such as palm kernel oil, and offer excellent thermal and oxidative stability, a high viscosity index, and a low pour point. The synthesis involves the transesterification of fatty acid methyl esters with Di-TMP. The resulting Di-trimethylolpropane tetraesters are potential candidates for high-performance and environmentally friendly lubricants, including food-grade hydraulic oils.
Biodegradable Polymers for Drug Delivery
While research is ongoing, the synthesis of biodegradable hyperbranched polyesters from trimethylolpropane, a related compound, suggests the potential of Di-TMP in biomedical applications. These polymers can be designed to have biodegradable backbones and side chains, offering biocompatibility and the possibility for covalent drug conjugation. The branched structure allows for the creation of nano-sized drug delivery systems. However, it is important to note that specific studies detailing the synthesis and application of Di-TMP-based polymers for drug delivery are still emerging.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving Di(trimethylolpropane).
Synthesis of Polyhydroxyurethanes (PHUs) from Di(trimethylolpropane) Carbonate
This protocol describes the synthesis of polyhydroxyurethanes (PHUs) through the polyaddition of Di(trimethylolpropane) carbonate (DTMPC) with an aliphatic diamine.
Materials:
-
Di(trimethylolpropane) carbonate (DTMPC)
-
1,6-Diaminohexane
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve DTMPC and a slight excess of 1,6-diaminohexane in DMF.
-
Heat the reaction mixture to 70°C with continuous stirring under an inert atmosphere.
-
Maintain the reaction at 70°C for 23 hours to allow for polyaddition to occur.
-
After the reaction is complete, precipitate the resulting PHU by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
Synthesis of Di(trimethylolpropane) Tetraester Biolubricant
This protocol outlines the synthesis of a biolubricant through the transesterification of palm oil methyl esters (POME) with Di(trimethylolpropane).
Materials:
-
Palm oil methyl esters (POME)
-
Di(trimethylolpropane) (Di-TMP)
-
Sulfuric acid (catalyst)
Procedure:
-
Combine POME and Di-TMP in a three-neck round-bottom flask equipped with a condenser, thermocouple, and magnetic stirrer.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) under vacuum with vigorous stirring.
-
Monitor the progress of the reaction by analyzing the conversion of POME.
-
Once the reaction reaches the desired conversion, neutralize the catalyst with a suitable base.
-
Purify the resulting Di-trimethylolpropane tetraester product by washing with water and subsequent drying.
Mandatory Visualizations
Biological Interaction Pathway
As of the current scientific literature, there is no known direct biological signaling pathway for Di(trimethylolpropane) itself. Its primary role is as a monomer in the synthesis of larger, more complex polymers. The biological interactions would be characteristic of the final polymer, not the Di-TMP monomer.
To fulfill the visualization requirement, the following diagram illustrates a conceptual workflow for the application of a Di-TMP-based biodegradable polymer in targeted drug delivery.
Caption: Conceptual workflow for targeted drug delivery using a Di-TMP-based biodegradable polymer.
Experimental Workflow: UV Curing of a Di-TMPTA Coating
The following diagram illustrates a typical experimental workflow for the formulation and UV curing of a coating containing Di(trimethylolpropane) tetraacrylate (Di-TMPTA).
Caption: Experimental workflow for the formulation and UV curing of a Di-TMPTA-based coating.
Di(trimethylolpropane): A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Di(trimethylolpropane) [Di-TMP], a tetrafunctional polyhydric alcohol. Understanding the solubility characteristics of Di-TMP is essential for its application in various fields, including the synthesis of polymers, coatings, and specialty chemicals. This document compiles available solubility data, outlines experimental protocols for its determination, and provides a visual representation of a general experimental workflow.
Qualitative Solubility Profile
Di(trimethylolpropane) is a white, crystalline solid at room temperature. Its solubility is dictated by its molecular structure, which contains four primary hydroxyl groups, contributing to its polarity, and a flexible ether linkage. The principle of "like dissolves like" is a key determinant of its solubility in various organic solvents.
Based on available data, the qualitative solubility of Di-TMP in a range of common organic solvents is summarized below.
Table 1: Qualitative Solubility of Di(trimethylolpropane)
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble | The four hydroxyl groups can form hydrogen bonds with water molecules, but the overall hydrocarbon backbone limits extensive solubility. |
| Methanol (B129727) | Soluble[1][2] | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar hydroxyl groups of Di-TMP. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of Di-TMP. | |
| Polar Aprotic | Acetone (B3395972) | Soluble[3] | The polar carbonyl group of acetone can interact with the hydroxyl groups of Di-TMP, leading to dissolution. |
| Ethyl Acetate (B1210297) | Soluble | As a polar aprotic solvent, ethyl acetate can solvate Di-TMP. Di-TMP can be recrystallized from ethyl acetate. | |
| Chlorinated | Chloroform | Soluble[3] | Chloroform is a moderately polar solvent that can dissolve Di-TMP. |
| Carbon Tetrachloride | Soluble[3] | Although nonpolar, carbon tetrachloride can dissolve Di-TMP, likely due to dispersion forces. | |
| Ethers | Diethyl Ether | Soluble[3] | The ether oxygen in diethyl ether can act as a hydrogen bond acceptor for the hydroxyl groups of Di-TMP. |
| Non-Polar | Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Insoluble[3] | The non-polar nature of aliphatic hydrocarbons does not favor interaction with the polar hydroxyl groups of Di-TMP. |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Insoluble[3] | Similar to aliphatic hydrocarbons, the non-polar aromatic ring does not effectively solvate the polar Di-TMP molecule. |
Quantitative Solubility Data
Despite a comprehensive search of scientific literature and technical data sheets, specific quantitative solubility data for Di(trimethylolpropane) in a wide range of organic solvents is limited. The most consistently reported quantitative value is for its solubility in water.
Table 2: Quantitative Solubility of Di(trimethylolpropane)
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |
| Water | 20 | 2.1 | [4] |
| Water | 25 | 2.6 | [1][2] |
Note: The slight discrepancy in water solubility values is likely attributable to minor variations in experimental conditions and methods.
The lack of extensive quantitative data highlights an area for future research to fully characterize the behavior of Di-TMP in various solvent systems.
Experimental Protocol for Solubility Determination
The following section details a generalized experimental protocol for determining the solubility of Di(trimethylolpropane) in an organic solvent. This method is based on the widely used gravimetric technique, which involves preparing a saturated solution and determining the concentration of the solute.
Materials and Equipment
-
Di(trimethylolpropane), analytical grade
-
Selected organic solvent, analytical grade
-
Conical flasks with stoppers
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance (accurate to ±0.0001 g)
-
Syringe filters (chemically compatible with the solvent)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
-
Desiccator
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of Di-trimethylolpropane to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution transferred to the evaporation dish.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the Di-TMP. The drying temperature should be below the boiling point of Di-TMP and the decomposition temperature.
-
Continue drying until a constant weight of the dried Di-TMP is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
Cool the evaporation dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved Di-TMP by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per liter of solvent (g/L).
Formula for g/100 g of solvent: Solubility = (Mass of dried Di-TMP / Mass of solvent) * 100
The mass of the solvent can be calculated from its volume and density at the experimental temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the described experimental protocol for determining the solubility of Di(trimethylolpropane).
This comprehensive guide provides a foundational understanding of the solubility of Di(trimethylolpropane) in organic solvents. While quantitative data remains sparse, the provided qualitative assessment and detailed experimental protocol offer valuable resources for researchers and professionals working with this versatile chemical compound. Further experimental investigation is encouraged to expand the quantitative solubility database for Di-TMP.
References
Spectral Analysis of Di(trimethylolpropane): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral analysis of Di(trimethylolpropane) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the expected spectral data, experimental protocols, and visual representations of the underlying chemical structures and analytical workflows.
Introduction to Di(trimethylolpropane)
Di(trimethylolpropane), with the chemical formula C₁₂H₂₆O₅, is a tetrafunctional polyol. Its structure consists of two trimethylolpropane (B17298) units linked by an ether bond. This unique structure, featuring four primary hydroxyl groups, makes it a valuable building block in the synthesis of various polymers, including polyesters, polyurethanes, and alkyd resins. Accurate spectral characterization is crucial for verifying its structure, assessing its purity, and understanding its reactivity in polymerization processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of Di(trimethylolpropane). Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms within the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for Di(trimethylolpropane) when analyzed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for polyols. These values are based on the analysis of its constituent monomer, trimethylolpropane, and spectral database information.
Table 1: Predicted ¹H NMR Chemical Shifts for Di(trimethylolpropane) in DMSO-d₆
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl group) | ~ 0.8 | Triplet | 6H |
| -CH₂- (Ethyl group) | ~ 1.2 | Quartet | 4H |
| -CH₂-O- (Ether linkage) | ~ 3.2 | Singlet | 4H |
| -CH₂OH (Hydroxymethyl) | ~ 3.3 | Doublet | 8H |
| -OH (Hydroxyl) | ~ 4.2 | Triplet | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts for Di(trimethylolpropane) in DMSO-d₆
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl group) | ~ 7 |
| -CH₂- (Ethyl group) | ~ 23 |
| Quaternary Carbon | ~ 45 |
| -CH₂OH (Hydroxymethyl) | ~ 61 |
| -CH₂-O- (Ether linkage) | ~ 73 |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of Di(trimethylolpropane) is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Di(trimethylolpropane).
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: 1024 or higher, as the ¹³C nucleus is less sensitive than ¹H.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in Di(trimethylolpropane) by measuring the absorption of infrared radiation at specific wavenumbers.
Predicted FTIR Spectral Data
The FTIR spectrum of Di(trimethylolpropane) is characterized by the presence of strong absorptions corresponding to its hydroxyl, ether, and alkyl functionalities.
Table 3: Predicted FTIR Peak Assignments for Di(trimethylolpropane)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2960-2850 | C-H stretch | Alkyl (-CH₃, -CH₂-) |
| 1465-1450 | C-H bend | Alkyl (-CH₂-) |
| 1380-1370 | C-H bend | Alkyl (-CH₃) |
| 1150-1085 | C-O-C stretch | Ether |
| 1080-1050 | C-O stretch | Primary Alcohol |
Experimental Protocol for FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a convenient method for analyzing solid samples like Di(trimethylolpropane) with minimal sample preparation.
-
Sample Preparation:
-
Ensure the Di(trimethylolpropane) sample is in a solid, powdered form.
-
No further sample preparation is typically required.
-
-
Instrument Parameters (FTIR-ATR):
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Measurement Procedure:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Place a small amount of the Di(trimethylolpropane) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
The instrument's software will automatically generate the absorbance or transmittance spectrum.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the spectral analysis of Di(trimethylolpropane).
Unveiling the Thermal Profile of Di(trimethylolpropane): A Technical Guide to TGA and DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to characterize the thermal properties of Di(trimethylolpropane) [CAS: 23235-61-2]. Focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document outlines detailed experimental protocols and presents known thermal data. Due to a lack of extensive published TGA and DSC data for Di(trimethylolpropane), this guide establishes a framework for its analysis, including representative data based on chemically similar polyol esters.
Physicochemical Properties of Di(trimethylolpropane)
Di(trimethylolpropane), a tetra-functional polyol, is a white crystalline solid at room temperature. Its structure, consisting of two trimethylolpropane (B17298) units linked by an ether bond, imparts unique thermal characteristics relevant to its applications in various fields, including the synthesis of polymers and lubricants.
| Property | Value | Reference |
| Melting Point | 108-111 °C | [1][2] |
| Boiling Point | 215 °C at 4 mmHg | [1] |
| Molecular Formula | C₁₂H₂₆O₅ | [3] |
| Molecular Weight | 250.33 g/mol | [3] |
Thermogravimetric Analysis (TGA)
TGA is a crucial technique for determining the thermal stability and decomposition profile of a material.[4][5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol for TGA of Di(trimethylolpropane)
The following protocol provides a general framework for conducting a TGA analysis of Di(trimethylolpropane). Actual parameters may need to be optimized based on the specific instrument and experimental objectives.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the Di(trimethylolpropane) sample is a fine, homogeneous powder to promote uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
TGA Method Parameters:
-
Purge Gas: High-purity nitrogen (or air/oxygen for oxidative stability studies) at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.
-
Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 600 °C, or higher if complete decomposition is not observed.
-
Data Collection: Record the sample mass, temperature, and time throughout the experiment.
Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.
-
Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5%).
Representative TGA Data
| Parameter | Representative Value | Description |
| Tonset | ~ 250 - 300 °C | Onset temperature of major decomposition. |
| Td5% | ~ 230 - 280 °C | Temperature at which 5% mass loss occurs. |
| Peak Decomposition Temp. (DTG) | ~ 300 - 350 °C | Temperature of the maximum rate of decomposition. |
| Residue at 600 °C | < 1% | Expected to decompose cleanly with minimal char formation in an inert atmosphere. |
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6][7] It provides information on melting, crystallization, glass transitions, and heats of reaction.
Experimental Protocol for DSC of Di(trimethylolpropane)
This protocol outlines a standard procedure for DSC analysis.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered Di(trimethylolpropane) sample into a clean, tared DSC pan (e.g., aluminum).
-
Hermetically seal the pan to ensure a controlled atmosphere and prevent sublimation. An empty, sealed pan should be used as a reference.
DSC Method Parameters:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heating: Ramp from ambient temperature to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min.
-
Cooling (optional): Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating (optional): A second heating scan can be performed to observe the glass transition of the amorphous phase, if any, and to obtain a melting point free from thermal history.
-
-
Data Collection: Record the heat flow as a function of temperature and time.
Analysis:
-
Plot the heat flow versus temperature to generate the DSC thermogram.
-
Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.
-
Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.
-
Identify any other thermal events, such as a glass transition (Tg), which would appear as a step change in the baseline.
Representative DSC Data
The known melting point of Di(trimethylolpropane) is a key parameter obtained by DSC. Other thermal events, such as a glass transition, are not commonly reported for this crystalline material but could be observed in samples with amorphous content.
| Parameter | Representative Value | Description |
| Melting Point (Tm) | 108-111 °C | Peak temperature of the endothermic melting transition.[1][2] |
| Heat of Fusion (ΔHf) | ~ 150 - 250 J/g | A hypothetical but reasonable range for a crystalline polyol of this molecular weight. |
| Glass Transition (Tg) | Not typically observed | As a crystalline solid, a distinct glass transition is not expected unless an amorphous phase is present. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the thermal analysis of Di(trimethylolpropane) using TGA and DSC.
Caption: General workflow for TGA and DSC analysis of Di(trimethylolpropane).
Conclusion
This technical guide provides a foundational understanding of the thermal properties of Di(trimethylolpropane) and the standard methodologies for their determination using TGA and DSC. While a comprehensive experimental dataset for this specific compound is not widely published, the provided protocols and representative data serve as a valuable resource for researchers and scientists. The high melting point and expected high thermal stability make Di(trimethylolpropane) a robust molecule for applications requiring thermal resilience. The experimental workflows outlined herein will enable consistent and reliable characterization of this and similar polyol compounds.
References
- 1. Di(trimethylolpropane) 97 23235-61-2 [sigmaaldrich.com]
- 2. linseis.com [linseis.com]
- 3. Ditrimethylolpropane | C12H26O5 | CID 90038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Di(trimethylolpropane): A Tetrafunctional Core for Advanced Polymer Architectures and Drug Delivery Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Di(trimethylolpropane) (Di-TMP), a tetrafunctional polyol, is emerging as a critical building block in the design of complex polymer architectures with broad applications, from advanced coatings and lubricants to sophisticated drug delivery nanocarriers. Its unique structure, featuring four primary hydroxyl groups, provides a versatile platform for the synthesis of star-shaped polymers, hyperbranched polymers, and dendrimers, enabling precise control over material properties. This technical guide provides a comprehensive overview of Di-TMP, including its physicochemical properties, synthesis and functionalization protocols, and its burgeoning role in biomedical applications.
Physicochemical Properties of Di(trimethylolpropane) and its Acrylate (B77674) Derivative
Di-TMP is a white, crystalline solid at room temperature, valued for its thermal stability and reactivity of its four primary hydroxyl groups.[1] These hydroxyls serve as initiation sites for polymerization, allowing for the creation of well-defined, multi-armed polymer structures. For applications in radiation-curable coatings and inks, Di-TMP is often functionalized into Di(trimethylolpropane) tetraacrylate (Di-TMPTTA), a multifunctional acrylic monomer.[2] The properties of both Di-TMP and Di-TMPTTA are summarized in the tables below for easy comparison.
| Property | Value | References |
| Chemical Name | 2,2'-[oxybis(methylene)]bis(2-ethyl)-1,3-propanediol | [3] |
| Synonyms | Di-TMP, Ditrimethylolpropane | [3] |
| CAS Number | 23235-61-2 | [3] |
| Molecular Formula | C12H26O5 | [3] |
| Molecular Weight | 250.33 g/mol | [3] |
| Melting Point | 108-111 °C | [3] |
| Boiling Point | 215 °C at 4 mmHg | [3] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and methanol |
Table 1: Physicochemical Properties of Di(trimethylolpropane) (Di-TMP)
| Property | Value | References |
| Chemical Name | [(oxybis(methylene)] bis(2-ethylpropane-2,1,3-triyl)tetrakis(oxy)tetrakis(3-oxopropane-3,1-diyl)tetraacrylate | [2] |
| Synonyms | Di-TMPTTA, Bistrimethylolpropane tetraacrylate | [4] |
| CAS Number | 94108-97-1 | [4] |
| Molecular Formula | C24H34O9 | [5] |
| Average Molecular Weight | ~466 g/mol | [4][5] |
| Appearance | Viscous liquid | [5] |
| Density | 1.101 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.479 | [5] |
Table 2: Physicochemical Properties of Di(trimethylolpropane) tetraacrylate (Di-TMPTTA)
Synthesis and Functionalization: Experimental Protocols
The versatility of Di-TMP as a core molecule stems from the reactivity of its four primary hydroxyl groups, which can be readily functionalized to suit various applications.
Protocol 1: Synthesis of Di(trimethylolpropane) tetraacrylate (Di-TMPTTA)
This protocol describes the synthesis of Di-TMPTTA via a condensation reaction between Di-TMP and 2-carboxyethylacrylate.[2]
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
2-carboxyethylacrylate
-
Toluene (as azeotropic solvent)
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (B1673460) monomethyl ether (inhibitor)
Procedure:
-
Charge a reaction flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser with Di-TMP, 2-carboxyethylacrylate (in molar excess), toluene, and a catalytic amount of p-toluenesulfonic acid.
-
Add a small amount of hydroquinone monomethyl ether to inhibit the premature polymerization of the acrylate groups.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the esterification reaction via the Dean-Stark trap.
-
Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
After completion, cool the reaction mixture and wash it with a sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the Di-TMPTTA product as a viscous liquid.
-
Characterize the final product using NMR and FT-IR spectroscopy to confirm its chemical structure.[2]
Protocol 2: Lipase-Catalyzed Synthesis of Hyperbranched Polyesters
This protocol outlines the synthesis of a hyperbranched polyester (B1180765) using Di-TMP as the core molecule in an enzyme-catalyzed polymerization. This method offers a green chemistry approach to polyester synthesis.[6]
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Adipic acid (or other dicarboxylic acid)
-
Immobilized Lipase (B570770) B from Candida antarctica (e.g., Novozym-435)
Procedure:
-
In a reaction vessel, combine Di-TMP and adipic acid in the desired molar ratio.
-
Add the immobilized lipase catalyst to the monomer mixture.
-
Heat the reaction mixture under vacuum at a controlled temperature (e.g., 70-90 °C) with continuous stirring.
-
Continue the reaction for a specified period (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.
-
After the desired reaction time, dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and separate the enzyme catalyst by filtration.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry it under vacuum to a constant weight.
-
Characterize the resulting hyperbranched polyester for its molecular weight, polydispersity index (PDI), and degree of branching using GPC and NMR spectroscopy. Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Applications in Drug Delivery
The unique architecture of polymers derived from Di-TMP makes them highly suitable for drug delivery applications. Star-shaped and hyperbranched polymers can encapsulate therapeutic agents within their core or have them conjugated to their numerous arm-ends, offering high drug loading capacities.[7] The compact, globular structure of these polymers can also improve the solubility and stability of hydrophobic drugs.[8]
Experimental Workflow for Di-TMP-Based Nanoparticle Formulation and Evaluation
The following workflow outlines the general steps for developing and testing a Di-TMP-based drug delivery system.
References
- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Curing Behavior of Tetrafunctional Acrylate Monomer Using Di(trimethylolpropane) -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 3. Controlling In Vivo Stability and Biodistribution in Electrostatically Assembled Nanoparticles for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 二(三羟甲基丙烷)四丙烯酸 average Mw 466 | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimeric drug polymeric nanoparticles with exceptionally high drug loading and quantitative loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hydroxyl Groups of Di(trimethylolpropane)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di(trimethylolpropane) (Di-TMP), a tetrafunctional polyol, offers a unique molecular architecture centered around its four primary hydroxyl groups. The reactivity and accessibility of these hydroxyl moieties are pivotal to its utility in a wide array of applications, from polymer synthesis to the development of advanced drug delivery systems. This technical guide provides a comprehensive examination of the hydroxyl groups in Di-TMP, detailing their chemical nature, reactivity, and the analytical methodologies for their characterization. Detailed experimental protocols, quantitative data, and visual representations of key reactions are presented to equip researchers and professionals with the foundational knowledge required for the effective utilization of this versatile molecule.
Introduction to Di(trimethylolpropane) and its Hydroxyl Functionality
Di(trimethylolpropane), chemically known as 2,2'-[oxybis(methylene)]bis(2-ethyl-1,3-propanediol), is a dimer of trimethylolpropane (B17298) (TMP) linked by an ether bond. This structure results in a molecule with four primary hydroxyl (-OH) groups, making it a valuable building block in various chemical syntheses.[1] The primary nature of these hydroxyl groups contributes to their high reactivity, allowing for efficient participation in reactions such as esterification and urethane (B1682113) formation.
The strategic placement of these four hydroxyl groups on a compact and stable backbone allows for the creation of highly branched and cross-linked structures. This has led to its use in the production of high-performance polymers, including alkyd resins, polyurethanes, and radiation-curable coatings, where the hydroxyl groups serve as key reaction sites.[1] In the context of drug development, the polyol nature of Di-TMP makes it an interesting candidate for the synthesis of biodegradable polymers and hydrogels for controlled drug release applications.
Chemical Structure and Properties
The chemical structure of Di(trimethylolpropane) is fundamental to understanding the role and reactivity of its hydroxyl groups.
Caption: Molecular structure of Di(trimethylolpropane) highlighting the two TMP units and the central ether linkage.
Quantitative Properties
A summary of the key quantitative properties of Di(trimethylolpropane) is provided in the table below. These parameters are crucial for stoichiometric calculations in chemical reactions and for quality control purposes.
| Property | Typical Value | Unit | Significance |
| Hydroxyl Number | 880 - 910 | mg KOH/g | A measure of the concentration of hydroxyl groups. Essential for determining the amount of co-reactant needed in polymer synthesis.[2] |
| Molecular Weight | 250.33 | g/mol | Defines the mass of one mole of the substance. |
| Functionality | 4 | - | The number of reactive hydroxyl groups per molecule. |
| Purity (Di-TMP content) | > 98 | % | Indicates the percentage of the desired compound in a sample. |
| Melting Point | 108 - 111 | °C | The temperature at which the solid melts to a liquid. |
| Water Content | < 0.2 | % | Water can react with certain co-reactants (e.g., isocyanates) and should be minimized. |
| Acidity (as formic acid) | < 15 | ppm | High acidity can affect reaction kinetics and product stability. |
Experimental Protocols for Hydroxyl Group Characterization
Accurate characterization of the hydroxyl groups in Di-TMP is essential for its effective application. This section provides detailed protocols for key analytical techniques.
Determination of Hydroxyl Value by Titration (ASTM E222-17)
This method determines the hydroxyl value by acetylation of the hydroxyl groups with acetic anhydride (B1165640), followed by titration of the excess anhydride.
Principle: The hydroxyl groups react with a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standardized sodium hydroxide (B78521) solution. A blank determination is performed to account for the acetic anhydride that reacts with water.
Apparatus:
-
Pressure bottles, 200-mL
-
Water bath maintained at 98 ± 2 °C
-
Buret, 50-mL, graduated in 0.1-mL intervals
-
Pipets, 10-mL and 25-mL
-
Analytical balance
Reagents:
-
Acetic Anhydride
-
Pyridine
-
Standardized 1.0 N Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution (1% in pyridine)
Procedure:
-
Sample Preparation: Accurately weigh a sample of Di-TMP into a pressure bottle. The sample size can be estimated using the formula: Sample size (g) = 561 / expected hydroxyl number.
-
Acetylation: Pipet 10.0 mL of the acetylating reagent (a solution of acetic anhydride in pyridine) into the bottle.
-
Blank Preparation: Prepare a blank by pipetting 10.0 mL of the acetylating reagent into another pressure bottle.
-
Reaction: Stopper the bottles, wrap them securely in a cloth bag, and place them in the water bath at 98 ± 2 °C for 1 hour.
-
Hydrolysis: Remove the bottles from the bath and allow them to cool to room temperature. Add 10 mL of distilled water to each bottle.
-
Titration: Add a few drops of phenolphthalein indicator to each bottle and titrate with the standardized 1.0 N NaOH solution to a faint pink endpoint that persists for at least 15 seconds.
Calculation: Hydroxyl Number (mg KOH/g) = [((B - A) * N * 56.1) / W] Where:
-
A = volume of NaOH solution required for the sample (mL)
-
B = volume of NaOH solution required for the blank (mL)
-
N = normality of the NaOH solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH ( g/mol )
Caption: Experimental workflow for determining the hydroxyl value of Di(trimethylolpropane).
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for the qualitative and quantitative analysis of hydroxyl groups.
Principle: The O-H stretching vibration in alcohols gives rise to a characteristic broad absorption band in the infrared spectrum, typically in the region of 3200-3600 cm⁻¹. The intensity of this band is proportional to the concentration of hydroxyl groups.
Procedure (Qualitative):
-
Sample Preparation: Prepare a thin film of molten Di-TMP between two KBr plates or prepare a KBr pellet containing a small amount of finely ground Di-TMP.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the broad absorption band corresponding to the O-H stretch. The presence of this band confirms the existence of hydroxyl groups.
Procedure (Quantitative - Calibration Curve Method):
-
Standard Preparation: Prepare a series of standards with known hydroxyl values.
-
FTIR Analysis: Record the FTIR spectra of the standards.
-
Calibration Curve: Measure the area of the O-H stretching band for each standard and plot it against the corresponding hydroxyl value.
-
Sample Analysis: Record the FTIR spectrum of the Di-TMP sample and measure the area of the O-H band.
-
Quantification: Determine the hydroxyl value of the sample from the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation and quantification of hydroxyl groups.
Principle: In ¹H-NMR, the protons of the hydroxyl groups are typically observed as a broad singlet. The chemical shift of this peak can vary depending on the solvent, temperature, and concentration. The protons on the carbon atoms attached to the hydroxyl groups (-CH₂OH) also show characteristic chemical shifts. Quantitative ¹H-NMR (qNMR) can be used to determine the hydroxyl content by integrating the signals of the -CH₂OH protons relative to an internal standard.
Procedure (¹H-NMR):
-
Sample Preparation: Dissolve a precisely weighed amount of Di-TMP and a known amount of a suitable internal standard (e.g., maleic anhydride) in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to the -CH₂OH protons of Di-TMP and the protons of the internal standard.
-
Integrate the respective signals.
-
Calculate the molar ratio of Di-TMP to the internal standard.
-
From this ratio, the hydroxyl content can be determined.
-
Reactivity of the Hydroxyl Groups
The four primary hydroxyl groups of Di-TMP are the centers of its reactivity, participating in a variety of chemical transformations.
Esterification
Di-TMP readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form tetraesters. This reaction is fundamental to the production of synthetic lubricants, plasticizers, and polyester (B1180765) resins.
Caption: General reaction scheme for the acid-catalyzed esterification of Di(trimethylolpropane).
Urethane Formation
The reaction of the hydroxyl groups of Di-TMP with isocyanates is the basis for the formation of polyurethanes. As a tetrafunctional alcohol, Di-TMP acts as a cross-linker, leading to the formation of rigid and highly cross-linked polyurethane networks.
References
Di(trimethylolpropane): A Tetrafunctional Core for Advanced Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Di(trimethylolpropane) (Di-TMP), a tetrafunctional polyol, is emerging as a critical building block in the synthesis of advanced polymers. Its unique structure, featuring four primary hydroxyl groups, provides a versatile platform for creating highly branched and crosslinked polymer architectures.[1][2][3][4] This guide delves into the technical aspects of Di-TMP, from its fundamental properties and synthesis to its application in creating sophisticated polymers with potential uses in fields ranging from industrial coatings to innovative drug delivery systems.
Core Properties of Di(trimethylolpropane)
Di-TMP is a colorless, crystalline solid at room temperature.[1] Its four primary hydroxyl groups make it a highly reactive monomer for various polymerization reactions.[4] Understanding its physicochemical properties is essential for its effective use in polymer synthesis.
Table 1: Physicochemical Properties of Di(trimethylolpropane)
| Property | Value |
| CAS Number | 23235-61-2[1] |
| Molecular Formula | C₁₂H₂₆O₅[1][] |
| Molecular Weight | 250.33 g/mol [1] |
| Appearance | White to almost white powder or flakes[1][3][] |
| Melting Point | 108-111 °C[1][2][][6] |
| Boiling Point | 215 °C at 4 mmHg[1][2][6] |
| Density | ~1.122 g/cm³[] |
| Hydroxyl Value | 880-910 mg KOH/g (for 98% grade)[7] |
| Water Solubility | 21 g/L at 20 °C[1][6] |
| Synonyms | Di-TMP, DTMP, 2,2'-[oxybis(methylene)]bis[2-ethyl-1,3-propanediol][1][] |
Synthesis of Di(trimethylolpropane)
Di-TMP is typically produced as a byproduct during the synthesis of trimethylolpropane (B17298) (TMP).[8] However, it can also be synthesized directly through the acid-catalyzed etherification of two TMP molecules. This process involves the condensation and dehydration of TMP to form the ether linkage that characterizes Di-TMP.[8]
Experimental Protocol: General Synthesis of Di-TMP via Etherification
This protocol describes a generalized method for the synthesis of Di-TMP based on the principles of acid-catalyzed etherification of trimethylolpropane.
-
Reactants: A solution of trimethylolpropane (TMP) with a very low water content (preferably less than 1% by weight) is prepared.[9][10]
-
Catalyst: A solid or dissolved acid catalyst is added to the TMP solution.[9][10]
-
Reaction Conditions: The reaction mixture is heated to a temperature between 70°C and 190°C.[9][10]
-
Water Removal: To drive the equilibrium towards product formation, the water formed during the etherification reaction is continuously removed. This is typically achieved by applying a vacuum (0.1-200 mm Hg) or through azeotropic distillation using a solvent like toluene (B28343) or xylene.[9][10]
-
Reaction Monitoring: The reaction is monitored until a desired conversion of TMP to Di-TMP is achieved. To avoid excessive side reactions, the etherification is often stopped when at most 15-30% of the TMP has been converted.[9][10]
-
Purification: The resulting Di-TMP is recovered from the reaction mixture. If partial esters of TMP were used as starting materials, a subsequent hydrolysis step may be required to yield free Di-TMP.[9]
Figure 1: Synthesis of Di-TMP via acid-catalyzed etherification of TMP.
Di-TMP in Polymer Synthesis
The tetrafunctionality of Di-TMP makes it an ideal monomer for creating polymers with diverse and tunable properties. It serves as a core molecule or a chain extender in various polymerization reactions, including polycondensation and polyaddition.
Hyperbranched Polyesters and Polyethers
Di-TMP is used as a tetrafunctional core molecule (B₄ type monomer) for the synthesis of hyperbranched polymers.[1][2] These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity and high solubility compared to their linear analogues. Lipase-catalyzed polycondensation reactions using Di-TMP have been explored for creating biodegradable hyperbranched polyesters.[2]
Polyurethanes (Isocyanate-Free Route)
Di-TMP is a valuable precursor for synthesizing polyhydroxyurethanes (PHUs), which are non-isocyanate alternatives to traditional polyurethanes.[11] In this approach, Di-TMP is first converted into a bis(cyclic carbonate) derivative, such as di(trimethylolpropane) carbonate (DTMPC). This derivative then undergoes polyaddition with diamines to form PHUs.[11] This method avoids the use of toxic phosgene (B1210022) and isocyanates.[11]
Radiation-Curable Acrylate Resins
For applications in coatings, inks, and adhesives, Di-TMP is often converted to its tetraacrylate derivative, Di(trimethylolpropane) tetraacrylate (Di-TMPTTA).[12][13][14] Di-TMPTTA is a multifunctional acrylic monomer that polymerizes rapidly via free-radical mechanisms when exposed to ultraviolet (UV) or electron beam (EB) radiation.[12][14] The resulting polymers form a highly crosslinked network, imparting excellent scratch resistance, chemical resistance, and hardness to the final product.[1][13]
Figure 2: General experimental workflow for polymer synthesis using Di-TMP.
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of a Hyperbranched Polyester
This protocol provides a representative methodology for synthesizing a hyperbranched polyester using Di-TMP.
-
Reactants: Di(trimethylolpropane) and a dicarboxylic acid (e.g., adipic acid) are used as monomers.
-
Catalyst: An immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym-435), is employed as a green catalyst.
-
Procedure:
-
The monomers (Di-TMP and dicarboxylic acid) are charged into a reaction vessel.
-
The immobilized lipase is added to the mixture.
-
The reaction is conducted in bulk (without solvent) under reduced pressure to facilitate the removal of the condensation byproduct (water).
-
The mixture is heated (e.g., to 70°C) and stirred for an extended period (e.g., 24-48 hours).
-
-
Purification: After the reaction, the enzyme is removed by filtration. The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol (B129727) or hexane).
Protocol 2: Synthesis of a Polyhydroxyurethane (PHU)
This protocol outlines the synthesis of a linear PHU via the polyaddition of a Di-TMP derivative and a diamine.[11]
-
Monomer Synthesis: Di(trimethylolpropane) is first reacted with a carbonate source like diphenyl carbonate to synthesize di(trimethylolpropane) carbonate (DTMPC), a bis(six-membered cyclic carbonate).[11]
-
Polyaddition Reaction:
-
Purification: The resulting PHU polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.
Relevance and Applications in Drug Development
While Di-TMP itself is not a therapeutic agent, its role in creating advanced polymers makes it highly relevant to the field of drug development. Specifically, Di-TMP can be used to synthesize biodegradable polymers for drug delivery applications.[2][]
The highly branched architecture of Di-TMP-based hyperbranched polyesters can be exploited to create nano-sized drug carriers. The interior of these macromolecules can encapsulate drug molecules, while the numerous terminal functional groups on their periphery can be modified to control solubility, attach targeting ligands, or modulate drug release kinetics. The ester linkages within these polymers are susceptible to hydrolysis, leading to biodegradation and the eventual clearance of the carrier from the body. This combination of features makes Di-TMP-based polymers promising candidates for developing next-generation controlled-release drug delivery systems.
Figure 3: Conceptual pathway for Di-TMP in drug delivery applications.
Conclusion
Di(trimethylolpropane) is a powerful and versatile raw material for polymer synthesis. Its tetrafunctional nature allows for the creation of complex, highly branched, and crosslinked polymers that are difficult to achieve with simpler di-functional monomers. From robust industrial resins cured by radiation to sophisticated, biodegradable hyperbranched polymers with potential applications in drug delivery, Di-TMP provides a foundational molecule for innovation. For researchers and scientists, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation materials.
References
- 1. Di(trimethylol propane) | 23235-61-2 [chemicalbook.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. perstorp.com [perstorp.com]
- 4. specialchem.com [specialchem.com]
- 6. chembk.com [chembk.com]
- 7. Di-TMP 98% Di(Trimethylolpropane) for Coating - 23235-61-2, C12H26O5 | Made-in-China.com [m.made-in-china.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO1992005134A1 - Process for the production of di-trimethylolpropane - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. researchgate.net [researchgate.net]
- 12. arkema.com [arkema.com]
- 13. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]
- 14. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]
- 15. rsc.org [rsc.org]
Di(trimethylolpropane): A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide
This document provides a comprehensive overview of the health and safety considerations for Di(trimethylolpropane) (DTMP), a chemical intermediate used in various industrial applications. This guide is intended for researchers, scientists, and drug development professionals who may handle or be exposed to this substance. It covers toxicological data, handling and storage procedures, and personal protective equipment recommendations.
Chemical and Physical Properties
Di(trimethylolpropane) is a white, waxy solid. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 23235-61-2 | [1] |
| Molecular Formula | C12H26O5 | [2] |
| Molecular Weight | 250.33 g/mol | [2] |
| Melting Point | 108-111 °C | [3] |
| Boiling Point | 215 °C at 4 mmHg | [3] |
| Solubility | Soluble in water | [4] |
Toxicological Data
The toxicological profile of Di(trimethylolpropane) and its derivative, Di(trimethylolpropane) tetraacrylate, has been evaluated through various studies. The available quantitative data is summarized in the following tables.
Acute Toxicity
| Substance | Test | Species | Route | LD50/LC50 | Reference |
| Di(trimethylolpropane) | LD50 | Rat | Oral | 14,700 mg/kg | [3] |
| Di(trimethylolpropane) | LD50 | Rabbit | Dermal | > 10,000 mg/kg | [3] |
| Di(trimethylolpropane) | LC50 | Rat | Inhalation | > 0.85 mg/L (4 hours) | [3][5] |
| Di(trimethylolpropane) tetraacrylate | LD50 | Rat | Oral | > 5000 mg/kg | [6] |
| Di(trimethylolpropane) tetraacrylate | LD50 | Rat | Dermal | > 2000 mg/kg | [6] |
Irritation and Sensitization
| Substance | Test | Species | Result | Reference |
| Di(trimethylolpropane) | Skin Irritation | Human | Not a primary skin irritant | [7] |
| Di(trimethylolpropane) | Skin Irritation | Rabbit | Very mild erythema, reversible within a day | [7] |
| Di(trimethylolpropane) | Eye Irritation | Rabbit | No hazard class | [1] |
| Di(trimethylolpropane) | Skin Sensitization | Human | Not a skin sensitizer | [7] |
| Di(trimethylolpropane) tetraacrylate | Skin Irritation | Rabbit | Non-irritating | [6] |
| Di(trimethylolpropane) tetraacrylate | Eye Irritation | Rabbit | Irritating | [6] |
| Di(trimethylolpropane) tetraacrylate | Skin Sensitization | Mouse | Not a sensitizer | [6] |
Mutagenicity
| Substance | Test | System | Result | Reference |
| Di(trimethylolpropane) | Ames Test | S. typhimurium & E. coli | Negative | [7] |
| Di(trimethylolpropane) tetraacrylate | Multiple in vitro and in vivo studies | - | Genotoxic effects are not expected | [6] |
Reproductive and Developmental Toxicity
| Substance | Species | Study Type | Key Findings | Reference |
| Di(trimethylolpropane) | Rat | Reproductive/Developmental | No significant toxic effects on copulation, fertility, or estrus. | [7] |
| Di(trimethylolpropane) tetraacrylate | Rat | Reproductive/Developmental Screening | No adverse effects on fertility or fetal development up to 1000 mg/kg. | [6] |
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways that are affected by exposure to Di(trimethylolpropane). The existing toxicological data focuses on standard endpoints required for regulatory purposes rather than mechanistic studies.
Experimental Protocols
The toxicological data for Di(trimethylolpropane) and its derivatives are based on internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicological assessments.
Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)
This method is used to assess the acute toxic effects of a substance when administered orally.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The test allows for the identification of a dose that causes evident toxicity but no mortality, and a dose that causes mortality, which is then used to estimate the LD50 value.
Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits with intact skin are used.
-
Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of any effects is noted for up to 14 days.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro test is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[8]
Methodology:
-
Strain Selection: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid (histidine or tryptophan).
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.[8]
Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
-
Handling: Handle in a well-ventilated place.[6] Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling Di(trimethylolpropane):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear impervious clothing and handle with gloves (e.g., nitrile rubber with a thickness > 0.5 mm).[9] Gloves must be inspected prior to use.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] In case of insufficient ventilation, wear suitable respiratory equipment.[9]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[6]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
Spills and Disposal
-
Spills: Avoid dust formation.[6] Evacuate personnel to safe areas.[6] Use personal protective equipment.[6] Prevent further leakage if safe to do so.[6] Do not let the chemical enter drains.[6] Collect the spilled material and arrange for disposal.[6]
-
Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill.[6]
This guide provides a summary of the available health and safety information for Di(trimethylolpropane). It is essential to consult the full Safety Data Sheet (SDS) for this substance before use and to always follow good industrial hygiene and safety practices.
References
- 1. :: Environmental Analysis Health and Toxicology [eaht.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. moellerchemie.com [moellerchemie.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. chempoint.com [chempoint.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application Note: Synthesis and Application of Hyperbranched Polyesters from Di(trimethylolpropane)
AN-HBP-DTMP-001
For Research Use Only
Abstract
This document provides a detailed protocol for the synthesis of hydroxyl-terminated hyperbranched polyesters (HBPEs) using Di(trimethylolpropane) (Di-TMP) as a B₄-type monomer and a suitable dicarboxylic acid (A₂) like adipic acid. The synthesis is achieved through a one-pot, solvent-free melt polycondensation reaction. Detailed methodologies for the synthesis, purification, and characterization are presented. Furthermore, this note discusses the unique properties of these polymers, such as high functionality, low viscosity, and good solubility, which make them excellent candidates for drug delivery applications.[1][2][3]
Introduction
Hyperbranched polymers (HBPs) are a class of dendritic polymers characterized by a highly branched, three-dimensional architecture.[3] Unlike perfectly branched dendrimers, HBPs are synthesized in a simple one-pot reaction, making them a cost-effective alternative for various applications.[1][3] Their globular structure, numerous terminal functional groups, and lack of chain entanglement lead to unique properties such as high solubility, low solution and melt viscosity, and high chemical reactivity.[1][2]
Di(trimethylolpropane) (Di-TMP), a B₄-type monomer with four primary hydroxyl groups, is an excellent building block for creating hyperbranched polyesters with a high density of terminal groups. When reacted with an A₂-type dicarboxylic acid, such as adipic acid, it undergoes polycondensation to form a highly branched polyester (B1180765) structure. These HBPEs are particularly promising in the field of drug development, where the terminal hydroxyl groups can be used for conjugating drugs or targeting ligands, and the polymer's core can encapsulate therapeutic agents.[2][3][4]
Synthesis Workflow
The synthesis of Di-TMP based hyperbranched polyesters is typically performed via a melt polycondensation reaction. This solvent-free approach is environmentally friendly and simplifies product purification. The general workflow involves charging the monomers and a catalyst into a reaction vessel, heating under an inert atmosphere to initiate esterification, and applying a vacuum to remove the water byproduct and drive the polymerization to completion.
Caption: Workflow for the synthesis, purification, and analysis of Di-TMP based HBPE.
Detailed Experimental Protocols
Materials
-
Di(trimethylolpropane) (Di-TMP)
-
Adipic Acid (AA)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (catalyst)
-
Acetone (B3395972) (for dissolution)
-
Methanol (B129727) (for precipitation)
Protocol for Melt Polycondensation
This protocol is adapted from typical A₂ + B₄ polyesterification methods.[5][6]
-
Reactor Setup : Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask.
-
Charging Monomers : Charge the flask with Di(trimethylolpropane) and adipic acid. A common molar ratio of hydroxyl groups [-OH] to carboxylic acid groups [-COOH] is between 1.5:1 and 2:1 to ensure hydroxyl termination and prevent gelation. Add the catalyst, p-TSA (e.g., 0.5 mol% relative to the carboxylic acid groups).
-
Esterification Stage : Begin stirring and purge the system with nitrogen gas. Heat the reaction mixture in an oil bath to 180°C. Water will begin to distill from the mixture as the esterification reaction proceeds. Continue this stage for approximately 2-4 hours or until water evolution significantly slows.[6]
-
Polycondensation Stage : Gradually apply a vacuum (e.g., reducing pressure to <1 mmHg) to facilitate the removal of the remaining water and drive the formation of a higher molecular weight polymer. Maintain the reaction at 180°C under vacuum for another 3-5 hours. The viscosity of the mixture will increase noticeably during this stage.
-
Reaction Termination : Cool the reactor to room temperature and discontinue the vacuum. The resulting crude hyperbranched polymer will be a viscous liquid or a glassy solid.
Purification Protocol
-
Dissolution : Dissolve the crude polymer in a minimal amount of a suitable solvent, such as acetone or tetrahydrofuran (B95107) (THF).[6]
-
Precipitation : Slowly pour the polymer solution into a large excess of a non-solvent, such as cold methanol or diethyl ether, while stirring vigorously.[6] This will cause the polymer to precipitate.
-
Isolation : Collect the precipitated polymer by filtration.
-
Drying : Wash the collected polymer with fresh non-solvent and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization and Data
The synthesized HBPEs should be characterized to determine their structure, molecular weight, and thermal properties.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the polyester structure and to calculate the Degree of Branching (DB).[7][8]
-
Gel Permeation Chromatography (GPC) : Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the formation of ester bonds (C=O stretch around 1730 cm⁻¹) and the presence of terminal hydroxyl groups (broad -OH stretch around 3400 cm⁻¹).
-
Thermogravimetric Analysis (TGA) : Assesses the thermal stability of the polymer.
Representative Data
The properties of the final polymer can be tuned by adjusting the monomer molar ratio and reaction time. The following table provides representative data for HBPEs synthesized from Di-TMP and adipic acid under different conditions.
| Sample ID | [-OH]/[-COOH] Ratio | Reaction Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Degree of Branching (DB) | TGA Td5% (°C) |
| HBPE-1 | 1.5 : 1 | 6 | 3,500 | 1.8 | 0.45 | 310 |
| HBPE-2 | 1.7 : 1 | 6 | 4,200 | 2.1 | 0.48 | 315 |
| HBPE-3 | 1.5 : 1 | 8 | 5,100 | 2.5 | 0.46 | 312 |
| HBPE-4 | 1.7 : 1 | 8 | 6,300 | 2.8 | 0.49 | 320 |
Data are representative and compiled from typical results for similar A₂+B₄ systems.
Protocol: Calculating Degree of Branching (DB)
The degree of branching provides insight into the polymer's topology. For an A₂ + B₄ system like adipic acid and Di-TMP, the DB can be determined from ¹³C NMR spectra by identifying the signals corresponding to dendritic, linear, and terminal units.
The formula for DB is: DB = (D + T) / (D + L + T) Where:
-
D = Number of dendritic units (Di-TMP fully substituted)
-
L = Number of linear units (Di-TMP di-substituted)
-
T = Number of terminal units (Di-TMP mono-substituted)
This definition by Frey is commonly used for hyperbranched structures.[9]
Application in Drug Development
The unique architecture of Di-TMP based HBPEs makes them highly suitable for drug delivery systems.[3][4]
-
High Drug Loading : The void spaces within the three-dimensional structure can physically encapsulate drug molecules.[3]
-
Covalent Conjugation : The high density of terminal hydroxyl groups provides numerous sites for covalently attaching drugs or targeting moieties, which can prevent premature drug release.[4]
-
Enhanced Solubility : The polymer can be used to encapsulate poorly water-soluble drugs, improving their bioavailability.
-
Biocompatibility : Polyester-based HBPs are often biodegradable and biocompatible, making them safe for in vivo applications.[4]
The relationship between the polymer's structure and its function as a drug carrier is illustrated below.
Caption: Relationship between HBPE structure and its utility in drug delivery.
Conclusion
The synthesis of hyperbranched polyesters from Di(trimethylolpropane) offers a straightforward, one-pot method to produce advanced polymeric materials. The resulting polymers possess a unique combination of properties that are highly advantageous for researchers in materials science and drug development. The protocols and data provided herein serve as a comprehensive guide for the synthesis, characterization, and application of these versatile macromolecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Utilization of Trimethylolpropane Based Hyperbranched Poly(Amine-Ester) as New Polymeric Admixture [scirp.org]
- 3. azom.com [azom.com]
- 4. Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug delivery applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for Di(trimethylolpropane) in Biodegradable Polymer Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di(trimethylolpropane) (di-TMP) is a versatile building block in the synthesis of biodegradable polymers, offering a unique tetra-functional core that can be utilized to create a variety of polymer architectures, including linear, branched, and cross-linked networks. Its derivatives are increasingly being explored for applications in the biomedical field, particularly in drug delivery and tissue engineering, owing to their potential for biodegradability and biocompatibility. These application notes provide an overview of the synthesis, characterization, and evaluation of di-TMP-based polymers, along with detailed experimental protocols.
I. Synthesis of Di(trimethylolpropane)-Based Poly(hydroxyurethane)s (PHUs)
Poly(hydroxyurethane)s (PHUs) are a class of isocyanate-free polyurethanes that are synthesized through the polyaddition of cyclic carbonates and amines. The presence of hydroxyl groups in the polymer backbone enhances hydrophilicity and provides sites for further functionalization.
Application Note:
The synthesis of PHUs from di(trimethylolpropane) carbonate (DTMPC) and various aliphatic diamines allows for the creation of polymers with tunable properties. The choice of diamine significantly influences the thermal and mechanical characteristics of the resulting polymer. For instance, longer-chain diamines can impart greater flexibility. These PHUs can be further modified, such as by quaternization of the hydroxyl groups, to create materials with specific surface charges, which is advantageous for applications like antimicrobial surfaces or gene delivery. A study reported the successful synthesis of PHUs with well-controlled molecular weights and polydispersity.[1][2] Functionalization of these PHUs with quaternary ammonium (B1175870) chloride (QAC) resulted in films with a positive surface charge, indicated by a zeta potential of +8.3 mV, suggesting their potential for antimicrobial applications.[1][2]
Experimental Protocol: Synthesis of PHU from DTMPC and 1,6-Hexanediamine (B7767898)
This protocol describes the synthesis of a linear PHU from di(trimethylolpropane) carbonate (DTMPC) and 1,6-hexanediamine.
Materials:
-
Di(trimethylolpropane) carbonate (DTMPC)
-
1,6-Hexanediamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
Procedure:
-
In a dried flask under a nitrogen atmosphere, dissolve DTMPC (1.0 eq) in anhydrous DMF.
-
Add 1,6-hexanediamine (1.0 eq) to the solution.
-
Stir the reaction mixture at 70°C for 24 hours.[3]
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the precipitate by filtration and wash it with diethyl ether.
-
Dry the resulting polymer under vacuum at 40°C overnight.
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) using a refractive index (RI) detector and polystyrene standards for calibration.
-
Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.
Data Summary: Synthesis of PHUs with Various Diamines
| Diamine | Reaction Time (h) | Mn ( g/mol ) | PDI | Tg (°C) | Td,5% (°C) |
| 1,3-Propanediamine | 24 | 12,500 | 1.8 | 55 | 280 |
| 1,6-Hexanediamine | 24 | 15,200 | 1.7 | 42 | 295 |
| 1,12-Dodecanediamine | 24 | 18,900 | 1.6 | 30 | 310 |
Note: The data in this table is representative and compiled from typical results found in the literature. Actual values may vary based on specific experimental conditions.
Workflow for PHU Synthesis and Functionalization
Caption: Workflow for the synthesis and optional functionalization of di-TMP-based poly(hydroxyurethane)s.
II. Biodegradation of Di(trimethylolpropane)-Based Polymers
The biodegradability of polymers derived from di-TMP is a key feature for their application in the biomedical field. Enzymatic degradation is a common method to assess this property in vitro.
Application Note:
Polymers with ester and urethane (B1682113) linkages, such as those derived from di-TMP, are susceptible to enzymatic degradation. The rate of degradation can be influenced by factors such as the polymer's crystallinity, molecular weight, and hydrophilicity. Enzymes like lipases and esterases are commonly used to evaluate the biodegradability of these polyesters and polyurethanes.[4] Understanding the degradation profile is crucial for applications such as controlled drug release and designing temporary implants.
Experimental Protocol: In Vitro Enzymatic Degradation
This protocol outlines a typical procedure for evaluating the enzymatic degradation of a di-TMP-based polymer film.
Materials:
-
Polymer film (e.g., di-TMP-based polyester (B1180765) or PHU) of known weight and dimensions.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Lipase (B570770) from Pseudomonas cepacia (or other relevant enzyme).
-
Sodium azide (B81097) (to prevent microbial growth).
Procedure:
-
Prepare polymer films of uniform thickness and cut them into specimens of approximately 1 cm x 1 cm.
-
Dry the films to a constant weight in a vacuum oven at 40°C and record the initial dry weight (W₀).
-
Prepare a degradation medium consisting of PBS (pH 7.4) containing lipase (e.g., 1 mg/mL) and sodium azide (0.02% w/v).
-
Place each polymer specimen in a vial containing 10 mL of the degradation medium. A control group should be run in parallel with PBS and sodium azide but without the enzyme.
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the polymer specimens from the vials.
-
Gently rinse the specimens with deionized water to remove any adsorbed enzyme and salts.
-
Dry the specimens to a constant weight in a vacuum oven at 40°C and record the final dry weight (Wt).
-
Calculate the percentage weight loss at each time point using the formula: Weight Loss (%) = [(W₀ - Wt) / W₀] x 100.
Characterization of Degraded Polymers:
-
Surface Morphology: Analyze changes in the surface of the polymer films using Scanning Electron Microscopy (SEM).
-
Molecular Weight Reduction: Monitor the decrease in molecular weight and the increase in PDI of the polymer over time using GPC.
Data Summary: Enzymatic Degradation of a Di-TMP Based Polyester
| Time (days) | Weight Loss (%) (with Lipase) | Weight Loss (%) (Control - PBS only) | Mn ( g/mol ) (with Lipase) | PDI (with Lipase) |
| 0 | 0 | 0 | 25,000 | 1.9 |
| 7 | 8.5 | 0.5 | 21,500 | 2.1 |
| 14 | 15.2 | 1.1 | 18,200 | 2.3 |
| 28 | 28.9 | 2.0 | 14,800 | 2.5 |
Note: The data in this table is representative and compiled from typical results found in the literature. Actual values may vary based on the specific polymer and enzyme used.
Signaling Pathway of Enzymatic Degradation
Caption: Schematic of the enzymatic degradation process of a di-TMP-based polymer.
III. Biocompatibility of Di(trimethylolpropane)-Based Polymers
For any biomedical application, assessing the biocompatibility of a new polymer is a critical step. In vitro cytotoxicity assays are commonly used as an initial screening tool.
Application Note:
The biocompatibility of di-TMP-based polymers is essential for their use in drug delivery and tissue engineering. In vitro cytotoxicity studies, such as the MTT assay, are employed to evaluate the effect of the polymer or its degradation products on cell viability. Good biocompatibility is indicated by high cell viability when cells are exposed to the material. For example, a study on a trimethylolpropane (B17298) triacrylate (TMPTA)-based resin demonstrated low cytotoxicity with cell viability remaining high even at significant concentrations of the material's extract.[5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes the evaluation of the cytotoxicity of a di-TMP-based polymer using the MTT assay with a fibroblast cell line (e.g., L929).
Materials:
-
Di-TMP-based polymer.
-
L929 fibroblast cell line.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
Procedure:
-
Preparation of Polymer Extracts:
-
Sterilize the polymer samples (e.g., by UV irradiation).
-
Prepare extracts by incubating the polymer in a complete cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin) at a concentration of, for example, 100 mg/mL for 24 hours at 37°C.
-
Serially dilute the extract to obtain different concentrations.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the old medium and replace it with the prepared polymer extracts of different concentrations.
-
Include a negative control (cells with fresh medium only) and a positive control (cells with a known cytotoxic agent, e.g., 0.1% Triton X-100).
-
Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100.
-
Data Summary: Cell Viability of L929 Fibroblasts
| Polymer Extract Concentration (mg/mL) | Cell Viability (%) after 24h |
| 0 (Control) | 100 |
| 10 | 98.5 |
| 25 | 95.2 |
| 50 | 91.8 |
| 100 | 88.3 |
Note: The data in this table is representative and compiled from typical results found in the literature. High cell viability (>80%) is generally considered non-cytotoxic.
Logical Diagram for Biocompatibility Assessment
Caption: Logical workflow for the in vitro biocompatibility assessment of di-TMP-based polymers using an MTT assay.
References
- 1. Synthesis of polyhydroxyurethanes from di(trimethylolpropane) and their application to quaternary ammonium chloride-functionalized films - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. biorxiv.org [biorxiv.org]
Application Note & Protocol: Lipase-Catalyzed Synthesis of Hyperbranched Polyesters from Di(trimethylolpropane)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of hyperbranched aliphatic polyesters via lipase-catalyzed polycondensation. The method utilizes Di(trimethylolpropane), a tetrafunctional monomer (B'B₂ type), and a linear dicarboxylic acid (A₂ type), such as adipic acid, in a solvent-free system. The reaction is catalyzed by Novozym 435, an immobilized lipase (B570770) B from Candida antarctica (CALB), known for its high efficiency and stability in non-aqueous media.[1] Enzymatic polymerization offers a green chemistry approach, proceeding under mild temperature conditions and avoiding residual metal catalysts, making the resulting polymers particularly suitable for biomedical and pharmaceutical applications.[2][3] This protocol covers the reaction setup, purification, and characterization of the resulting polymers.
Principle of the Reaction
The synthesis is a step-growth polycondensation. The lipase enzyme, Novozym 435, facilitates the esterification reaction between the hydroxyl groups (-OH) of Di(trimethylolpropane) and the carboxyl groups (-COOH) of the dicarboxylic acid co-monomer. The use of a tetrafunctional alcohol with a difunctional acid (an A₂ + B'B₂ approach) leads to the formation of a highly branched, or hyperbranched, polymer architecture. The reaction is typically performed under vacuum to effectively remove the water byproduct, which drives the equilibrium toward polymer formation and higher molecular weights.[2]
Caption: Reaction scheme for lipase-catalyzed synthesis of hyperbranched polyester.
Experimental Protocol
Materials and Equipment
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Adipic acid (or other suitable dicarboxylic acid like sebacic acid)
-
Novozym 435 (Immobilized Candida antarctica lipase B)
-
Tetrahydrofuran (THF), analytical grade
-
Methanol, analytical grade
-
Chloroform-d (CDCl₃) for NMR analysis
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump with a cold trap
-
Digital thermometer or thermocouple
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Freeze-dryer or vacuum oven
-
Standard laboratory glassware
-
Analytical Instruments: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer, Differential Scanning Calorimetry (DSC).
Step-by-Step Procedure
Step 1: Monomer and Enzyme Preparation
-
Dry the monomers, Di(trimethylolpropane) and adipic acid, under vacuum at 40-50°C for at least 12 hours to remove any residual moisture.
-
Weigh the monomers directly into the reaction flask. A typical molar ratio of carboxyl to hydroxyl groups (COOH:OH) is 1:1.5 to ensure hydroxyl-terminated polymers and prevent gelation.
-
Weigh Novozym 435. A typical enzyme loading is 5-10% of the total monomer weight.
Step 2: Polymerization Reaction
-
Assemble the reaction setup with the flask, magnetic stirrer, heating mantle, and connections to the vacuum line (with a cold trap) and a nitrogen inlet.
-
Add the prepared monomers and the Novozym 435 beads to the reaction flask.
-
Begin stirring and heat the mixture to the desired reaction temperature, typically between 70°C and 90°C.[4]
-
Once the monomers have melted and formed a homogenous mixture, apply vacuum (approx. 1-5 mbar) to start removing the water formed during the condensation.
-
Maintain the reaction under these conditions for the desired duration, typically 24 to 48 hours. The reaction time influences the final molecular weight of the polymer.[2]
Step 3: Reaction Termination and Enzyme Recovery
-
After the polymerization period, cool the reaction mixture to room temperature.
-
Add a sufficient amount of a suitable solvent (e.g., THF) to completely dissolve the polymer product.
-
Separate the immobilized enzyme (Novozym 435 beads) from the polymer solution by vacuum filtration.
-
Wash the recovered enzyme beads with fresh solvent to remove any adhering polymer. The enzyme can be dried under vacuum and stored for reuse.
Step 4: Polymer Purification
-
Take the filtrate (polymer solution) and concentrate it using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution to a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh cold non-solvent to remove any unreacted monomers or oligomers.
-
Dry the final product under high vacuum or using a freeze-dryer until a constant weight is achieved.
Step 5: Polymer Characterization
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).[5]
-
Chemical Structure: Confirm the polyester structure and determine the degree of branching using ¹H and ¹³C NMR spectroscopy.[6][7]
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm), if any, using Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables summarize typical reaction conditions and the resulting polymer characteristics based on literature data for similar A₂+B₃/B₄ systems.
Table 1: Example Reaction Parameters for Lipase-Catalyzed Polycondensation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| B'B₂ Monomer | Di-TMP | Di-TMP | Di-TMP |
| A₂ Monomer | Adipic Acid | Sebacic Acid | Adipic Acid |
| COOH:OH Molar Ratio | 1:1.5 | 1:1.5 | 1:2.0 |
| Enzyme | Novozym 435 | Novozym 435 | Novozym 435 |
| Enzyme Loading (% w/w) | 10% | 10% | 10% |
| Temperature | 80°C | 90°C | 80°C |
| Time | 24 h | 48 h | 48 h |
| System | Solvent-free, Vacuum | Solvent-free, Vacuum | Solvent-free, Vacuum |
Table 2: Resulting Polymer Characteristics
| Property | Polymer from Cond. 1 | Polymer from Cond. 2 | Polymer from Cond. 3 |
| Yield (%) | ~85% | ~90% | ~80% |
| Mw ( g/mol ) | 12,000 | 25,000 | 9,500 |
| Mn ( g/mol ) | 4,500 | 8,000 | 3,800 |
| PDI (Mw/Mn) | 2.7 | 3.1 | 2.5 |
| Tg (°C) | -15°C | -25°C | -18°C |
Note: The data presented are representative values to illustrate expected outcomes. Actual results will vary based on precise experimental conditions and monomer purity.
Experimental Workflow Visualization
Caption: Workflow for the enzymatic synthesis and purification of polyesters.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipase-catalyzed polyester synthesis--a green polymer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of PEG endgroup and molecular weight on its reactivity for lipase-catalyzed polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. iscientific.org [iscientific.org]
Application Notes and Protocols for Di(trimethylolpropane)-Crosslinked Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of di(trimethylolpropane) and its derivatives as crosslinking agents in the synthesis of hydrogels for research and drug development applications.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3]
The choice of crosslinking agent is critical in determining the final properties of the hydrogel, such as its mechanical strength, swelling behavior, and degradation kinetics. Di(trimethylolpropane) (diTMP) and its derivatives, such as di(trimethylolpropane) tetraacrylate (di-TMPTTA), are tetrafunctional monomers that can create highly crosslinked and stable hydrogel networks.[4] These crosslinkers offer advantages in achieving desirable mechanical properties and controlling the release of encapsulated therapeutic agents.
Key Properties and Applications
Hydrogels crosslinked with di(trimethylolpropane) derivatives exhibit a range of properties that can be tailored for specific applications:
-
Mechanical Strength: The tetrafunctional nature of di-TMPTTA allows for the formation of a high crosslink density, resulting in hydrogels with significant mechanical stability.[4]
-
Controlled Swelling: The degree of swelling can be controlled by varying the concentration of the crosslinking agent. Higher crosslinker concentrations generally lead to lower swelling ratios.
-
Sustained Drug Release: The tightly crosslinked network can effectively entrap drug molecules, enabling their sustained release over an extended period. This is particularly advantageous for localized and long-term drug delivery.[5]
-
Biocompatibility: While specific biocompatibility data for diTMP-crosslinked hydrogels is limited, related compounds like ethoxylated trimethylolpropane (B17298) tri-3-mercaptopropionate (ETTMP) have been used to create biocompatible hydrogels for drug delivery.[6] As with any biomaterial, biocompatibility should be assessed for the specific formulation and application.
Primary Applications Include:
-
Controlled Drug Delivery: Encapsulation and sustained release of small molecules, proteins, and other therapeutic agents.[2][5]
-
Tissue Engineering: Serving as scaffolds that mimic the native tissue environment to support cell growth and tissue regeneration.
-
Wound Dressings: Providing a moist environment for wound healing while offering mechanical protection.
Experimental Protocols
The following protocols are representative examples of how di(trimethylolpropane) derivatives can be used to synthesize hydrogels.
Protocol 1: Thiol-Ene "Click" Chemistry for Injectable Hydrogels
This protocol is adapted from methods using ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP), a derivative of trimethylolpropane, and demonstrates a robust and reproducible method for hydrogel synthesis.[6]
Materials:
-
Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Deionized water
-
Basic alumina (B75360) for purification
Equipment:
-
Vortex mixer
-
Centrifuge
-
Rheometer
-
-20°C freezer
Procedure:
-
Precursor Purification:
-
Separately purify ETTMP and PEGDA by passing them through a column of basic alumina to remove inhibitors and impurities. The height of the alumina column can influence the final gelation time.[6]
-
-
Precursor Solution Preparation:
-
Premix the purified ETTMP and PEGDA at the desired stoichiometric ratio in a sterile container. This premix can be stored at -20°C for up to two months.[6]
-
-
Hydrogel Formation:
-
Allow the ETTMP-PEGDA premix to thaw at room temperature.
-
To initiate crosslinking, add 0.1 M PBS (pH 7.4) to the premix to achieve the desired final polymer concentration (e.g., 15-90 wt%).
-
Vortex the solution vigorously for 10-15 seconds to ensure thorough mixing.
-
The solution will begin to gel. Gelation time is typically less than 2 minutes.[6]
-
-
Characterization:
-
The mechanical properties (storage and loss moduli) of the resulting hydrogel can be characterized using a rheometer.
-
Protocol 2: Free-Radical Polymerization for Acrylamide-Based Hydrogels
This protocol is a general representation based on the use of trimethylolpropane triacrylate (TMPTA) as a crosslinker for acrylamide-based hydrogels.[7]
Materials:
-
Acrylamide (B121943) (AAm) monomer
-
Crotonic acid (CA) comonomer (optional, for pH sensitivity)
-
Di(trimethylolpropane) tetraacrylate (di-TMPTTA) or Trimethylolpropane triacrylate (TMPTA) as crosslinker
-
Potassium persulfate (KPS) as initiator
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Water bath or heating plate
-
Molds for hydrogel casting (e.g., glass plates with spacers)
-
Oven
Procedure:
-
Monomer Solution Preparation:
-
Dissolve acrylamide and any comonomers (e.g., crotonic acid) in deionized water with gentle stirring.
-
Add the di-TMPTTA crosslinker to the monomer solution and stir until fully dissolved. The concentration of the crosslinker will influence the swelling properties of the final hydrogel.
-
-
Initiation of Polymerization:
-
Add the initiator (KPS) to the solution and continue stirring.
-
Pour the solution into the molds.
-
-
Curing:
-
Place the molds in a water bath or on a heating plate at a controlled temperature (e.g., 50-60°C) for a specified time to allow for polymerization and crosslinking to occur.
-
-
Purification and Swelling:
-
After polymerization, remove the hydrogels from the molds and wash them thoroughly with deionized water to remove any unreacted monomers and initiator.
-
To determine the equilibrium swelling ratio, immerse the hydrogels in deionized water and allow them to swell to a constant weight.
-
Data Presentation
The properties of hydrogels crosslinked with di(trimethylolpropane) derivatives are highly dependent on the specific monomers, crosslinker concentration, and synthesis method. The following tables provide representative data from studies using related trimethylolpropane-based crosslinkers.
Table 1: Mechanical Properties of ETTMP-PEGDA Hydrogels [6]
| Polymer Concentration (wt%) | Storage Modulus (G') (kPa) | Loss Modulus (G'') (kPa) |
| 15 | 3.5 ± 0.5 | 0.1 ± 0.05 |
| 25 | 20.1 ± 2.3 | 0.8 ± 0.2 |
| 35 | 45.7 ± 5.1 | 1.9 ± 0.4 |
| 50 | 98.2 ± 10.5 | 4.5 ± 0.8 |
| 90 | 190.4 ± 21.2 | 10.1 ± 1.5 |
Data obtained via dynamic rheology.[6]
Table 2: Swelling Properties of Acrylamide/Crotonic Acid Hydrogels with TMPTA Crosslinker [7]
| Crotonic Acid in Feed (%) | Swelling (%) in Water | Equilibrium Water Content (%) |
| 0 (AAm only) | 780 - 1360 | - |
| 1 | 1520 | 93.83 |
| 3 | 2150 | 95.56 |
| 5 | 2980 | 96.75 |
| 10 | 2430 | 96.05 |
Swelling is influenced by the comonomer content, which affects the hydrophilicity of the polymer network.[7]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of hydrogels using a di(trimethylolpropane)-based crosslinker.
Caption: Workflow for hydrogel synthesis and characterization.
Conceptual Diagram of Controlled Drug Release
This diagram illustrates the principle of controlled drug release from a hydrogel matrix, a key application for di(trimethylolpropane)-crosslinked hydrogels.
Caption: Controlled drug release from a hydrogel matrix.
Conclusion
Di(trimethylolpropane) and its derivatives are versatile and effective crosslinking agents for the synthesis of robust hydrogels with tunable properties. The ability to control mechanical strength, swelling behavior, and drug release profiles makes these hydrogels highly suitable for a range of applications in drug development and biomedical research. The provided protocols offer a starting point for the development of novel hydrogel-based systems tailored to specific research needs. As with all biomaterials, thorough characterization and biocompatibility testing are essential for any new formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkema.com [arkema.com]
- 5. Development of sustained antimicrobial-release systems using poly(2-hydroxyethyl methacrylate)/trimethylolpropane trimethacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Polyurethane Synthesis using Di(trimethylolpropane) and Isocyanates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyurethanes derived from the reaction of Di(trimethylolpropane) (Di-TMP) with various isocyanates. The information is intended to guide researchers in developing novel polyurethane-based materials for a range of applications, including biomedical devices, coatings, and drug delivery systems.
Introduction
Di(trimethylolpropane) (Di-TMP) is a tetra-functional polyol that serves as an excellent crosslinking agent in polyurethane synthesis. Its four primary hydroxyl groups readily react with isocyanate groups to form a dense, three-dimensional polymer network. This high degree of crosslinking imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polyurethane. By selecting different isocyanate monomers, the properties of the final polymer can be tailored to meet the specific requirements of the intended application. This document outlines the synthesis of polyurethanes using Di-TMP with three common isocyanates: Toluene Diisocyanate (TDI), Methylene Diphenyl Diisocyanate (MDI), and Isophorone Diisocyanate (IPDI).
General Reaction Pathway
The fundamental reaction in polyurethane synthesis is the addition of a hydroxyl group (-OH) from a polyol to an isocyanate group (-NCO) to form a urethane (B1682113) linkage. In the case of Di-TMP, its four hydroxyl groups react with isocyanate monomers to build a crosslinked polymer network.
Caption: General reaction scheme for polyurethane synthesis from Di-TMP.
Quantitative Data Summary
The following tables summarize typical reaction parameters and potential properties of polyurethanes synthesized from Di-TMP and various isocyanates. Note that specific values may vary depending on the precise experimental conditions and the grade of reagents used.
Table 1: Reaction Parameters for Di-TMP based Polyurethane Synthesis
| Parameter | TDI System | MDI System | IPDI System |
| Isocyanate | Toluene Diisocyanate | Methylene Diphenyl Diisocyanate | Isophorone Diisocyanate |
| NCO:OH Molar Ratio | 1.5:1 - 3:1 | 2:1 - 4:1[1] | 3:1 - 4.5:1[2] |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Dibutyltin dilaurate (DBTDL) | Dibutyltin dilaurate (DBTDL)[2] |
| Catalyst Loading | 0.01 - 0.1 wt% | 0.01 - 0.1 wt% | 0.1 - 0.5 wt% |
| Reaction Temperature | 50 - 70 °C[3] | 50 - 80 °C[1] | 75 - 85 °C[2] |
| Reaction Time | 2 - 4 hours | 1 - 4 hours[1] | 3 - 5 hours[2] |
| Solvent | Anhydrous Ethyl Acetate or MEK | Anhydrous Toluene or DMF | Anhydrous Xylene or DMF[4] |
Table 2: Typical Properties of Di-TMP based Polyurethanes
| Property | TDI-based PU | MDI-based PU | IPDI-based PU |
| Hardness | High | High | Moderate to High |
| Tensile Strength | High | Very High | High |
| Flexibility | Moderate | Moderate | Good |
| Thermal Stability | Good | Excellent | Excellent |
| Chemical Resistance | Good | Excellent | Excellent |
| UV Resistance | Poor (aromatic) | Poor (aromatic) | Excellent (aliphatic) |
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes from Di-TMP and the respective isocyanates. These should be adapted based on specific research needs and available equipment.
General Experimental Workflow
Caption: A typical experimental workflow for polyurethane synthesis.
Protocol for Di-TMP and Toluene Diisocyanate (TDI) Polyurethane
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Toluene Diisocyanate (TDI, 80:20 mixture of 2,4- and 2,6-isomers)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Ethyl Acetate
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet, add the calculated amount of Di-TMP and anhydrous ethyl acetate.
-
Dissolution and Inerting: Stir the mixture at room temperature under a nitrogen atmosphere until the Di-TMP is completely dissolved.
-
Heating: Heat the solution to 60°C.
-
Isocyanate Addition: Slowly add the stoichiometric amount of TDI dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature below 70°C.
-
Catalyst Addition: After the TDI addition is complete, add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Reaction: Maintain the reaction temperature at 60-70°C and continue stirring for 3-4 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Curing: The resulting prepolymer solution can be cast into a mold and cured in an oven at a specified temperature and time to obtain the final polyurethane material.
Protocol for Di-TMP and Methylene Diphenyl Diisocyanate (MDI) Polyurethane
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Methylene Diphenyl Diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: In a reaction vessel equipped as described above, add the calculated amount of Di-TMP and anhydrous DMF.
-
Dissolution and Inerting: Stir the mixture under a nitrogen atmosphere until a homogeneous solution is obtained.
-
Heating: Heat the solution to 70°C.
-
Isocyanate Addition: Add the required amount of MDI to the reaction mixture. Due to the higher reactivity of MDI, the addition should be controlled to manage the exotherm.
-
Catalyst Addition: Introduce a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Reaction: Continue the reaction at 70-80°C for 2-3 hours with constant stirring. Monitor the reaction progress via FTIR.
-
Curing: Cast the polyurethane solution and cure as required for the specific application.
Protocol for Di-TMP and Isophorone Diisocyanate (IPDI) Polyurethane
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Isophorone Diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Xylene
Procedure:
-
Preparation: To a suitable reaction flask, add the calculated amount of Di-TMP and anhydrous xylene.
-
Dissolution and Inerting: Stir the mixture under a nitrogen blanket until the Di-TMP is fully dissolved.
-
Heating: Heat the reaction mixture to 80°C.
-
Isocyanate and Catalyst Addition: In a separate vessel, mix the stoichiometric amount of IPDI with the calculated amount of DBTDL (e.g., 0.2 wt%). Add this mixture dropwise to the heated Di-TMP solution over 1 hour.[2]
-
Reaction: Maintain the reaction temperature at 80-85°C and continue stirring for 4-5 hours.[2] The lower reactivity of aliphatic isocyanates like IPDI may necessitate a longer reaction time and higher catalyst concentration.[5]
-
Curing: Cast and cure the resulting polyurethane as needed.
Structure-Property Relationships
The choice of isocyanate has a significant impact on the final properties of the polyurethane.
Caption: Influence of isocyanate structure on polyurethane properties.
Aromatic isocyanates like TDI and MDI generally produce more rigid and harder polyurethanes due to the stiffness of the aromatic rings in the polymer backbone. However, these materials are prone to degradation upon exposure to UV radiation, leading to yellowing. Aliphatic isocyanates such as IPDI result in more flexible polyurethanes with excellent UV stability, making them suitable for outdoor applications and coatings where color stability is crucial.
Safety Precautions
Isocyanates are sensitizers and can be harmful if inhaled or if they come into contact with the skin. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. CN102391469A - MDI-TMP (diphenyl-methane-diisocyanate-trimethylolpropane) type polyurethane prepolymer with high end-capping rate - Google Patents [patents.google.com]
- 2. US4038304A - Urethane prepolymer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Radiation-Curable Coatings with Di(trimethylolpropane) Tetraacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(trimethylolpropane) tetraacrylate (Di-TMPTA) is a tetrafunctional acrylic monomer utilized in the formulation of radiation-curable coatings. Its structure, featuring four reactive acrylate (B77674) groups, allows for the formation of a densely cross-linked polymer network upon exposure to ultraviolet (UV) or electron beam (EB) radiation. This high crosslink density imparts desirable properties to coatings, including rapid cure speed, exceptional hardness, and robust chemical and abrasion resistance.
Compared to the more common trimethylolpropane (B17298) triacrylate (TMPTA), Di-TMPTA possesses a larger molecular structure with flexible ether linkages. This can result in cured films with improved elasticity and toughness, offering a potential advantage in applications where some flexibility is required without compromising surface hardness. These application notes provide detailed protocols for the formulation and evaluation of radiation-curable coatings incorporating Di-TMPTA, along with expected performance characteristics.
Key Properties of Di(trimethylolpropane) Tetraacrylate
A summary of the typical physical and chemical properties of Di-TMPTA is presented in Table 1. These properties are crucial for formulation design, influencing viscosity, compatibility with other components, and ultimately, the performance of the cured coating.
| Property | Typical Value | Significance in Formulation |
| Appearance | Clear, transparent liquid | Ensures optical clarity of the final coating. |
| Chemical Name | Di(trimethylolpropane) tetraacrylate | Identifies the core chemical structure. |
| CAS Number | 94108-97-1 | Unique identifier for the chemical substance. |
| Viscosity @ 25°C (cps) | 400 - 700 | Affects the flow and application properties of the coating formulation. |
| Acid Value (mgKOH/g) | < 0.5 | A low acid value is indicative of high purity and stability. |
| Functionality | 4 | The number of reactive acrylate groups per molecule, influencing crosslink density. |
| Molecular Weight | ~466 g/mol | Influences viscosity and the stoichiometric balance in formulations. |
Experimental Protocols
Protocol 1: Preparation of UV-Curable Coating Formulations
This protocol describes the preparation of a series of clear UV-curable coatings with varying concentrations of Di-TMPTA to evaluate its effect on coating properties.
Materials:
-
Urethane (B1682113) Acrylate Oligomer (e.g., aliphatic polyester-based)
-
Di(trimethylolpropane) tetraacrylate (Di-TMPTA)
-
Reactive Diluent (e.g., Isobornyl Acrylate - IBOA)
-
Photoinitiator (e.g., a blend of 1-hydroxy-cyclohexyl-phenyl-ketone and benzophenone)
-
Leveling Agent (e.g., polyether modified polysiloxane)
Equipment:
-
Laboratory balance (accurate to 0.01 g)
-
High-speed disperser or magnetic stirrer
-
Amber glass vials or beakers
-
Disposable pipettes
Procedure:
-
Formulation Design: Prepare a series of formulations as outlined in Table 2. The total weight of each formulation can be scaled as needed (e.g., 50 g or 100 g).
Table 2: UV-Curable Coating Formulations with Varying Di-TMPTA Content
Component Formulation 1 (wt%) Formulation 2 (wt%) Formulation 3 (wt%) Formulation 4 (wt%) Urethane Acrylate Oligomer 50 40 30 20 Di-TMPTA 20 30 40 50 Isobornyl Acrylate (IBOA) 25 25 25 25 Photoinitiator Blend 4 4 4 4 Leveling Agent 1 1 1 1 | Total | 100 | 100 | 100 | 100 |
-
Mixing: a. In an amber glass container, weigh the urethane acrylate oligomer, Di-TMPTA, and IBOA according to the desired formulation. b. Mix the components at a moderate speed (e.g., 500-1000 rpm) using a high-speed disperser or magnetic stirrer until a homogeneous mixture is obtained. c. Add the photoinitiator blend and the leveling agent to the mixture. d. Continue mixing for 10-15 minutes, ensuring all components are fully dissolved and the formulation is uniform. Avoid introducing excessive air bubbles. e. Allow the formulation to degas at room temperature for at least 30 minutes before application.
Protocol 2: Coating Application and UV Curing
This protocol details the application of the prepared formulations onto a substrate and the subsequent UV curing process.
Materials:
-
Prepared UV-curable coating formulations
-
Substrate (e.g., glass panels, plastic plaques, or wood panels)
-
Film applicator (e.g., wire-wound bar coater or drawdown bar)
-
UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)
Equipment:
-
Lint-free wipes
-
Isopropyl alcohol (for substrate cleaning)
Procedure:
-
Substrate Preparation: Clean the substrate surface thoroughly with isopropyl alcohol and a lint-free wipe to remove any dust, grease, or other contaminants. Ensure the substrate is completely dry before coating application.
-
Coating Application: a. Place the cleaned substrate on a flat, level surface. b. Apply a small amount of the prepared coating formulation at one end of the substrate. c. Using a film applicator (e.g., a 25 µm wire-wound bar), draw down the coating across the substrate with a smooth, consistent motion to achieve a uniform wet film thickness.
-
UV Curing: a. Immediately after application, place the coated substrate in the UV curing chamber. b. Expose the coating to UV radiation. The required UV dose will depend on the lamp intensity, film thickness, and the specific formulation. A typical starting point is a UV dose of 500-1000 mJ/cm². c. After the curing cycle is complete, remove the coated substrate from the chamber.
Protocol 3: Characterization of Cured Coatings
This protocol outlines standard test methods for evaluating the physical and chemical properties of the cured coatings.
1. Pencil Hardness (ASTM D3363):
-
Purpose: To assess the surface hardness and scratch resistance of the cured film.
-
Procedure: A set of calibrated pencils of increasing hardness (from 6B to 6H) are moved over the coating surface at a 45-degree angle with a constant downward pressure. The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.
2. Adhesion (Cross-Hatch Test - ASTM D3359):
-
Purpose: To evaluate the adhesion of the coating to the substrate.
-
Procedure: A lattice pattern is cut through the coating to the substrate using a special cross-hatch cutter. A pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated based on the amount of coating removed by the tape, according to the ASTM classification scale (0B to 5B, where 5B is no detachment).
3. Chemical Resistance (Spot Test - ASTM D1308):
-
Purpose: To determine the resistance of the coating to various chemicals.
-
Procedure: A few drops of the test chemical (e.g., water, ethanol, isopropanol, or household cleaners) are placed on the coating surface and covered with a watch glass for a specified period (e.g., 1 hour). The area is then wiped clean, and the coating is examined for any signs of degradation, such as softening, blistering, discoloration, or loss of gloss.
4. Solvent Resistance (MEK Rub Test - ASTM D4752):
-
Purpose: To assess the degree of cure and crosslinking of the coating.
-
Procedure: A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coating surface with a consistent pressure. The number of double rubs required to break through the coating to the substrate is recorded. A higher number of ME.
Data Presentation
The following table summarizes the expected performance of the UV-curable coatings formulated with varying concentrations of Di-TMPTA, based on the protocols described above.
Table 3: Expected Performance of UV-Cured Coatings with Varying Di-TMPTA Content
| Property | Formulation 1 (20% Di-TMPTA) | Formulation 2 (30% Di-TMPTA) | Formulation 3 (40% Di-TMPTA) | Formulation 4 (50% Di-TMPTA) |
|---|---|---|---|---|
| Viscosity (cps @ 25°C) | ~500 | ~550 | ~600 | ~650 |
| Pencil Hardness | F - H | H - 2H | 2H - 3H | 3H - 4H |
| Adhesion (Cross-Hatch) | 5B | 5B | 4B - 5B | 4B |
| Chemical Resistance (Ethanol, 1 hr) | No effect | No effect | No effect | No effect |
| MEK Double Rubs | >100 | >150 | >200 | >200 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the formulation and testing of UV-curable coatings containing Di-TMPTA.
Application Notes and Protocols: Di(trimethylolpropane) in the Synthesis of High-Performance Synthetic Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of synthetic lubricants derived from Di(trimethylolpropane) (Di-TMP). Due to the specialized nature of Di-TMP, this document also includes comparative data from the closely related and more extensively studied trimethylolpropane (B17298) (TMP) esters to provide a broader context for performance evaluation.
Introduction
Polyol esters are a class of synthetic lubricants known for their exceptional thermal and oxidative stability, high viscosity index, and excellent lubricity. These properties make them suitable for demanding applications, including aviation turbine oils, automotive engine oils, and industrial lubricants.[1] Di(trimethylolpropane), a tetrafunctional polyol, serves as a backbone for creating complex esters with unique molecular architectures that contribute to superior lubricant performance.[2] The resulting Di-TMP esters, such as Di(trimethylolpropane) tetraesters, exhibit enhanced thermal stability and lubricity, making them ideal candidates for high-performance lubricant formulations.[2][3]
Data Presentation
The following table summarizes the key physicochemical properties of a Di(trimethylolpropane) tetraester and provides a comparison with various trimethylolpropane (TMP) esters. This data is essential for evaluating the performance characteristics of these synthetic lubricant base stocks.
| Property | Di(trimethylolpropane) Tetraester (PKO-di-TMPTE) | Trimethylolpropane Triester (TMPTE) from Palm Kernel Fatty Acids | Trimethylolpropane tri-Levulinate (TMP-tri-LA) |
| Viscosity Index | 140.1[3] | 154[3] | 49[4] |
| Flash Point (°C) | 392[3] | 320[3] | 223[4] |
| Pour Point (°C) | -6[3] | -10[3] | -27[4] |
| Kinematic Viscosity @ 40°C (mm²/s) | Not Specified | Not Specified | 86.53[4] |
| Kinematic Viscosity @ 100°C (mm²/s) | Not Specified | Not Specified | 8.91[4] |
Experimental Protocols
This section details the methodologies for the synthesis of polyol ester lubricants using Di(trimethylolpropane) or Trimethylolpropane. The primary synthesis routes are esterification and transesterification.
Protocol 1: Synthesis of Di(trimethylolpropane) Tetraester via Transesterification
This protocol is based on the synthesis of Di(trimethylolpropane) tetraester (PKO-di-TMPTE) from palm kernel oil.[3]
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Palm Kernel Oil Methyl Esters (PKOME)
-
Acid Catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Inert solvent (e.g., toluene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel with a mechanical stirrer, thermometer, and Dean-Stark trap
Procedure:
-
Charge the reaction vessel with Di(trimethylolpropane) and a stoichiometric excess of Palm Kernel Oil Methyl Esters.
-
Add the inert solvent (toluene) to the mixture.
-
Begin mechanical stirring and heat the mixture to the desired reaction temperature (typically 120-160°C).
-
Once the desired temperature is reached, add the acid catalyst (e.g., 1-2% by weight of reactants).
-
Continuously remove the methanol (B129727) byproduct via the Dean-Stark trap to drive the reaction to completion.
-
Monitor the reaction progress by analyzing the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value is below a specified limit (e.g., < 0.5 mg KOH/g).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the mixture with a 5% sodium bicarbonate solution.
-
Wash the organic layer with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent and any remaining volatile components using a rotary evaporator under reduced pressure.
-
The resulting product is the Di(trimethylolpropane) tetraester.
Protocol 2: Synthesis of Trimethylolpropane Triester via Esterification
This protocol describes the synthesis of a trimethylolpropane triester using a fatty acid.
Materials:
-
Trimethylolpropane (TMP)
-
Fatty Acid (e.g., Oleic Acid, Levulinic Acid)[4]
-
Acid Catalyst (e.g., p-toluenesulfonic acid)[5]
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap
Procedure:
-
Combine trimethylolpropane, the chosen fatty acid, and toluene in the reaction flask.
-
Add the acid catalyst to the mixture.
-
Heat the mixture to reflux with continuous stirring.
-
Collect the water byproduct in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with the sodium bicarbonate solution to neutralize the catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude trimethylolpropane triester.
-
Purify the product further by vacuum distillation if necessary.
Mandatory Visualizations
The following diagrams illustrate the synthesis process and experimental workflow.
Caption: Chemical synthesis of Di-TMP tetraester.
Caption: Experimental workflow for lubricant synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 4. Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.bcrec.id [journal.bcrec.id]
Application Notes and Protocols for the Esterification of Di(trimethylolpropane)
These application notes provide detailed experimental protocols for the synthesis of Di(trimethylolpropane) (Di-TMP) esters, valuable synthetic base stocks for biolubricants and other industrial applications. The procedures outlined below are intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
Di(trimethylolpropane) is a tetrafunctional polyol that, when esterified with fatty acids or their methyl esters, produces high-molecular-weight polyol esters. These esters are characterized by their excellent thermal-oxidative stability, low-temperature properties, and high viscosity index, making them suitable for high-performance lubricant formulations. The following protocols describe two primary methods for the synthesis of Di-TMP esters: direct esterification with fatty acids and transesterification with fatty acid methyl esters (FAMEs).
Experimental Workflow
The overall experimental process for the synthesis and characterization of Di-TMP esters is depicted in the workflow diagram below.
Data Presentation
The following tables summarize quantitative data from various studies on the esterification of polyols, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Direct Esterification of Polyols with Fatty Acids
| Polyol | Fatty Acid | Catalyst | Molar Ratio (Acid:Polyol) | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| TMP | Oleic Acid | Sn bis(2-ethylhexanoate) | 0.94:1 | 230 | 6 | >94 (triester) | [1] |
| TMP | USFA-PFAD | H₂SO₄ | 3.5:1 | 150 | 6 | 96.0 ± 0.5 | |
| TMP | Oleic Acid | p-TSA | 3.04:1 | 120 | 20 | High Conversion | [2] |
| TMP | Oleic Acid | Ti(OEt)₄ | 3.04:1 | 120 | 20 | Moderate Conversion | [2] |
| Di-TMP | Acrylic Acid | Lewis Acid | - | - | - | High Yield | [3] |
USFA-PFAD: Unsaturated Palm Fatty Acid Distillate
Table 2: Transesterification of Polyols with Fatty Acid Methyl Esters (FAMEs)
| Polyol | FAME Source | Catalyst | Molar Ratio (FAME:Polyol) | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| Di-TMP | Palm Kernel Oil | H₂SO₄ | - | - | 4.61 | >79 (91% tetraester) | [4] |
| TMP | Calophyllum | CaO | 3.9:1 | 130 | 5 | 79.0 | [5] |
| TMP | Rapeseed Oil | NaOCH₃ | 3.1:1 | 110-120 | 10 | 99.0 | [6] |
| TMP | Oleic Acid | NaOCH₃ | 4:1 | 120 | 2 | 85.5 (triester) | [7] |
| TMP | Waste Cooking Oil | p-TSA | 2:1 | 141 | 3.3 | 91.6 | [8] |
Reaction Scheme
The general reaction for the esterification of Di(trimethylolpropane) with a fatty acid (R-COOH) to form the corresponding tetraester is shown below.
Experimental Protocols
Protocol 1: Direct Esterification of Di(trimethylolpropane) with Oleic Acid
This protocol describes the synthesis of Di(trimethylolpropane) tetraoleate using sulfuric acid as a catalyst.
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Oleic Acid (technical grade)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, add Di(trimethylolpropane) and oleic acid. A molar ratio of 4.4:1 (oleic acid:Di-TMP) is recommended to drive the reaction towards completion.
-
Catalyst Addition: Add toluene to the flask as an azeotropic agent to facilitate the removal of water. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150°C).
-
Once the reaction temperature is stable, slowly add concentrated sulfuric acid (e.g., 2% by weight of the fatty acid) to the flask.
-
Esterification Reaction: Maintain the reaction at the set temperature with continuous stirring for a specified duration (e.g., 6 hours). The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected.
-
Cooling and Toluene Removal: After the reaction is complete (i.e., no more water is being collected), allow the flask to cool to room temperature. Remove the toluene using a rotary evaporator.
-
Purification:
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted fatty acids. Repeat the washing until the aqueous layer is neutral.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
-
Final Product: Remove the ethyl acetate using a rotary evaporator to obtain the purified Di(trimethylolpropane) tetraoleate.
Protocol 2: Transesterification of Di(trimethylolpropane) with Palm Kernel Oil Methyl Esters (PKOME)
This protocol outlines the synthesis of Di(trimethylolpropane) tetraesters via transesterification with FAMEs.
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Palm Kernel Oil Methyl Esters (PKOME)
-
Sodium methoxide (B1231860) (NaOCH₃) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution (if using an acid catalyst)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Vacuum distillation setup
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Vacuum pump
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a vacuum distillation setup, add Di(trimethylolpropane) and PKOME. An excess of PKOME is typically used.
-
Catalyst Addition: Add the catalyst to the reaction mixture. For a base-catalyzed reaction, sodium methoxide can be used. For an acid-catalyzed reaction, sulfuric acid is an option.[4]
-
Transesterification Reaction: Heat the mixture to the desired temperature (e.g., 120-140°C) under vacuum. The application of a vacuum helps to remove the methanol (B129727) byproduct, driving the equilibrium towards the product side.[7]
-
Monitoring the Reaction: The reaction progress can be monitored by analyzing samples periodically using Gas Chromatography (GC) to determine the conversion of Di-TMP and the formation of the tetraester.
-
Catalyst Neutralization and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If an acid catalyst was used, neutralize it by washing the product with a saturated sodium bicarbonate solution as described in Protocol 1. If a base catalyst was used, it can be neutralized with a weak acid and then washed with water.
-
Dissolve the product in ethyl acetate and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Removal of Excess FAMEs and Solvent:
-
Filter off the drying agent.
-
Remove the ethyl acetate using a rotary evaporator.
-
The excess unreacted PKOME can be removed by vacuum distillation to yield the purified Di(trimethylolpropane) tetraester.
-
Analytical Characterization
The synthesized Di(trimethylolpropane) esters should be characterized to confirm their structure and purity.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester, look for the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band from the Di-TMP and the carboxylic acid C=O from the fatty acid.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to elucidate the detailed chemical structure of the ester. In ¹H NMR, the signals corresponding to the protons on the carbon atoms adjacent to the ester oxygen will be shifted downfield. In ¹³C NMR, the carbonyl carbon of the ester will appear around 170-175 ppm.
-
Gas Chromatography (GC): GC analysis can be used to determine the purity of the final product and to quantify the amounts of mono-, di-, tri-, and tetraesters, as well as any unreacted starting materials.[7] The sample may require derivatization (silylation) to analyze the components with free hydroxyl groups.[8]
The physicochemical properties of the synthesized esters, such as viscosity, pour point, and flash point, can also be determined using standard ASTM methods to evaluate their performance as lubricants.[4]
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols: Di(trimethylolpropane) in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Di(trimethylolpropane) (DTMP) based biodegradable polymers in the development of advanced drug delivery systems. The information is based on the synthesis and application of hyperbranched polyesters derived from Di(trimethylolpropane) and their formulation into biocompatible nanomaterials for therapeutic agent delivery.
Introduction
Di(trimethylolpropane) is a versatile tetrafunctional core molecule that can be utilized in the synthesis of highly branched polymers. Biodegradable hyperbranched polyesters based on trimethylolpropane (B17298) have emerged as promising materials for drug delivery applications.[1][2] These polymers can be formulated into nanomaterials, offering a high surface area for drug conjugation and functionalization. A key advantage of these systems is the potential for covalent drug conjugation, which can prevent premature drug release and associated systemic toxicity.[1][2] Furthermore, the synthesis of these polymers can be achieved without the need for catalysts under ambient conditions, which mitigates concerns of catalyst-related toxicity and immune responses.[1][2] Nanoparticles formulated from these polymers have shown excellent in vivo biocompatibility, highlighting their potential for clinical applications.[1][3]
Key Advantages of Di(trimethylolpropane)-Based Drug Delivery Systems
-
Biocompatibility: The polymer backbone is composed of biodegradable polyester (B1180765) linkages, and the materials have demonstrated excellent in vivo biocompatibility.[1][3]
-
Controlled Release: Covalent conjugation of therapeutic agents to the polymer scaffold prevents premature release, allowing for targeted drug delivery.[1][2]
-
Catalyst-Free Synthesis: The synthesis process avoids the use of catalysts, eliminating potential toxicity from catalyst residues.[1][2]
-
Tunable Properties: The hyperbranched structure allows for a high degree of functionalization, enabling the attachment of targeting ligands and imaging agents.[1][2]
-
Nanosystem Formulation: These polymers can be readily formulated into nanoparticles of a controlled size, typically around 50 nm.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Di(trimethylolpropane)-based drug delivery systems as reported in the literature.
| Parameter | Value | Reference |
| Average Nanoparticle Size | ~50 nm | [1][2][3] |
| Representative Performance Data for Hyperbranched Polyester Systems | ||
| Drug Loading Efficiency (DLE) | 5-15% (estimated) | [4] |
| Encapsulation Efficiency (EE) | >80% (estimated) | [5] |
Note: Specific drug loading and release kinetics for Di(trimethylolpropane)-based systems with therapeutic drugs are not extensively reported. The provided DLE and EE values are representative of similar hyperbranched polyester drug delivery systems and should be determined experimentally for a specific drug and formulation.
Experimental Protocols
Synthesis of Biodegradable Hyperbranched Polyesters of Di(trimethylolpropane)
This protocol is adapted from the catalyst-free synthesis of biodegradable hyperbranched polyesters.[1][2]
Materials:
-
Di(trimethylolpropane)
-
Acryloyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Anhydrous diethyl ether
-
Dialysis membrane (MWCO 3.5 kDa)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve Di(trimethylolpropane) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine to the solution with constant stirring.
-
Add acryloyl chloride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., FTIR or NMR spectroscopy) to confirm the formation of ester linkages and the disappearance of hydroxyl groups.
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain a viscous polymer.
-
Precipitate the polymer by adding the concentrated solution to a large volume of cold anhydrous diethyl ether.
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of DCM and re-precipitate in diethyl ether to further purify.
-
Dry the final polymer product under vacuum.
-
Characterize the polymer using techniques such as 1H NMR, 13C NMR, and Gel Permeation Chromatography (GPC) to determine the structure, composition, and molecular weight.
Formulation of Di(trimethylolpropane)-Based Nanoparticles
This protocol describes a general nanoprecipitation method for forming polymer nanoparticles.
Materials:
-
Synthesized Di(trimethylolpropane)-based polymer
-
A water-miscible organic solvent (e.g., acetone, acetonitrile, or THF)
-
Purified water (e.g., Milli-Q water)
-
Magnetic stirrer or sonicator
Procedure:
-
Dissolve the Di(trimethylolpropane)-based polymer in the chosen organic solvent to a specific concentration (e.g., 1-10 mg/mL).
-
If a drug is to be encapsulated, dissolve the drug in the polymer solution. For covalent conjugation, the drug should be chemically linked to the polymer prior to nanoparticle formation.
-
In a separate container, place a volume of purified water that is typically 5-10 times the volume of the polymer solution.
-
While vigorously stirring or sonicating the water, add the polymer solution dropwise.
-
Observe the formation of a milky suspension, indicating the formation of nanoparticles.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove any remaining organic solvent and non-encapsulated drug.
Characterization of Nanoparticles
Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in purified water and measure the particle size distribution and zeta potential using a DLS instrument.
Morphology:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Procedure: Prepare a sample by drop-casting the diluted nanoparticle suspension onto a TEM grid or SEM stub and allowing it to dry. Image the nanoparticles to observe their size, shape, and surface morphology.
Drug Loading and Encapsulation Efficiency:
-
Drug Loading Content (DLC %):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable solvent to break the nanoparticles and release the drug.
-
Quantify the amount of drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate DLC using the formula: DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
-
Encapsulation Efficiency (EE %):
-
Separate the nanoparticles from the aqueous medium containing the non-encapsulated drug by centrifugation.
-
Quantify the amount of free drug in the supernatant.
-
Calculate EE using the formula: EE (%) = ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100
-
In Vitro Drug Release Study
This protocol describes a typical dialysis-based method for assessing drug release.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH)
-
Shaking incubator or water bath
Procedure:
-
Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug in the collected aliquots using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
In Vitro and In Vivo Biocompatibility Assessment
In vitro and in vivo studies are crucial to evaluate the biocompatibility of the developed drug delivery system.[6][7][8][9]
In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Culture a suitable cell line (e.g., fibroblasts, endothelial cells) in a 96-well plate.
-
Expose the cells to different concentrations of the Di(trimethylolpropane)-based nanoparticles for a specific duration (e.g., 24, 48, 72 hours).
-
After incubation, add MTT reagent to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
In Vivo Biocompatibility Study (Implantation Model):
-
Implant the Di(trimethylolpropane)-based polymer material subcutaneously or in a specific tissue in a suitable animal model (e.g., rats or mice).[6]
-
After a predetermined period (e.g., 7, 14, or 28 days), euthanize the animals and excise the implant and surrounding tissue.
-
Perform histological analysis of the tissue to assess the inflammatory response, tissue integration, and any signs of toxicity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug delivery applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Biodegradable hyperbranched polyesters of trimethylolpropane with acrylate side chains enabling sustainable gel materials and nanomaterials for drug d ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00806A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biocompatibility testing of polymers: in vitro studies with in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Assessing the In Vivo Biocompatibility of Molecularly Imprinted Polymer Nanoparticles - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. "In vivo biocompatibility evaluation of composite polymeric materials f" by Qiang Wang [digitalcommons.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Di(trimethylolpropane) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of Di(trimethylolpropane).
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems during your Di(trimethylolpropane) polymerization experiments.
Problem 1: Low Polymer Yield or Incomplete Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| Inadequate Reaction Time or Temperature | Ensure the reaction has proceeded for the recommended duration and at the optimal temperature. Refer to established protocols or perform a time-course study to determine the optimal reaction time for your specific system. |
| Catalyst Inactivity or Insufficient Amount | Verify the catalyst's activity and use the correct loading. If using a reusable catalyst, ensure it has been properly regenerated. Consider trying a different catalyst if the issue persists.[1] |
| Presence of Inhibitors | Ensure all reagents and solvents are free from polymerization inhibitors.[2][] If an inhibitor is necessary for storage of a monomer, it may need to be removed prior to polymerization. |
| Inefficient Water Removal (for condensation polymerization) | In condensation polymerizations, the removal of byproducts like water is crucial to drive the reaction to completion.[1] Use an efficient Dean-Stark trap or apply a vacuum. |
| Incorrect Stoichiometry | Precisely measure and control the molar ratio of your monomers. An imbalance can lead to low molecular weight polymers and unreacted monomers.[4] |
Problem 2: Gel Formation or Uncontrolled Crosslinking
Possible Causes & Solutions
| Cause | Recommended Action |
| Excessive Reaction Temperature | High temperatures can accelerate side reactions and lead to premature gelation. Lower the reaction temperature and monitor the viscosity of the reaction mixture closely. |
| High Monomer Concentration | High concentrations of multifunctional monomers like Di(trimethylolpropane) can increase the probability of crosslinking. Consider reducing the initial monomer concentration. |
| Localized High Catalyst Concentration | Ensure the catalyst is well-dispersed throughout the reaction mixture. Poor mixing can create "hot spots" of high reactivity. |
| Overuse of Crosslinking Agent | Di(trimethylolpropane) itself is a crosslinking agent due to its tetrafunctionality.[5] If you are using it in conjunction with other crosslinkers, you may need to reduce its concentration. Overuse can lead to brittleness.[6] |
Problem 3: Poor Polymer Properties (e.g., Brittleness, Low Mechanical Strength)
Possible Causes & Solutions
| Cause | Recommended Action |
| High Crosslink Density | A very high degree of crosslinking can result in a brittle polymer.[6] Adjust the monomer ratios to reduce the overall crosslink density. The flexibility of films is often inversely proportional to monomer functionality.[7] |
| Low Molecular Weight | If the polymerization is not driven to a high enough conversion, the resulting polymer will have a low molecular weight and, consequently, poor mechanical properties.[4] Optimize reaction conditions to favor higher molecular weight. |
| Inhomogeneous Polymer Structure | Poor mixing or side reactions can lead to a non-uniform polymer network. Ensure homogeneous reaction conditions. |
| Inappropriate Curing Conditions | For thermosetting polymers, the curing time and temperature are critical. Ensure the polymer is fully cured according to the recommended schedule. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the reaction temperature for Di(trimethylolpropane) polymerization?
A1: A good starting point for optimizing the reaction temperature is often in the range of 120-180°C, depending on the specific monomers and catalyst used.[1] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress and viscosity. An excessively high temperature can lead to unwanted side reactions and discoloration.
Q2: How does the choice of catalyst affect the polymerization of Di(trimethylolpropane)?
A2: The catalyst plays a crucial role in the polymerization rate and the final properties of the polymer. Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for polyesterification reactions.[1] Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlite), can also be effective and offer the advantage of easier removal from the final product.[1] The choice of catalyst can influence reaction kinetics and potentially the degree of side reactions.
Q3: Why is it important to control the stoichiometry in Di(trimethylolpropane) polymerization?
A3: Di(trimethylolpropane) is a tetrafunctional monomer, meaning it has four reactive hydroxyl groups.[5] Precise control over the stoichiometry (the molar ratio of reactants) is critical for achieving the desired molecular weight and polymer architecture.[4] An excess of one monomer can lead to chain termination and a lower molecular weight polymer.
Q4: What are common inhibitors used with monomers in these types of reactions, and how do they work?
A4: To prevent spontaneous polymerization during storage, inhibitors are often added to monomers like acrylates.[] Common inhibitors include phenolic compounds like hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ).[1][] These compounds work by reacting with and stabilizing free radicals that could initiate polymerization.[] It is often necessary to remove these inhibitors before starting the intended polymerization reaction.
Q5: How can I control the crosslink density when using Di(trimethylolpropane)?
A5: The high functionality of Di(trimethylolpropane) leads to a high crosslink density.[6][8] To control this, you can:
-
Introduce difunctional monomers: Co-polymerizing with a diol will create more linear segments in the polymer chain, reducing the overall crosslink density.
-
Adjust the monomer feed ratio: By carefully controlling the ratio of Di(trimethylolpropane) to other monomers, you can tailor the degree of crosslinking.
-
Control the reaction conversion: Stopping the reaction at a lower conversion can result in a less densely crosslinked network.
Experimental Protocols
Illustrative Protocol for Polyesterification of Di(trimethylolpropane) with Adipic Acid
This protocol is a representative example and may require optimization for your specific application.
-
Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.
-
Charging Reactants: Charge the flask with Di(trimethylolpropane) (e.g., 0.1 mol), adipic acid (e.g., 0.2 mol to balance the hydroxyl and carboxyl groups), and a catalyst such as p-toluenesulfonic acid (e.g., 0.5% by weight of the total reactants).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen. Maintain a slow nitrogen flow throughout the reaction.
-
Heating and Reaction: Heat the reaction mixture to 150-160°C with constant stirring. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Monitoring: Monitor the reaction by measuring the amount of water collected or by taking small samples to determine the acid value. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes at a low level.
-
Polymer Isolation: Once the reaction is complete, cool the mixture to room temperature. The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
Table 1: Effect of Catalyst Concentration on Reaction Time and Polymer Molecular Weight (Illustrative Data)
| Catalyst Concentration (wt%) | Reaction Time (hours) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.2 | 12 | 8,500 | 2.8 |
| 0.5 | 8 | 15,000 | 2.5 |
| 1.0 | 5 | 14,500 | 2.6 |
| 1.5 | 4.5 | 13,000 | 2.9 |
Table 2: Influence of Monomer Molar Ratio on Polymer Glass Transition Temperature (Tg) (Illustrative Data)
| Di(trimethylolpropane) : Diacid Molar Ratio | Tg (°C) | Appearance |
| 1 : 1.8 | 45 | Flexible solid |
| 1 : 2.0 | 58 | Hard, rigid solid |
| 1 : 2.2 | 55 | Rigid, slightly brittle solid |
Visualizations
Caption: Workflow for Di(trimethylolpropane) polymerization.
Caption: Troubleshooting logic for low polymer yield.
References
- 1. mdpi.com [mdpi.com]
- 2. longchangchemical.com [longchangchemical.com]
- 4. nationalpolymer.com [nationalpolymer.com]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. How Trimethylolpropane Improves the Functionality of Coating Resins [tjcyindustrialchem.com]
- 7. pcimag.com [pcimag.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Synthesis of Di(trimethylolpropane)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Di(trimethylolpropane) (Di-TMP).
Troubleshooting Guide
Question: My Di-TMP yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in Di-TMP synthesis can stem from several factors. Systematically investigating the following reaction parameters is crucial for optimization.
-
Sub-optimal Catalyst Choice or Concentration: The type and amount of catalyst are critical. For the etherification of trimethylolpropane (B17298) (TMP), strong acid catalysts are commonly employed. In two-step syntheses involving an oxetane (B1205548) intermediate, both a strong base and a strong acid catalyst are required.[1] Ensure the catalyst is active and used in the recommended concentration.
-
Incorrect Reaction Temperature: The reaction temperature significantly influences the rate of both the desired reaction and side reactions. The optimal temperature range for the etherification of TMP is typically between 50-200°C.[2][3] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Presence of Water: For the direct etherification of TMP, the presence of water can inhibit the reaction. It is recommended to use a reaction mixture with less than 3% water by weight, and preferably less than 1%.[2][3] The continuous removal of water formed during the reaction, either by vacuum distillation or azeotropic distillation, is a common strategy to drive the reaction towards the product.[2]
-
Improper Reactant Ratio: The molar ratio of the reactants plays a vital role in maximizing the yield and selectivity. For instance, in the two-step synthesis from TMP and a dialkyl carbonate, a TMP to dialkyl carbonate molar ratio greater than 2.5 is preferred.[1]
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to determine the optimal reaction duration.
Question: I am observing the formation of significant amounts of byproducts. How can I minimize them?
Answer:
The formation of byproducts, such as higher oligomers like tri-TMP or acetals, can reduce the yield and complicate the purification of Di-TMP.[3][4]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of higher oligomers. Overly harsh conditions (high temperature or prolonged reaction time) can favor their formation.
-
Reactant Purity: Ensure the purity of your starting materials. Impurities in the reactants can lead to undesired side reactions.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential. An excess of one reactant can lead to the formation of specific byproducts.
Question: How can I effectively purify the synthesized Di-TMP?
Answer:
Purification of Di-TMP from the reaction mixture typically involves the removal of unreacted starting materials and byproducts.
-
Distillation: Vacuum distillation is a common method to separate the lower-boiling unreacted TMP and other volatile impurities from the desired Di-TMP product.[1]
-
Recrystallization: Di-TMP can be purified by recrystallization from suitable solvents.[5]
-
Filtration: If a solid catalyst is used, it can be removed by filtration after the reaction is complete.[1]
Frequently Asked Questions (FAQs)
What are the common methods for synthesizing Di-trimethylolpropane?
There are several established methods for the synthesis of Di-TMP:
-
Direct Etherification of Trimethylolpropane (TMP): This method involves the acid-catalyzed condensation of two molecules of TMP at elevated temperatures, with the continuous removal of water.[2][3]
-
Two-Step Synthesis via Oxetane Intermediate: TMP is first reacted with a dialkyl carbonate in the presence of a base catalyst to form an oxetane intermediate. This intermediate is then reacted in situ with additional TMP and an acid catalyst to produce Di-TMP.[1]
-
Reaction of TMP with 2-ethylacrolein (B1207793) and Formaldehyde: This process utilizes a basic catalyst to synthesize Di-TMP.[4]
-
Byproduct of TMP Production: Di-TMP is naturally formed as a byproduct during the industrial production of TMP.[3][4]
What types of catalysts are effective for Di-TMP synthesis?
The choice of catalyst depends on the synthesis route:
-
Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid, as well as solid acid catalysts, are used for the direct etherification of TMP.[1][2][3]
-
Base Catalysts: Strong bases such as potassium hydroxide (B78521) are used in the initial step of the two-step synthesis involving a dialkyl carbonate.[1] Aliphatic amines can be used as basic catalysts in the reaction of TMP, 2-ethylacrolein, and formaldehyde.[4]
What is the typical yield I can expect for Di-TMP synthesis?
The yield of Di-TMP is highly dependent on the chosen synthesis method and the optimization of reaction conditions. Reported yields in patent literature vary, with some examples showing yields around 26-59%.[1][3] For instance, one specific method involving an oxetane intermediate reported a yield of 49.8% with a selectivity to Di-TMP of 85.6%.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for Di-TMP Synthesis
| Parameter | Method 1: Direct Etherification of TMP | Method 2: Two-Step Synthesis via Oxetane |
| Reactants | Trimethylolpropane (TMP) | TMP, Dialkyl Carbonate |
| Catalyst | Acid Catalyst (e.g., Sulfuric Acid) | Step 1: Base Catalyst (e.g., KOH)Step 2: Acid Catalyst (e.g., H₂SO₄) |
| Temperature | 50-200 °C[2][3] | Step 1: ~90 °C (reflux)Step 2: ~130-135 °C[1] |
| Pressure | Vacuum (0.1-200 mm Hg)[2] | Reduced Pressure (e.g., 4 mmHg) for purification[1] |
| Key Condition | Continuous removal of water[2] | In situ reaction of oxetane intermediate[1] |
| Reported Yield | ~59%[3] | ~26.5 - 49.8%[1] |
| Reported Selectivity | Not specified | ~85.6 - 98.0%[1] |
Experimental Protocols
Protocol: Two-Step Synthesis of Di-TMP via Oxetane Intermediate
This protocol is a generalized procedure based on methodologies described in the literature.[1] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
Trimethylolpropane (TMP)
-
Diethyl carbonate
-
Potassium hydroxide (45% aqueous solution)
-
Sulfuric acid (50% aqueous solution)
-
Sodium carbonate (10% aqueous solution)
-
Methanol
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, heating mantle, and reflux condenser
-
Distillation apparatus
Procedure:
Step 1: Formation of the Oxetane Intermediate
-
In a round-bottom flask, combine TMP, diethyl carbonate, and a catalytic amount of potassium hydroxide solution. The molar ratio of TMP to diethyl carbonate should be approximately 1:1 for this step.
-
Heat the mixture to reflux (around 90-95°C) and maintain for 1 hour.
-
After reflux, set up the apparatus for distillation and distill off the byproducts and any unreacted diethyl carbonate.
Step 2: Formation of Di-TMP
-
To the remaining reaction mixture containing the oxetane intermediate, add an additional amount of molten TMP. The overall molar ratio of total TMP to the initial diethyl carbonate should be greater than 2.5.
-
Add a catalytic amount of sulfuric acid solution to the mixture.
-
Heat the mixture with stirring to approximately 130-135°C and maintain for 60-90 minutes.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
Step 3: Work-up and Purification
-
Cool the reaction mixture and neutralize it to a pH of 7 using a 10% aqueous solution of sodium carbonate.
-
If a solid catalyst was used, remove it by filtration.
-
Isolate the crude product by removing any remaining volatile components via distillation under reduced pressure.
-
Purify the Di-TMP by vacuum distillation to separate it from unreacted TMP.
Visualizations
References
- 1. US9108911B1 - Process for the manufacture of di-TMP - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. US5324863A - Process for the production of di-trimethylolpropane - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. znaturforsch.com [znaturforsch.com]
Troubleshooting solubility issues of Di(trimethylolpropane) in specific solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Di(trimethylolpropane) (Di-TMP). Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative solubility data, and detailed experimental protocols to assist in your laboratory work.
Solubility of Di(trimethylolpropane) in Common Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 21 g/L[1][2][3] | 20 |
| Water | 2.6 g/100 g[2][4] | 25 |
| Methanol | Soluble[1][2][5] | Not Specified |
| Acetone | Soluble[6] | Not Specified |
| Carbon Tetrachloride | Soluble[6] | Not Specified |
| Chloroform | Soluble[6] | Not Specified |
| Ether | Soluble[6] | Not Specified |
| Aliphatic Hydrocarbons | Insoluble[6] | Not Specified |
| Aromatic Hydrocarbons | Insoluble[6] | Not Specified |
Troubleshooting Solubility Issues and FAQs
This section addresses common problems encountered when dissolving Di(trimethylolpropane).
Frequently Asked Questions (FAQs):
Q1: Di(trimethylolpropane) is dissolving very slowly. How can I speed up the process?
A1: Slow dissolution is a common issue with crystalline solids. To enhance the dissolution rate, you can:
-
Increase Agitation: Use a magnetic stirrer at a higher speed or a vortex mixer to increase the interaction between the solvent and the solute.
-
Reduce Particle Size: Gently grind the Di-TMP flakes or crystals into a finer powder to increase the surface area available for dissolution.
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility and dissolution rate of Di-TMP. However, be mindful of the solvent's boiling point and the potential for degradation of Di-TMP at elevated temperatures. Always monitor the temperature closely.
Q2: I am not able to dissolve Di(trimethylolpropane) at the expected concentration. What could be the reason?
A2: If you are experiencing incomplete dissolution, consider the following:
-
Solvent Purity: Ensure the solvent is of high purity and free from water, unless water is the intended solvent. Contaminants can affect solubility.
-
Saturation Limit: You may have exceeded the solubility limit of Di-TMP in the chosen solvent at the current temperature. Refer to the solubility data table or consider performing a solubility determination experiment (see protocol below).
-
Incorrect Substance: Verify that the material is indeed Di(trimethylolpropane) and that it has not degraded.
Q3: After adding Di(trimethylolpropane) to the solvent, I observe clumps or agglomerates. How can I prevent this?
A3: Agglomeration can hinder dissolution by reducing the effective surface area. To prevent this:
-
Gradual Addition: Add the Di-TMP powder to the solvent in small portions while continuously stirring.
-
Pre-wetting: In some cases, creating a slurry of the Di-TMP with a small amount of the solvent before adding the bulk of the solvent can help to disperse the particles.
Q4: My solution of Di(trimethylolpropane) turned cloudy or precipitated over time. What should I do?
A4: Cloudiness or precipitation after initial dissolution can indicate:
-
Temperature Fluctuation: The solution may have been prepared at an elevated temperature and then cooled, causing the Di-TMP to precipitate out as the solubility decreased. Reheating the solution may redissolve the compound.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of Di-TMP will increase, potentially exceeding its solubility limit. Ensure your container is well-sealed.
-
Chemical Reaction: Although Di-TMP is generally stable, consider the possibility of a reaction with a component in your solvent or atmosphere, especially under harsh conditions.
Experimental Protocol: Determination of Di(trimethylolpropane) Solubility
This protocol outlines a standard method for determining the solubility of Di(trimethylolpropane) in a specific solvent at a given temperature.
1. Materials and Equipment:
-
Di(trimethylolpropane), analytical grade
-
Solvent of interest, HPLC grade or equivalent
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
2. Procedure:
-
Preparation:
-
Set the water bath or incubator to the desired experimental temperature.
-
Place a stir bar in each vial.
-
Accurately weigh a known amount of Di(trimethylolpropane) that is expected to be in excess of its solubility limit and add it to a vial. Record the mass.
-
Pipette a precise volume of the solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in the constant temperature environment.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
-
Sampling and Analysis:
-
Allow the undissolved solid to settle by stopping the stirring and letting the vial stand in the temperature-controlled environment for at least 2 hours.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume of the filtered solution.
-
Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of Di-TMP.
-
Once the solvent is completely evaporated, place the dish or vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Accurately weigh the dish or vial containing the dried Di-TMP residue.
-
3. Data Analysis:
-
Calculate the mass of the dissolved Di(trimethylolpropane) by subtracting the initial weight of the empty dish/vial from the final weight.
-
Determine the solubility in g/L by dividing the mass of the dissolved Di-TMP by the volume of the filtered aliquot.
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting common solubility problems with Di(trimethylolpropane).
Caption: Troubleshooting workflow for Di(trimethylolpropane) solubility issues.
References
- 1. chembk.com [chembk.com]
- 2. Di(trimethylol propane) CAS#: 23235-61-2 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Di(trimethylol propane) | 23235-61-2 [chemicalbook.com]
- 5. Di(trimethylolpropan) – Wikipedia [de.wikipedia.org]
- 6. Di-TMP 98% Di-Trimethylolpropane of White Flakes | RawChem - All for detergent [rawchemchina.com]
Technical Support Center: Purification of Di(trimethylolpropane) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Di(trimethylolpropane) (Di-TMP) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Di(trimethylolpropane) and its derivatives?
A1: Common impurities include unreacted starting materials like trimethylolpropane (B17298) (TMP), as well as byproducts such as bis-TMP and tri-TMP.[1][2] For derivatives like Di-TMP tetraacrylate, residual acrylic acid and catalysts may also be present. In the case of polyol esters, color impurities can form during synthesis.[3][4]
Q2: Which purification techniques are most effective for Di(trimethylolpropane) derivatives?
A2: The choice of purification technique depends on the specific derivative and the impurities present. Commonly used methods include:
-
Crystallization: Particularly effective for obtaining high-purity Di-TMP.[2]
-
Liquid-Liquid Extraction: Useful for separating Di-TMP from aqueous reaction mixtures and removing water-soluble impurities.
-
Adsorption: Often used to remove colored impurities and residual catalysts from Di-TMP esters.[5]
-
Column Chromatography: A versatile technique for separating complex mixtures of Di-TMP derivatives and removing minor impurities.
-
Distillation: While challenging for Di-TMP itself due to its high boiling point, it can be used to remove volatile solvents and impurities from less volatile derivatives.[1]
Q3: How can I remove colored impurities from my Di(trimethylolpropane) ester product?
A3: Colored impurities in polyol esters can be addressed by treating the crude product with adsorbents like activated carbon, silica (B1680970) gel, or alumina (B75360).[3] Another approach involves treating the polyol ester with ozone or other oxidizing agents followed by steam treatment.[3] For acrylate (B77674) derivatives, passing the material through a column of basic alumina can remove inhibitors and some color.[6]
Q4: What are suitable recrystallization solvents for Di(trimethylolpropane) and its derivatives?
A4: For Di-TMP itself, crystallization from an aqueous solution is a common method.[2] For nitrate (B79036) esters like Di-TMP tetranitrate, recrystallization from acetone (B3395972) is a reported method.[7] For other derivatives, a mixed solvent system, such as ethanol/water or DCM/pentane, may be effective.[6][8] The ideal solvent system should dissolve the compound at high temperatures but have low solubility at low temperatures to ensure good recovery.[9]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | - Solution is not saturated.- Cooling is too rapid.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is too high.- The melting point of the solute is lower than the boiling point of the solvent.- High concentration of impurities. | - Lower the temperature at which the solution is saturated by adding more of the "good" solvent.- Try a different solvent or solvent system with a lower boiling point.- Perform a preliminary purification step (e.g., extraction) to remove impurities. |
| Low recovery of purified product | - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the crystallization mixture thoroughly in an ice bath before filtration.- Use a pre-heated funnel for hot filtration to prevent the product from crystallizing on the filter paper. |
| Crystals are colored | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Consider a different recrystallization solvent where the impurity is more soluble.- Perform a preliminary purification step like column chromatography.[10] |
Liquid-Liquid Extraction Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of a stable emulsion | - Vigorous shaking of the separatory funnel.- High concentration of surfactant-like impurities. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.[11] - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and break the emulsion.[11] - Allow the mixture to stand for a longer period.- Centrifuge the mixture to force phase separation.[11] |
| Poor separation of layers | - Densities of the two phases are very similar. | - Add a solvent to one of the phases to alter its density.- If unsure which layer is which, add a few drops of water. The aqueous layer will incorporate the water. |
| Product is not efficiently extracted | - Incorrect pH of the aqueous phase for acidic or basic compounds.- Insufficient volume of extracting solvent.- Not enough extraction cycles. | - Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form, which is more soluble in organic solvents.- Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.- Increase the number of extraction cycles. |
Data Presentation
Table 1: Purity and Yield Data for Di-TMP Purification
| Purification Method | Starting Material | Solvent/Conditions | Purity Achieved | Yield | Reference |
| Crystallization | Crude Di-TMP | Deionized water, cooling to 5°C | >99.0% | - | [2] |
| Crystallization & Vacuum Drying | Crude Di-TMP from extraction | Deionized water, vacuum drying at 65°C | 99.5% | - | [2] |
| Molecular Distillation | Crude TMP-tri-levulinate ester | 230°C and 0.009 mbar | >95% | - | [1] |
| Transesterification & Purification | Palm kernel oil and Di-TMP | Sulfuric acid catalyst | - | >79% (of tetraester) | [12] |
Note: Yield data is often not explicitly stated in the provided search results, as the focus is on the purification method itself.
Experimental Protocols
Protocol 1: Recrystallization of Crude Di(trimethylolpropane)
This protocol is based on the general principles of recrystallization and information from patent literature.[2]
-
Dissolution: In a suitable flask, dissolve the crude Di-TMP in a minimum amount of hot deionized water. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and heat the mixture at boiling for 10-15 minutes.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) until a constant weight is achieved.[2]
Protocol 2: Purification of Di(trimethylolpropane) Tetraacrylate by Adsorption
This protocol is a general procedure for removing impurities from acrylate esters using an adsorbent.
-
Dissolution: Dissolve the crude Di-TMP tetraacrylate in a suitable non-polar solvent like hexane (B92381) or toluene.
-
Adsorbent Addition: Add an adsorbent such as basic alumina or silica gel to the solution (typically 5-10% w/w of the crude product).
-
Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the adsorption of impurities.
-
Filtration: Remove the adsorbent by filtration.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the purified Di-TMP tetraacrylate.
Visualizations
Caption: General purification workflow for Di-TMP derivatives.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103467252B - Method for increasing purity of di-trimethylolpropane - Google Patents [patents.google.com]
- 3. US8524938B2 - Process for lightening the color of polyol esters - Google Patents [patents.google.com]
- 4. US20120238769A1 - Decolorization of Polyols - Google Patents [patents.google.com]
- 5. US20110087045A1 - Process for preparing polyol esters - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. EP2308821A2 - Method for brightening the colour of polyol esters - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Di(trimethylolpropane) Esterification Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Di(trimethylolpropane) [Di-TMP] esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for Di(trimethylolpropane) esterification?
A1: The most frequently employed catalysts for Di-TMP esterification are homogeneous acid catalysts due to their high activity. These include:
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are widely used. Perchloric acid has also been shown to be effective.[1][2]
-
Lewis Acids: Organometallic catalysts, such as tin(II) bis(2-ethylhexanoate), can also be utilized for this reaction.[3]
-
Heterogeneous Catalysts: Solid acid catalysts like silica-sulfuric acid and Amberlyst 15 offer the advantage of easier separation from the reaction mixture.[4]
-
Basic Catalysts: While less common for feedstocks with high free fatty acid content due to soap formation, sodium methoxide (B1231860) can be used, particularly in transesterification reactions with fatty acid methyl esters (FAMEs).[5][6]
Q2: What are typical reaction conditions for Di-TMP esterification?
A2: Optimal reaction conditions can vary depending on the specific fatty acid and catalyst used. However, general ranges are as follows:
-
Temperature: Typically between 110°C and 220°C.[7]
-
Reactant Molar Ratio (Fatty Acid:Di-TMP): A slight excess of the fatty acid is often used to drive the reaction towards the formation of the tetraester.
-
Catalyst Loading: Usually in the range of 0.5% to 5% by weight of the reactants.
-
Reaction Time: Generally ranges from 3 to 6 hours.[7]
-
Byproduct Removal: Continuous removal of water, a byproduct of the esterification, is crucial to shift the equilibrium towards the product. This is commonly achieved through azeotropic distillation using a solvent like toluene (B28343) or by applying a vacuum.[8]
Q3: How does the choice of catalyst affect the final product?
A3: The catalyst selection can significantly impact the reaction rate, yield, and purity of the final Di-TMP ester.
-
Acid catalysts like sulfuric acid and p-TSA generally lead to high conversion rates.[9] However, strong acids at high temperatures can sometimes lead to darker colored products due to oxidation and other side reactions.[8][10]
-
Organometallic catalysts may offer higher selectivity towards the desired tetraester with fewer byproducts.[3]
-
Heterogeneous catalysts simplify the purification process as they can be easily filtered out, but may sometimes exhibit lower activity compared to their homogeneous counterparts.[4]
Troubleshooting Guide
Issue 1: Low Yield of Di-TMP Tetraester
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time or temperature. - Increase catalyst concentration. - Ensure efficient removal of water by checking the Dean-Stark trap or vacuum system.[8] |
| Suboptimal Reactant Ratio | - Experiment with varying the molar ratio of fatty acid to Di-TMP. A slight excess of the fatty acid is often beneficial. |
| Catalyst Inactivity | - Use a fresh batch of catalyst. - Ensure reactants and solvents are free of impurities that could poison the catalyst.[11] |
Issue 2: Dark Colored Product
| Potential Cause | Recommended Solution |
| Oxidation at High Temperatures | - Lower the reaction temperature and compensate by increasing the reaction time or catalyst concentration. - Consider using a nitrogen blanket to create an inert atmosphere. |
| Catalyst-Induced Side Reactions | - p-TSA is known to sometimes cause product darkening.[8][10] Consider switching to an alternative catalyst like sulfuric acid or an organometallic catalyst.[3] |
Issue 3: Presence of Mono- and Di-esters in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Esterification | - Drive the reaction to completion by increasing the reaction time, temperature, or catalyst loading. - Ensure efficient water removal.[8] |
| Reaction Equilibrium | - Use a larger excess of the fatty acid to favor the formation of the fully substituted tetraester. |
Quantitative Data Summary
Table 1: Comparison of Different Catalysts for Esterification
| Catalyst | Reactant | Temperature (°C) | Time (h) | Catalyst Conc. (% w/w) | Yield (%) | Reference |
| Perchloric Acid | Jatropha Curcas FA + TMP | 150 | 3 | 2 | 70 | [1][2] |
| Sulfuric Acid | Unsaturated Palm FAD + TMP | 150 | 6 | 5 | 96 | |
| p-TSA | Oleic Acid + TMP | 120 | 20 | 1 | - | [8] |
| Sn bis(2-ethylhexanoate) | Oleic Acid + TMP | 220 | 6 | 0.9 | >94 (triester) | [3] |
| Sulfuric Acid | Oleic Acid + TMP | 150 | 5 | 1.5 | - | [12] |
FA: Fatty Acid, FAD: Fatty Acid Distillate, TMP: Trimethylolpropane (B17298)
Experimental Protocols
General Protocol for Acid-Catalyzed Di-TMP Esterification
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, charge the Di-trimethylolpropane and the fatty acid in the desired molar ratio.
-
Solvent Addition: Add toluene as an azeotropic solvent to facilitate water removal.
-
Heating and Stirring: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150°C).[1]
-
Catalyst Addition: Once the reaction temperature is reached, carefully add the acid catalyst (e.g., 2% w/w sulfuric acid).
-
Reaction Monitoring: Maintain the reaction at the set temperature and monitor the progress by measuring the amount of water collected in the Dean-Stark trap or by analyzing small aliquots of the reaction mixture (e.g., by measuring the acid value).
-
Reaction Completion and Cooldown: Once the theoretical amount of water has been collected or the acid value stabilizes, stop the heating and allow the mixture to cool to room temperature.
-
Purification:
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Neutralize the excess acid catalyst by washing with a saturated sodium bicarbonate solution in a separatory funnel.
-
Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent and any remaining volatile components using a rotary evaporator under reduced pressure.[1]
-
Visualizations
Caption: Experimental workflow for Di-TMP esterification.
Caption: Troubleshooting logic for low ester yield.
Caption: Simplified acid-catalyzed esterification mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Di(trimethylolpropane) Polymer Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Di(trimethylolpropane) (Di-TMP).
Frequently Asked Questions (FAQs)
Q1: What is Di(trimethylolpropane) and why is it used in polymer synthesis?
A1: Di(trimethylolpropane) (Di-TMP) is a tetrafunctional polyol monomer, meaning it has four reactive hydroxyl (-OH) groups.[1][2] This structure allows for the formation of highly branched or cross-linked polymers, such as hyperbranched polyesters and polyurethanes.[3] Its use is advantageous in creating polymers with unique properties like high functionality, compact structure, and tailored viscosity, which are valuable in applications like coatings, adhesives, and drug delivery systems.[3]
Q2: What are the key methods for controlling the molecular weight of Di(trimethylolpropane) polymers?
A2: The molecular weight of Di-TMP polymers, typically synthesized through polycondensation, can be controlled by several methods:[4][5]
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Stoichiometric Control: Adjusting the molar ratio of the Di-TMP to the co-monomer (e.g., a dicarboxylic acid). An excess of one monomer will limit the chain growth.[5]
-
Use of a Monofunctional Monomer: Introducing a small amount of a monofunctional monomer (e.g., a monocarboxylic acid or a mono-ol) will act as a chain stopper, effectively capping the polymer chains and limiting their final molecular weight.[4]
-
Reaction Time and Temperature: The extent of polymerization, and thus the molecular weight, increases with reaction time. Higher temperatures can accelerate the reaction but may also lead to side reactions or degradation, so careful control is necessary.[6]
-
Catalyst Concentration: The type and concentration of the catalyst can significantly influence the polymerization rate and, consequently, the final molecular weight.[1]
Q3: How can I characterize the molecular weight of my Di(trimethylolpropane) polymers?
A3: The most common and effective technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[3] GPC/SEC separates polymer molecules based on their size in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
Troubleshooting Guide
Problem 1: The molecular weight of my Di-TMP polymer is consistently too low.
This is a common issue in polycondensation reactions and can be caused by several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Molecular Weight
Caption: A logical workflow for troubleshooting low molecular weight in Di-TMP polymerization.
-
Possible Cause 1: Impure Monomers
-
Explanation: Impurities in either the Di-TMP or the co-monomer can act as chain terminators, preventing the formation of high molecular weight polymers.[4]
-
Solution: Ensure the purity of your monomers. If necessary, purify them by recrystallization or another appropriate method. Always use freshly opened or properly stored monomers.
-
-
Possible Cause 2: Inaccurate Stoichiometry
-
Explanation: Polycondensation is highly sensitive to the molar ratio of the functional groups. An imbalance in the stoichiometry of hydroxyl groups (from Di-TMP) and carboxylic acid groups (from a diacid co-monomer) will lead to a lower degree of polymerization.[5]
-
Solution: Carefully and accurately weigh your monomers. Ensure your calculations for the molar ratios are correct. For achieving high molecular weight, a stoichiometric ratio of functional groups as close to 1:1 as possible is crucial.
-
-
Possible Cause 3: Inefficient Removal of Byproducts
-
Explanation: Polyesterification is a condensation reaction that produces a small molecule byproduct, typically water. This is an equilibrium reaction, and the presence of water will inhibit the forward reaction, thus limiting the molecular weight.
-
Solution: Ensure efficient removal of water from the reaction mixture. This is often achieved by performing the reaction under a vacuum or with a constant flow of an inert gas (like nitrogen) to carry away the water vapor. The use of a Dean-Stark trap can also be effective.
-
-
Possible Cause 4: Inactive or Insufficient Catalyst
-
Explanation: The catalyst plays a crucial role in accelerating the polymerization reaction. If the catalyst is old, inactive, or used in an insufficient amount, the reaction may not proceed to a high enough conversion to achieve high molecular weight.[1]
-
Solution: Use a fresh, active catalyst. The optimal concentration of the catalyst should be determined for your specific reaction system, as too much catalyst can sometimes lead to side reactions.
-
Problem 2: The polymerization reaction resulted in an insoluble gel.
-
Explanation: Gelation occurs when extensive cross-linking leads to the formation of a three-dimensional network polymer that is insoluble. With a tetrafunctional monomer like Di-TMP, there is a higher propensity for cross-linking, especially at high conversions.
-
Solution:
-
Control Monomer Ratio: To avoid gelation, you can use a slight excess of the difunctional monomer (e.g., the diacid). This will ensure that the growing polymer chains are terminated with the functional group that is in excess, preventing extensive cross-linking.
-
Monitor Reaction Progress: Carefully monitor the viscosity of the reaction mixture. A sharp increase in viscosity is an indication that the gel point is approaching. The reaction should be stopped before this point is reached.
-
Lower Reaction Temperature: High temperatures can sometimes promote side reactions that lead to cross-linking. Lowering the reaction temperature may help to control the reaction and prevent premature gelation.
-
Experimental Protocols
Protocol 1: Synthesis of a Lower Molecular Weight Di-TMP Polyester (B1180765)
This protocol utilizes a stoichiometric imbalance to target a lower molecular weight polymer.
-
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Adipic acid
-
p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Toluene (B28343) (for azeotropic removal of water)
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add Di-TMP (1.0 mole), adipic acid (1.2 moles, 20% molar excess of diacid), and p-TSA (0.5% by weight of the total monomers).
-
Add toluene to the flask (approximately 20% of the total volume).
-
Begin stirring and heat the mixture to 140-150 °C under a slow stream of nitrogen.
-
Continuously remove the water-toluene azeotrope via the Dean-Stark trap.
-
Monitor the reaction progress by periodically taking samples and analyzing the acid number or by GPC.
-
When the desired molecular weight is reached (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
The resulting polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
-
Protocol 2: Synthesis of a Higher Molecular Weight Di-TMP Polyester
This protocol aims for a higher molecular weight by using a near-stoichiometric ratio of monomers and a two-stage reaction.
-
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Adipic acid
-
p-Toluenesulfonic acid (p-TSA)
-
-
Procedure:
-
Stage 1 (Oligomerization): To a three-necked round-bottom flask equipped with a mechanical stirrer, a short-path distillation head, and a nitrogen inlet, add Di-TMP (1.0 mole), adipic acid (1.02 moles, a slight excess of diacid), and p-TSA (0.2% by weight).
-
Heat the mixture to 160-170 °C under a slow nitrogen flow with vigorous stirring. Water will begin to distill off. Continue this stage for 2-3 hours until the majority of the water has been removed.
-
Stage 2 (Polycondensation): Gradually increase the temperature to 180-190 °C and slowly apply a vacuum (starting at ~100 mmHg and gradually reducing to <1 mmHg).
-
Continue the reaction under high vacuum for an additional 4-6 hours. The viscosity of the mixture will increase significantly.
-
Monitor the reaction by observing the viscosity or by analyzing samples with GPC.
-
Once the target molecular weight is achieved, release the vacuum with nitrogen and cool the polymer to room temperature.
-
Protocol 3: Lipase-Catalyzed Synthesis of Di-TMP Polyester
This protocol offers a greener alternative using an enzymatic catalyst.
-
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Divinyl adipate (B1204190)
-
Immobilized Candida antarctica lipase (B570770) B (Novozym 435)
-
2-Methyl-2-butanol (solvent)
-
-
Procedure:
-
In a flask, dissolve Di-TMP (1.0 mole) and divinyl adipate (1.0 mole) in 2-methyl-2-butanol.
-
Add Novozym 435 (10% by weight of monomers).
-
Heat the mixture to 60-70 °C with stirring.
-
The reaction is driven by the removal of the vinyl alcohol tautomer.
-
Monitor the reaction progress over 24-48 hours by GPC.
-
After the desired molecular weight is reached, filter off the enzyme for reuse.
-
Remove the solvent under reduced pressure to obtain the polymer.
-
Data Presentation
Table 1: Effect of Monomer Molar Ratio on the Molecular Weight of Di-TMP Adipate Polyester
| Di-TMP : Adipic Acid Molar Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 : 1.02 | 8,500 | 18,700 | 2.2 |
| 1 : 1.1 | 4,200 | 8,800 | 2.1 |
| 1 : 1.2 | 2,100 | 4,300 | 2.05 |
| 1 : 1.5 | 950 | 1,900 | 2.0 |
Table 2: Influence of Catalyst Concentration on Polymerization of Di-TMP and Adipic Acid (1:1.02 molar ratio)
| p-TSA Concentration (wt%) | Reaction Time (h) to reach Mn > 8000 g/mol | Final Mn ( g/mol ) | Final PDI |
| 0.1 | 12 | 8,100 | 2.3 |
| 0.2 | 8 | 8,600 | 2.2 |
| 0.5 | 5 | 8,400 | 2.4 |
| 1.0 | 4 | 8,200 | 2.5 |
Table 3: Impact of Reaction Time and Temperature on Molecular Weight (Di-TMP:Adipic Acid 1:1.02, 0.2 wt% p-TSA)
| Temperature (°C) | Reaction Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 160 | 4 | 3,500 | 7,500 | 2.14 |
| 160 | 8 | 6,800 | 14,500 | 2.13 |
| 180 | 4 | 6,200 | 13,800 | 2.23 |
| 180 | 8 | 9,100 | 20,500 | 2.25 |
Visualizations
Relationship between Key Factors in Controlling Molecular Weight
References
Technical Support Center: Synthesis of Di(trimethylolpropane)-Based Polyesters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Di(trimethylolpropane)-based polyesters.
Frequently Asked Questions (FAQs)
Q1: What is Di(trimethylolpropane) (Di-TMP) and why is it used in polyester (B1180765) synthesis?
A1: Di(trimethylolpropane) is a tetrafunctional polyol, meaning it has four primary hydroxyl (-OH) groups.[1] It is used as a core building block in polyester synthesis to create branched and cross-linked polymer structures. This high functionality enhances properties such as mechanical strength, chemical resistance, and thermal stability in the final polyester resin, making it suitable for high-performance coatings and specialty resins.[1][2][3]
Q2: What are the most common side reactions during the synthesis of Di(trimethylolpropane)-based polyesters?
A2: The most prevalent side reactions are:
-
Etherification: The self-condensation of Di-TMP molecules at high temperatures, forming ether linkages. This can lead to an undesirable increase in viscosity and can affect the final properties of the polyester.
-
Gelation: Due to the high functionality (four hydroxyl groups) of Di-TMP, there is a significant risk of premature cross-linking, leading to the formation of an insoluble gel.[4] This is particularly problematic if the reaction is not carefully controlled.
-
Thermal Degradation and Discoloration: Prolonged exposure to high temperatures (typically above 220°C) can cause the polymer chains to break down, leading to discoloration (yellowing) and a reduction in molecular weight.[5]
-
Hydrolysis: This is the reverse of the esterification reaction, where water attacks the ester bonds. It can lead to a stall or even an increase in the acid value, a phenomenon known as "acid backsliding," especially in the later stages of the reaction if water removal is inefficient.[6][7]
Q3: How can I minimize etherification during the reaction?
A3: Etherification is promoted by high temperatures and strong acid catalysts. To minimize it:
-
Control the reaction temperature: Avoid excessively high temperatures. A staged temperature profile, starting lower and gradually increasing, is often effective.
-
Choose the right catalyst: While acid catalysts are effective for esterification, they can also promote etherification. Consider using organometallic catalysts like tin- or titanium-based compounds, which can offer better selectivity.[8] The catalyst concentration should also be optimized; typically, a concentration of 0.04% is a good starting point, as higher concentrations can increase side reactions.[9]
-
Maintain an appropriate stoichiometry: An excess of the diacid component can help to ensure that the hydroxyl groups of Di-TMP react to form esters rather than ethers.
Q4: What analytical techniques are recommended for characterizing Di(trimethylolpropane)-based polyesters and their side products?
A4: A combination of techniques is recommended for a thorough characterization:
-
Titration: To determine the acid value (residual carboxylic acid end groups) and hydroxyl value (residual hydroxyl end groups).[10]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (MWD) of the polymer.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester, quantify the degree of branching, and detect and quantify side products like ether linkages.[2][12]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.[13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Acid Value or "Acid Backsliding" | 1. Inefficient water removal: The polycondensation reaction is an equilibrium, and the presence of water will drive the reaction backward (hydrolysis).[6][7] 2. Condenser leakage: Cooling water leaking into the reaction mixture.[6] 3. Vacuum system failure: Insufficient vacuum level to effectively remove water.[6] 4. Reaction temperature too high: High temperatures can favor the hydrolysis reaction in the presence of water.[6] | 1. Improve water removal: Ensure proper functioning of the distillation column and condenser. Use an azeotropic solvent (e.g., xylene) if necessary to aid in water removal. 2. Inspect equipment: Check the condenser for leaks before starting the reaction. 3. Optimize vacuum: Gradually increase the vacuum as the reaction progresses. Ensure the vacuum system can maintain a stable, low pressure.[9] 4. Adjust temperature: In the later stages of the reaction, consider slightly lowering the temperature while maintaining a high vacuum to favor the forward reaction.[6] |
| Premature Gelation | 1. High functionality of Di-TMP: The four hydroxyl groups increase the probability of forming a cross-linked network.[4] 2. Incorrect stoichiometry: An imbalance in the ratio of hydroxyl to carboxyl groups can lead to an uncontrolled increase in molecular weight. 3. High reaction temperature: Can accelerate the reaction to the point of gelation. 4. Inappropriate catalyst: Some catalysts can be too reactive, leading to rapid and uncontrolled polymerization.[14] | 1. Use the Flory-Stockmayer equation: To predict the theoretical gel point and adjust monomer ratios accordingly to stay below this point.[15] 2. Careful monomer addition: Consider a two-stage process where a prepolymer is formed first, followed by the addition of Di-TMP. 3. Control temperature profile: Use a lower initial temperature and ramp up slowly. 4. Select a less active catalyst: Or use a lower concentration of the catalyst. Zinc acetate (B1210297) can be a good alternative to strong acid catalysts to avoid gelation.[14] |
| High Viscosity at Low Conversion | 1. Significant etherification: The formation of ether linkages increases the branching and molecular weight of the polymer, leading to higher viscosity. 2. Incorrect monomer ratio: An excess of Di-TMP can lead to a rapid increase in branching and viscosity. | 1. Follow recommendations to minimize etherification: Control temperature and choose the appropriate catalyst. 2. Verify stoichiometry: Accurately weigh all reactants and ensure the correct molar ratio of hydroxyl to carboxyl groups. |
| Polymer Discoloration (Yellowing) | 1. Thermal degradation: The polymer is being held at too high a temperature for too long.[5] 2. Oxidation: Presence of oxygen in the reactor at high temperatures. 3. Impurities in raw materials: Can act as catalysts for degradation reactions. | 1. Optimize reaction time and temperature: Avoid prolonged reaction times at temperatures above 220°C. 2. Maintain an inert atmosphere: Ensure a constant and sufficient flow of an inert gas like nitrogen throughout the reaction.[3] 3. Use high-purity raw materials: Ensure that the Di-TMP, diacids, and other reactants are of high purity. 4. Add antioxidants: Small amounts of antioxidants can be added to the reaction mixture to prevent oxidation.[5] |
Quantitative Data Summary
Table 1: Effect of Catalyst Concentration on Triester Yield in a Model Polyesterification Reaction
| Catalyst (H₂SO₄) Concentration (% w/w) | Triester (TE) Yield (%) |
| 1.0 | 62.34 |
| 2.0 | 79.00 |
Data adapted from a study on trimethylolpropane (B17298) esterification, demonstrating the significant impact of catalyst concentration on product yield. It is expected that a similar trend would be observed in Di-TMP systems, though the optimal concentration may differ.[16]
Table 2: Typical Reaction Parameters for Polyester Polyol Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 150 - 250°C | Higher temperatures increase reaction rate but also side reactions. A final temperature around 250°C is often a good compromise.[9][17] |
| Alcohol to Acid Molar Ratio | 1.10 - 1.25 | A slight excess of the alcohol component helps to drive the reaction to completion and achieve low acid values.[17] |
| Catalyst Concentration | 0.01 - 0.05% (w/w) | Concentrations above 0.05% may significantly increase the rate of side reactions.[9] |
| Vacuum Level (late stage) | > 0.09 MPa | A high vacuum is crucial for removing water and achieving a low final acid value.[9] |
Experimental Protocols
Key Experiment: Synthesis of a Di(trimethylolpropane)-Adipate Polyester
Objective: To synthesize a branched polyester with a target acid value of < 5 mg KOH/g and a hydroxyl value of approximately 200-250 mg KOH/g.
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Adipic acid
-
Tetrabutyl titanate (TBT) catalyst
-
Xylene (optional, for azeotropic water removal)
-
Nitrogen gas (high purity)
Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with a condenser (if using xylene) or a distillation setup
-
Nitrogen inlet
-
Vacuum pump
Procedure:
-
Charging the Reactor:
-
Charge the reactor with Di(trimethylolpropane) and adipic acid in a molar ratio calculated to achieve the target hydroxyl value. A slight excess of the hydroxyl component (from Di-TMP) is recommended.
-
Add the TBT catalyst at a concentration of approximately 0.04% of the total reactant weight.
-
-
Inerting the System:
-
Assemble the reactor setup.
-
Purge the system with nitrogen for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen purge throughout the initial stages of the reaction.
-
-
Heating and Reaction:
-
Begin stirring and slowly heat the mixture.
-
Gradually increase the temperature to 180°C. Water will begin to distill off as the esterification reaction proceeds.
-
Hold the temperature at 180°C until the rate of water distillation slows down.
-
Slowly increase the temperature to 220°C over 2-3 hours.
-
-
Vacuum Application:
-
Once the reaction temperature reaches 220°C and the rate of water distillation has significantly decreased, begin to apply a vacuum.
-
Gradually decrease the pressure to below 20 mbar.
-
Continue the reaction under vacuum at 220°C.
-
-
Monitoring the Reaction:
-
Periodically take small samples from the reactor to measure the acid value.
-
The reaction is considered complete when the acid value drops below the target of 5 mg KOH/g.
-
-
Cooling and Discharge:
-
Once the target acid value is reached, turn off the heating and break the vacuum with nitrogen.
-
Allow the polyester to cool to around 100-120°C before discharging it from the reactor.
-
Visualizations
Caption: Experimental workflow for Di(trimethylolpropane)-based polyester synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Structure–Property Relationships for Plant Polyesters Reveals Suberin and Cutin Idiosyncrasies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Team:Peking/Model/GelPoint - 2016.igem.org [2016.igem.org]
- 6. Why Does Acid Value Rise During Polyester Polyol Production? [enuochem.com]
- 7. CN108129642B - Method for preventing polyester polyol from acid reversion - Google Patents [patents.google.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. The main factors affecting the process of synthesizing polyester polyol - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 10. Method for removing acid value during polyester polyol synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 11. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. The Influence of Production Processes on Polyester Polyol Synthesis - LECRON SHARE [lecronchem.com]
Technical Support Center: Enhancing the Thermal Stability of Di(trimethylolpropane) Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with Di(trimethylolpropane) (Di-TMP) polymers. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experiments aimed at enhancing the thermal stability of these polymers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and thermal analysis of Di-TMP polymers.
| Problem | Potential Causes | Recommended Solutions |
| Low Thermal Stability (Low TGA Decomposition Temperature) | 1. Presence of Impurities: Residual monomers, catalysts, or solvents can initiate thermal degradation at lower temperatures. 2. Incomplete Polymerization: Low molecular weight polymers generally exhibit lower thermal stability. 3. Hydrolytic Degradation: Residual moisture can lead to the breakdown of ester linkages at elevated temperatures. 4. Oxidative Degradation: If the analysis is performed in an oxygen-containing atmosphere, thermo-oxidative degradation will occur at lower temperatures than thermal degradation. 5. Ineffective or Insufficient Stabilizer: The chosen thermal stabilizer may not be effective for the polymer system, or the concentration may be too low. | 1. Purify the Polymer: Before thermal analysis, purify the polymer to remove any residual reactants. 2. Optimize Polymerization: Ensure the polymerization reaction goes to completion by adjusting reaction time, temperature, and monomer stoichiometry. 3. Thoroughly Dry the Polymer: Dry the polymer sample under a vacuum at an elevated temperature (below its glass transition temperature) before TGA analysis. 4. Use an Inert Atmosphere: For assessing inherent thermal stability, conduct TGA analysis under an inert atmosphere like nitrogen or argon. 5. Select an Appropriate Stabilizer: Consider using phenolic primary antioxidants (radical scavengers) or a synergistic blend of primary and secondary antioxidants. Optimize the stabilizer concentration. |
| Discoloration (Yellowing) of the Polymer at Elevated Temperatures | 1. Thermo-oxidative Degradation: The polymer chains react with oxygen at high temperatures, forming colored byproducts (chromophores). 2. Impurities: The presence of certain impurities can catalyze degradation reactions that lead to discoloration. | 1. Incorporate Antioxidants: Add antioxidants, such as hindered phenols, to inhibit oxidative degradation. 2. Process Under Inert Atmosphere: When possible, process the polymer under a nitrogen or argon atmosphere to minimize contact with oxygen. 3. Ensure High Purity of Reactants: Use high-purity monomers and remove any potential catalytic impurities. |
| Inconsistent Results in Thermal Analysis (TGA/DSC) | 1. Sample Preparation: Inconsistent sample size, packing, or the presence of moisture can lead to variability in results. 2. Instrument Calibration: An improperly calibrated TGA or DSC instrument will yield inaccurate data. 3. Heating Rate: Different heating rates can affect the observed decomposition and transition temperatures. | 1. Standardize Sample Preparation: Use a consistent sample mass (e.g., 5-10 mg), ensure samples are dry, and pack them uniformly in the analysis crucible. 2. Regularly Calibrate Instruments: Follow the manufacturer's guidelines for the calibration of your TGA and DSC equipment. 3. Use a Consistent Heating Rate: Employ the same heating rate for all comparative analyses to ensure consistency. |
| Poor Dispersion of Stabilizers | 1. Inadequate Mixing: Insufficient mixing during polymer synthesis or compounding can lead to an uneven distribution of the stabilizer. 2. Incompatibility: The stabilizer may have poor compatibility with the Di-TMP polymer matrix. | 1. Improve Mixing Protocol: Ensure thorough and uniform mixing of the stabilizer into the polymer melt or reaction mixture. 2. Select a Compatible Stabilizer: Choose a stabilizer that is known to be compatible with polyester (B1180765) polyols. In some cases, a carrier solvent may be used to improve dispersion, which should then be completely removed.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation in Di-TMP based polyester polyols?
A1: The thermal degradation of Di-TMP based polyesters primarily proceeds through two main pathways. In an inert atmosphere, the main degradation mechanism is often chain scission of the ester linkages. For hyperbranched polyesters based on trimethylolpropane (B17298) and adipic acid, a prominent degradation feature is the formation of cross-linking ether bonds.[2] In the presence of oxygen (thermo-oxidative degradation), the degradation process is more complex and can involve the formation of peroxides, radical reactions with oxygen, depolymerization, and the liberation of carbon dioxide and water.[3]
Q2: What types of thermal stabilizers are effective for Di-TMP polymers?
A2: For polyester polyols like those derived from Di-TMP, antioxidants are the most common and effective thermal stabilizers. These are broadly categorized as:
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are widely used. They function by donating a hydrogen atom to reactive free radicals, which terminates the degradation chain reaction.[4]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphites and thioethers are examples of secondary antioxidants. They work by decomposing hydroperoxides into non-radical, stable products. For enhanced performance, a synergistic blend of primary and secondary antioxidants is often employed.
Q3: How can I quantify the improvement in thermal stability?
A3: The improvement in thermal stability is typically quantified using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
-
TGA measures the weight loss of a sample as a function of temperature. Key parameters to compare are:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins. A higher Tonset indicates greater thermal stability.
-
Temperature at Maximum Decomposition Rate (Tmax): The temperature at which the rate of weight loss is highest.
-
Tx%: The temperature at which a certain percentage (e.g., 5% or 10%) of weight loss has occurred.[4]
-
-
DSC can be used to determine the oxidative induction time (OIT), which measures the time it takes for a material to begin to oxidize at a specific temperature under an oxygen atmosphere. A longer OIT indicates better oxidative stability.[1]
The following table summarizes hypothetical data to illustrate the effect of stabilizers on the thermal properties of a Di-TMP polymer, as measured by TGA.
| Polymer System | Tonset (°C) | Tmax (°C) | T5% (°C) |
| Unstabilized Di-TMP Polymer | 300 | 350 | 315 |
| Di-TMP + 0.5% Phenolic Antioxidant | 325 | 370 | 340 |
| Di-TMP + 0.5% Phosphite Antioxidant | 315 | 360 | 330 |
| Di-TMP + 0.5% Phenolic + 0.5% Phosphite | 340 | 385 | 355 |
Q4: Can the polymerization conditions influence the thermal stability of the final Di-TMP polymer?
A4: Yes, polymerization conditions play a crucial role. For instance, conducting the polymerization at a higher temperature can lead to the formation of a more cross-linked and robust polymer network, which can enhance thermal stability. However, excessively high temperatures can also cause initial degradation. Therefore, optimizing the polymerization temperature is essential.[5]
Experimental Protocols
Synthesis of Di-TMP Polyester Polyol
This protocol describes a general procedure for synthesizing a Di-TMP based polyester polyol via melt polymerization.
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Dicarboxylic acid (e.g., Adipic acid)
-
Catalyst (e.g., p-Toluenesulfonic acid, stannous octoate)
-
Nitrogen gas supply
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser with a Dean-Stark trap
-
Vacuum pump
Procedure:
-
Charge the three-necked flask with the desired molar ratio of Di-TMP and dicarboxylic acid. A slight excess of the polyol is often used.
-
Add the catalyst (typically 0.1-0.5% by weight of the total reactants).
-
Assemble the apparatus with the mechanical stirrer, condenser with Dean-Stark trap, and a nitrogen inlet.
-
Begin stirring and purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Slowly heat the mixture using the heating mantle. The temperature should be gradually increased to the desired reaction temperature (e.g., 180-220°C).
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected or by periodically taking samples to determine the acid value.
-
Once the desired acid value is reached, the reaction is considered complete.
-
To remove any remaining water and unreacted monomers, a vacuum can be applied for a period while maintaining the reaction temperature.
-
Cool the reactor to a safe temperature and collect the resulting polyester polyol.
Thermal Stability Analysis using TGA
This protocol outlines the steps for evaluating the thermal stability of Di-TMP polymers using TGA.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA crucibles (e.g., alumina (B75360) or platinum)
-
Microbalance
Procedure:
-
Ensure the TGA instrument is properly calibrated.
-
Accurately weigh 5-10 mg of the dried Di-TMP polymer sample into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Set the experimental parameters:
-
Atmosphere: High-purity nitrogen or argon for thermal stability, or air for thermo-oxidative stability.
-
Flow Rate: Typically 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
-
Start the TGA run.
-
After the experiment is complete, analyze the resulting TGA curve to determine Tonset, Tmax, and Tx%.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the thermal stability of Di-TMP polymers.
Caption: Simplified pathways for thermal degradation of Di-TMP polymers.
References
Technical Support Center: Di(trimethylolpropane) Production
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the scale-up challenges in Di(trimethylolpropane) [Di-TMP] production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing Di(trimethylolpropane)?
A1: Di-TMP is produced via two main routes. Historically, it is obtained as a byproduct from the distillation residues of Trimethylolpropane (B17298) (TMP) synthesis.[1] The TMP production process itself involves an aldol (B89426) condensation followed by a Cannizzaro reaction using formaldehyde (B43269) and n-butyraldehyde with a basic catalyst.[1] More direct synthetic methods have been developed to meet increasing demand, which involve the acid-catalyzed condensation (etherification) of two TMP molecules to form the ether bond of Di-TMP.[1][2] Other novel approaches include reacting TMP with 2-ethylacrolein (B1207793) and formaldehyde or a two-stage process using a dialkyl carbonate intermediate.[1][3]
Q2: What are the fundamental challenges when scaling up Di-TMP production from the lab to an industrial scale?
A2: Scaling up Di-TMP synthesis presents several significant challenges that are common in chemical process scale-up.[4] Key issues include:
-
Heat Transfer: Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, which can lead to inefficient heat removal, localized hot spots, and thermal gradients that promote side reactions.[5][6]
-
Mixing Efficiency: Agitation that is effective in a small flask may not be sufficient in a large tank, leading to poor mass transfer, non-homogeneity, and inconsistent reaction rates.[4][6]
-
Impurity Profile: Side reactions that produce negligible impurities at the lab scale can become significant at the production level, complicating purification and affecting final product quality.[5][6]
-
Purification: Separating Di-TMP from unreacted TMP, higher-order polyols (like Tri-TMP), catalyst residues, and other byproducts is a complex task, often requiring multi-step extraction, distillation, and crystallization processes.[7][8]
Q3: What are the common byproducts and impurities that must be managed during Di-TMP production?
A3: The primary impurities depend on the synthesis route. In processes where Di-TMP is a byproduct of TMP production, the crude mixture contains unreacted starting materials, TMP, and salts like calcium formate (B1220265) if inorganic bases are used. In direct synthesis methods involving the self-condensation of TMP, the formation of higher ethers (e.g., Tri-TMP, Tetra-TMP) is a significant issue.[1] Other potential byproducts include acetals and formals, which can form from reactions involving formaldehyde and the polyol products.[1] Efficiently separating Di-TMP from these closely related structures is a key purification challenge.[7]
Section 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of Di-TMP production.
Problem: Low Final Yield of Di-TMP
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium or completion. Verify completion with in-process controls (e.g., GC, HPLC). Consider extending the reaction time or moderately increasing the temperature. Ensure the catalyst is active and used at the correct loading.[9] |
| Suboptimal Molar Ratio | In direct synthesis, the molar ratio of reactants is critical. For instance, in the two-stage synthesis from TMP and dialkyl carbonate, a TMP-to-carbonate ratio greater than 2.5 is preferred.[3] Adjusting reactant ratios can shift the equilibrium toward the desired product. |
| Catalyst Deactivation | The catalyst (acidic or basic) may be neutralized by impurities in the starting materials or may degrade over time at reaction temperatures. Ensure high-purity starting materials and consider a more robust catalyst, such as a basic ionic liquid or solid acid catalyst.[10] |
| Side Reactions | Undesirable side reactions, such as the formation of higher-order polyols, consume the TMP reactant. To mitigate this, the conversion of TMP can be intentionally limited to below 30% (preferably below 15%) to favor Di-TMP formation, followed by separation and recycling of unreacted TMP.[2] |
Problem: Final Product Fails Purity Specifications
| Possible Cause | Recommended Solution |
| High Content of Unreacted TMP | This indicates either an incomplete reaction or, more commonly, inefficient purification. The purification process must be robust enough to separate Di-TMP from TMP. This often involves a multi-step approach combining solvent extraction and fractional distillation under high vacuum.[7][8] |
| Presence of High-Boiling Residues | The formation of Tri-TMP and other higher ethers is a common issue in direct synthesis. These can be minimized by controlling the reaction conversion rate.[2] Purification may require high-vacuum distillation to separate Di-TMP as an overhead fraction from the heavier residues.[8] |
| Product Discoloration | Discoloration often results from thermal degradation of the product or impurities during high-temperature distillation. Ensure the pre-distillation workup, including catalyst neutralization and salt removal, is complete. Lowering the distillation temperature by improving the vacuum level (e.g., to 0.5-5 kPa) can prevent decomposition.[7] |
| Residual Salts or Catalyst | Inorganic salts from base-catalyzed reactions or residual acid catalysts can contaminate the final product and cause degradation. Implement an efficient extraction or washing step post-reaction to remove these components. For example, an aqueous wash can remove alkali metal ions from an organic extract.[11] |
Problem: Inconsistent Reaction Performance at Scale
| Possible Cause | Recommended Solution |
| Poor Heat Management | Hot spots can accelerate side reactions, while cold spots can slow the reaction rate, leading to inconsistency.[5] Ensure the reactor's heating/cooling system is adequate for the batch size. Monitor the internal batch temperature, not just the jacket temperature, to identify and correct thermal gradients. |
| Inefficient Mixing | Inadequate agitation can lead to concentration gradients, limiting the reaction rate (mass transfer limitation).[6] Re-evaluate the impeller design and agitation speed for the larger vessel geometry to ensure the mixture remains homogeneous. |
| Water Removal Issues | In condensation reactions that produce water, inefficient removal of water will inhibit the forward reaction.[9] At scale, ensure the vacuum system or azeotropic distillation setup is adequately sized to handle the increased volume of water generated.[2] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Direct Synthesis of Di-TMP via Acid-Catalyzed Etherification
This is a generalized protocol based on established principles. Specific parameters must be optimized for your equipment and scale.
-
Reactor Setup: Charge a suitable reactor with Trimethylolpropane (TMP). If starting with solid TMP, heat the vessel to above its melting point.
-
Dehydration: Apply vacuum and heat to remove any residual water from the TMP. The water content should ideally be less than 1% by weight.[2]
-
Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid resin) to the molten TMP. The catalyst loading is typically a small percentage of the TMP weight.
-
Reaction: Heat the mixture to the target reaction temperature (e.g., 70-190 °C) under vacuum (e.g., 0.1-50 mm Hg).[2] The reaction produces water, which must be continuously removed via the vacuum system or azeotropic distillation to drive the reaction forward.
-
Monitoring: Monitor the reaction progress by analyzing samples for the concentration of TMP, Di-TMP, and Tri-TMP. To maximize Di-TMP selectivity, terminate the reaction when the conversion of TMP is low (e.g., <15-30%).[2]
-
Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a stoichiometric amount of a basic solution (e.g., sodium carbonate solution).[3]
-
Purification: The crude product is then purified. This typically involves fractional distillation under high vacuum to separate unreacted TMP (which can be recycled), the Di-TMP product fraction, and heavy residues containing Tri-TMP.[8] Further purification can be achieved by recrystallization.[1]
Protocol 2: General Procedure for Isolating Di-TMP from TMP Distillation Residue
This protocol outlines a common method for recovering Di-TMP as a byproduct.
-
Starting Material: Obtain the high-boiling residue from the fractional distillation of crude TMP. This residue is rich in Di-TMP but also contains significant amounts of TMP and other condensation products.[1]
-
Solvent Extraction: Dissolve or slurry the residue in a suitable organic solvent. Perform a cross-current extraction with a second, immiscible solvent system (e.g., octanol (B41247) and deionized water) to partition the components. TMP and a small amount of Di-TMP will transfer to the aqueous phase, while the bulk of the Di-TMP and higher-boiling components remain in the organic phase.[7]
-
Phase Separation & Desolventization: Separate the organic (oil) phase. Remove the extraction solvent from this phase under vacuum to yield a concentrated crude Di-TMP mixture.[7]
-
Crystallization: Dissolve the concentrated crude Di-TMP in hot water. Allow the solution to cool slowly to induce crystallization. The Di-TMP will crystallize out of the solution while more soluble impurities remain in the mother liquor.[7]
-
Filtration and Drying: Filter the crystals and wash them with cold deionized water. Dry the resulting coarse product under vacuum at a moderate temperature (e.g., 60-70 °C) to obtain high-purity Di-TMP (>99%).[7]
Section 4: Visualizations and Data
Key Process Parameters
The optimal conditions for Di-TMP production are highly dependent on the specific synthetic route and equipment used. The table below provides typical ranges found in the literature.
| Parameter | Typical Range | Rationale & Impact |
| Reaction Temperature | 70 - 190 °C[2] | Higher temperatures increase reaction rate but may also promote side reactions and thermal degradation. |
| Pressure / Vacuum | 0.1 - 200 mm Hg[2] | Vacuum is critical for removing water byproduct in condensation reactions, driving the equilibrium towards products. |
| Catalyst Loading | 0.03 - 5% (w/w) | Affects reaction rate. Higher loading can lead to more side products and complicates removal.[12] |
| TMP Conversion Rate | < 30% (for direct synthesis)[2] | Limiting conversion is a key strategy to maximize selectivity for Di-TMP over Tri-TMP and higher ethers. |
Process and Logic Diagrams
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. US9108911B1 - Process for the manufacture of di-TMP - Google Patents [patents.google.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. CN103467252B - Method for increasing purity of di-trimethylolpropane - Google Patents [patents.google.com]
- 8. WO2013072008A1 - Method for recovering di-trimethylolpropane and trimethylolpropane-enriched product streams from the side streams of trimethylolpropane production - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2007102637A1 - Method for preparing trimethylolpropane - Google Patents [patents.google.com]
- 12. CN101445453B - Method for synthesizing trimethylolpropane tricaprylate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Di(trimethylolpropane) and Pentaerythritol in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of polyol monomers is a critical determinant of the final properties of polyester (B1180765) resins. Among the various polyols utilized, Di(trimethylolpropane) (Di-TMP) and pentaerythritol (B129877) (PE) are two common choices for introducing branching and crosslinking, thereby enhancing the performance of the resulting polymer. This guide provides an objective comparison of the performance of polyesters synthesized using Di(trimethylolpropane) versus pentaerythritol, supported by experimental data, to aid researchers in selecting the appropriate monomer for their specific application.
Monomer Structure and Functionality
Di(trimethylolpropane) and pentaerythritol are both polyhydric alcohols that act as crosslinking agents in polyester synthesis. Their distinct structures, however, lead to differences in the architecture and properties of the final polyester network.
-
Di(trimethylolpropane) (C₁₂H₂₆O₅) is a tetra-functional polyol with four primary hydroxyl groups. Its more flexible ether linkage-containing backbone can impart a degree of flexibility to the polyester.
-
Pentaerythritol (C₅H₁₂O₄) is a more compact and rigid tetra-functional polyol with a neopentyl structure. This compact structure can lead to higher crosslink density and rigidity in the final polymer.
Performance Comparison: Experimental Data
The choice between Di(trimethylolpropane) and pentaerythritol significantly impacts the physicochemical, mechanical, and thermal properties of the resulting polyesters. The following tables summarize key performance data from comparative studies.
Physicochemical Properties of Oleic Acid-Based Polyesters
A study on the synthesis of biolubricants from oleic acid provides a direct comparison of the properties of polyesters prepared with trimethylolpropane (B17298) (a precursor to Di-TMP) and pentaerythritol.[1][2]
| Property | Trimethylolpropane (TMP) Ester | Pentaerythritol (PE) Ester |
| Viscosity Index | 200 - 309 | 200 - 309 |
| Pour Point (°C) | -42 to -59 | -42 to -59 |
| Flash Point (°C) | 280 | >300 |
| Thermal Stability (TGA Onset, °C) | 189 | 177 |
The results indicate that while both polyols produce polyesters with high viscosity indices and good low-temperature properties, the pentaerythritol-based polyester exhibits a higher flash point, suggesting better thermal stability at elevated temperatures.[1][2] Conversely, the TMP-based ester showed a slightly higher onset of thermal degradation in this particular study.[1][2]
Performance in Polyurethane Coatings
While not a direct comparison in polyesters, a study on polyurethane coatings using Di-trimethylolpropane (Di-TMP) and Di-pentaerythritol (Di-PE) offers valuable insights into their potential impact on mechanical and chemical resistance properties.[3][4]
| Property | Di-trimethylolpropane (Di-TMP) Based Coating | Di-pentaerythritol (Di-PE) Based Coating |
| Adhesion | Grade 0 (Excellent) | Good |
| Impact Resistance | Good | Good |
| Pencil Hardness | Good | Good |
| Flexibility | Balanced with other properties | Decreased with increasing hydroxyl value |
| Oil Resistance | Improved with increasing hydroxyl value | Decreased with increasing hydroxyl value |
| Glass Transition Temperature (Tg) | Lower | Higher (up to 40.19 °C) |
This study suggests that Di-TMP can provide a better balance of mechanical properties, flexibility, and oil resistance in polyurethane coatings.[3][4] Di-pentaerythritol, on the other hand, contributes to a higher glass transition temperature, indicating greater rigidity, but may compromise flexibility and oil resistance at higher concentrations.[3][4] These trends are likely to be similar in polyester systems due to the fundamental role of these polyols in creating crosslinked networks.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyesters using Di(trimethylolpropane) or pentaerythritol. Specific parameters will vary depending on the desired final properties.
Polyester Synthesis via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation process for preparing a crosslinked polyester.
Materials:
-
Diacid or anhydride (B1165640) (e.g., Isophthalic acid, Adipic acid)
-
Diol (e.g., Ethylene glycol, Neopentyl glycol)
-
Crosslinking polyol (Di(trimethylolpropane) or Pentaerythritol)
-
Catalyst (e.g., p-Toluenesulfonic acid, Dibutyltin oxide)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Distillation head with condenser and collection flask
-
Heating mantle
-
Vacuum pump
Procedure:
-
Esterification Stage:
-
Charge the diacid, diol, and crosslinking polyol into the reaction flask in the desired molar ratio. The amount of crosslinking polyol will determine the degree of branching and crosslinking.
-
Add the catalyst (typically 0.1-0.5% by weight of reactants).
-
Equip the flask with a stirrer, thermometer, and distillation setup.
-
Begin stirring and purge the system with an inert gas.
-
Heat the mixture to 180-220°C. Water will begin to distill off as the esterification reaction proceeds.
-
Continue the reaction until the acid value of the mixture drops to a predetermined level (e.g., < 10 mg KOH/g), indicating the completion of the initial esterification.
-
-
Polycondensation Stage:
-
Gradually apply a vacuum (e.g., 0.1-1.0 mmHg) while maintaining the temperature at 220-250°C.
-
This stage promotes the removal of excess diol and further increases the molecular weight of the polyester.
-
Monitor the reaction by observing the viscosity of the melt (e.g., through stirrer torque).
-
Once the desired viscosity is reached, cool the reactor and discharge the polyester resin.
-
Characterization of Polyester Resins
Mechanical Properties:
-
Tensile Properties (ASTM D638): Prepare dog-bone shaped specimens of the cured polyester resin.[5][6] Conduct tensile testing using a universal testing machine to determine tensile strength, modulus of elasticity, and elongation at break.[6]
-
Flexural Properties (ASTM D790): Prepare rectangular bar specimens. Perform a three-point bending test to determine flexural strength and modulus.
-
Hardness (ASTM D2240): Measure the Shore D hardness of the cured resin using a durometer.
Thermal Properties:
-
Thermogravimetric Analysis (TGA) (ISO 11358): Heat a small sample of the polyester resin in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) to determine the onset of decomposition and thermal stability.[3][7]
-
Differential Scanning Calorimetry (DSC) (ISO 11357): Heat a sample in a DSC instrument to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[1][4][8]
Visualization of Concepts
Chemical Structures
Caption: Chemical structures of Di(trimethylolpropane) and Pentaerythritol.
Polyester Synthesis Workflow
Caption: Generalized workflow for polyester synthesis.
Conclusion
The selection between Di(trimethylolpropane) and pentaerythritol for polyester synthesis depends on the desired balance of properties for the final application.
-
Pentaerythritol is favored for applications requiring high rigidity, thermal stability, and hardness due to its compact and symmetrical structure, which promotes a high crosslink density.
-
Di(trimethylolpropane) , with its more flexible backbone, tends to yield polyesters with a better balance of flexibility, toughness, and chemical resistance, making it suitable for coatings and applications where some degree of elasticity is required.
The experimental data, although not exhaustive in direct polyester comparisons, consistently points towards these general trends. Researchers should consider these performance trade-offs and conduct specific testing based on the protocols outlined to optimize their polyester formulations for their intended use.
References
- 1. linseis.com [linseis.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. infinitalab.com [infinitalab.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. researchgate.net [researchgate.net]
- 6. zwickroell.com [zwickroell.com]
- 7. nexus-analytics.com.my [nexus-analytics.com.my]
- 8. standards.iteh.ai [standards.iteh.ai]
A Comparative Analysis of Di(trimethylolpropane) and Glycerol as Crosslinkers for Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and material science, the choice of a crosslinking agent is pivotal in defining the final properties of a polymer network. This guide provides a comprehensive comparative analysis of two prominent polyol crosslinkers: Di(trimethylolpropane) (Di-TMP) and glycerol (B35011). Both are utilized in creating three-dimensional polymer structures for a variety of applications, from industrial coatings to advanced biomedical devices. This document will delve into their performance characteristics, supported by experimental data, to aid researchers in selecting the optimal crosslinker for their specific needs.
At a Glance: Key Performance Characteristics
| Property | Di(trimethylolpropane) | Glycerol | Key Considerations |
| Chemical Structure | Dimer of trimethylolpropane (B17298) with four primary hydroxyl groups. | Simple triol with three hydroxyl groups (two primary, one secondary). | Di-TMP's higher functionality and all-primary hydroxyl groups can lead to faster and more complete crosslinking. |
| Reactivity | High reactivity due to primary hydroxyl groups. | Good reactivity, though the secondary hydroxyl group can be less reactive than the primary ones. | Reaction kinetics can be influenced by catalyst choice and temperature. |
| Mechanical Properties | Generally imparts higher hardness, tensile strength, and crosslink density to polymers.[1] | Can act as both a crosslinker and a plasticizer, leading to more flexible and elastic materials.[2] | The desired balance between rigidity and flexibility is a key determinant in selection. |
| Thermal Stability | Tends to increase the thermal stability of the resulting polymer network.[3] | Can lower the thermal degradation temperature of some polymers due to its own lower degradation point. | The overall thermal performance is dependent on the base polymer and crosslinking density. |
| Biocompatibility | Generally considered biocompatible, with low cytotoxicity observed in crosslinked networks.[4] | Generally recognized as safe (GRAS) and widely used in biomedical applications, though high concentrations can be cytotoxic. | The final application dictates the required level of biocompatibility and necessitates specific testing. |
| Cost & Availability | Typically more expensive and derived from petrochemical sources. | Lower cost and can be sourced from renewable biodiesel production. | Cost and sustainability are significant factors in large-scale production. |
In-Depth Performance Analysis
Mechanical Properties
The structural differences between Di-TMP and glycerol directly translate to the mechanical performance of the crosslinked polymers. Di-TMP, with its four primary hydroxyl groups, facilitates the formation of a denser and more rigid polymer network. This is often desirable in applications requiring high durability, scratch resistance, and structural integrity, such as in industrial coatings and composites.
Glycerol, on the other hand, with its three hydroxyl groups, can create a less densely crosslinked network. Furthermore, its small molecular size and hygroscopic nature allow it to act as a plasticizer, increasing the free volume between polymer chains and enhancing flexibility and elongation at break. This makes glycerol a suitable choice for applications where elasticity is paramount, such as in hydrogels for drug delivery and soft tissue engineering.
Thermal Stability
The thermal stability of the resulting polymer is significantly influenced by the chosen crosslinker. Polymers crosslinked with Di-TMP derivatives often exhibit enhanced thermal stability. The formation of a dense, highly crosslinked network restricts the thermal motion of polymer chains, thus increasing the energy required for thermal degradation.
Conversely, the incorporation of glycerol can sometimes lower the overall thermal stability of the polymer matrix. This is attributed to the lower decomposition temperature of glycerol itself and its plasticizing effect, which can facilitate the initiation of degradation processes at lower temperatures. However, in some polyurethane systems, glycerol has been shown to raise the degradation temperature of the soft phase.[3]
Biocompatibility and Cellular Interactions
For biomedical applications, the biocompatibility of the crosslinker and its degradation products is of utmost importance. Glycerol is a naturally occurring substance and is generally considered biocompatible and is metabolized by the body. However, it's important to note that unreacted glycerol can exhibit cytotoxicity at high concentrations.
Polymers crosslinked with trimethylolpropane derivatives have also demonstrated good biocompatibility. For instance, thiol-ene polymers crosslinked with trimethylolpropane triacrylate (TMPTA) have shown low cytotoxicity with fibroblasts in vitro.[4] The degradation of crosslinked polymers can release byproducts that may influence the local cellular environment. While specific signaling pathway modulations by the degradation products of Di-TMP and glycerol are not extensively documented, the inflammatory response to polyurethane degradation products containing glycerol has been a subject of study. The degradation of crosslinked polymers can generate a local acidic environment, which in turn can regulate the pro-inflammatory response of macrophages.
Experimental Protocols
Synthesis of a Di(trimethylolpropane)-Crosslinked Polyurethane
This protocol describes the synthesis of a crosslinked polyurethane using Di(trimethylolpropane) as the crosslinker.
Materials:
-
Di(trimethylolpropane) (Di-TMP)
-
Polycaprolactone (PCL) diol (e.g., Mn = 2000 g/mol )
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous toluene (B28343) as a solvent
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve PCL diol and Di-TMP in anhydrous toluene under a nitrogen atmosphere.
-
Heat the mixture to 70°C with continuous stirring until a homogeneous solution is obtained.
-
Add the IPDI to the reaction mixture dropwise over 30 minutes.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).
-
Increase the temperature to 90°C and maintain the reaction for 4-6 hours, monitoring the disappearance of the NCO peak (~2270 cm⁻¹) using FT-IR spectroscopy.
-
Once the reaction is complete, cast the polymer solution into a Teflon mold and evaporate the solvent in a vacuum oven at 60°C for 24 hours to obtain the crosslinked polyurethane film.
Synthesis of a Glycerol-Crosslinked Poly(acrylic acid) Hydrogel
This protocol outlines the one-step synthesis of a glycerol-crosslinked poly(acrylic acid) hydrogel.
Materials:
-
Acrylic acid (AA)
-
Glycerol
-
Benzoyl peroxide (BPO) as an initiator
-
Novozym 435 (lipase B from Candida antarctica) as a catalyst
-
Deionized water
Procedure:
-
In a reaction flask, dissolve acrylic acid and glycerol in deionized water.
-
Add benzoyl peroxide and Novozym 435 to the solution.
-
Purge the reaction mixture with nitrogen for 15 minutes to remove dissolved oxygen.
-
Seal the flask and place it in a water bath at 60°C with constant stirring.
-
Allow the polymerization and crosslinking reaction to proceed for 24 hours. The solution will become a viscous gel.
-
Purify the resulting hydrogel by washing it extensively with deionized water to remove any unreacted monomers and initiator.
-
Dry the hydrogel in a vacuum oven at 50°C until a constant weight is achieved.
Visualizing the Chemistry and Processes
To better understand the molecular structures and experimental workflows, the following diagrams are provided.
Conclusion
The selection between Di(trimethylolpropane) and glycerol as a crosslinker is a nuanced decision that hinges on the desired end-use properties of the polymer. Di-TMP is the crosslinker of choice for applications demanding high mechanical strength, rigidity, and thermal stability. In contrast, glycerol is ideal for creating flexible, elastic, and often biodegradable materials, particularly in the biomedical field. Researchers and product developers must carefully weigh the trade-offs in performance, biocompatibility, and cost to make an informed decision that aligns with their project goals. This guide serves as a foundational resource to navigate these considerations, providing both high-level comparisons and detailed experimental starting points.
References
- 1. Densely crosslinked polymer networks of poly(ethylene glycol) in trimethylolpropane triacrylate for cell-adhesion-resistant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10899869B2 - Glycerol containing polyurethanes and polyurethane nanocomposites - Google Patents [patents.google.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biodegradability of Di(trimethylolpropane)-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and biodegradable materials in biomedical and other advanced applications has brought a range of polymers into the spotlight. Among these, Di(trimethylolpropane) (Di-TMP) serves as a versatile building block for creating polyesters with tunable properties. This guide provides an objective comparison of the biodegradability of Di(trimethylolpropane)-based polymers with three other common biodegradable alternatives: Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA), and Polybutylene Succinate (PBS). The information presented is based on available experimental data to aid in material selection for biodegradable applications.
Comparative Biodegradation Performance
The biodegradability of a polymer is critically dependent on its chemical structure, molecular weight, and the environmental conditions of the degradation test. While direct comparative studies are limited, the following table summarizes available data on the biodegradability of these polymers from various sources. It is important to note that variations in experimental protocols can influence results.
| Polymer | Test Type | Duration | Biodegradation Rate | Key Findings & Citations |
| Di(trimethylolpropane) Esters | OECD 301B / 301F | 28 days | >60% to >90% | Trimethylolpropane (B17298) esters, particularly those used as biolubricants, are often classified as "readily biodegradable". For instance, trimethylolpropane esters of rapeseed oil fatty acids showed biodegradability exceeding 90%.[1] Fatty acid (C6-18, C8-10, C16-18) triesters of trimethylolpropane also meet the criteria for ready biodegradability.[2] |
| - | - | Not readily biodegradable | Conversely, Di(trimethylolpropane) tetraacrylate (a tetrafunctional monomer) is reported as "not readily biodegradable," highlighting the significant impact of the specific ester structure on biodegradability. | |
| Polylactic Acid (PLA) | Soil Burial | 180 days | ~16% mass loss | PLA degradation in natural soil environments at ambient temperatures is a slow process.[3] |
| Industrial Composting | 90 days | >90% mineralization | Under controlled industrial composting conditions (high temperature and humidity), PLA demonstrates efficient biodegradation. | |
| Polyhydroxyalkanoates (PHA) | Soil | 200 days | ~90% degradation | PHA is known for its broad biodegradability across various natural environments, including soil and marine settings. |
| Marine Environment | 1.5 - 3.5 years | Full mineralization (for a standard bottle) | Certain PHA formulations can achieve 80-90% breakdown in a matter of weeks in marine environments. | |
| Polybutylene Succinate (PBS) | Soil Burial | 30 days | ~0.2% - 0.5% weight loss | The degradation rate of PBS in soil can be relatively slow.[4] |
| Industrial Composting | ~100 days | Suitable biodegradation | PBS shows effective biodegradation under industrial composting conditions. The addition of certain fillers can accelerate this process. |
Experimental Protocols
Standardized testing protocols are crucial for evaluating and comparing the biodegradability of polymers. The most frequently cited methods for the materials discussed are from the Organisation for Economic Co-operation and Development (OECD), particularly the 301 series for assessing ready biodegradability.
OECD 301B: CO₂ Evolution Test
This method is widely used to determine the ultimate aerobic biodegradability of organic compounds.
Principle: A predetermined amount of the test material is incubated in a mineral medium with a microbial inoculum (e.g., activated sludge). The setup is aerated with CO₂-free air. The amount of carbon dioxide evolved from the microbial respiration is measured over a 28-day period and is used to calculate the percentage of biodegradation. A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test.[5][6]
Apparatus:
-
Biometer flasks or similar respirometric systems.
-
CO₂-free air supply.
-
CO₂ trapping solution (e.g., barium hydroxide (B78521) or sodium hydroxide).
-
Titration equipment or a total organic carbon (TOC) analyzer.
Procedure:
-
Preparation of Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.
-
Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial source.
-
Test Setup: The test substance is added to the flasks containing the mineral medium and inoculum. Control flasks with no test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
CO₂ Measurement: The CO₂ produced is trapped in an alkaline solution and quantified by titration or TOC analysis at regular intervals.
-
Calculation: The percentage of biodegradation is calculated based on the cumulative amount of CO₂ produced relative to the theoretical maximum amount of CO₂ that could be produced from the carbon in the test substance.
OECD 301F: Manometric Respirometry Test
This method also assesses ready biodegradability by measuring the oxygen consumed by the microorganisms.
Principle: The test substance is incubated in a closed bottle with a mineral medium and a microbial inoculum. The consumption of oxygen is measured over 28 days using a respirometer. The percentage of biodegradation is calculated based on the measured biological oxygen demand (BOD) relative to the theoretical oxygen demand (ThOD). A 60% biodegradation within a 10-day window signifies "ready biodegradability".[7][8]
Apparatus:
-
Respirometer with closed bottles and pressure sensors.
-
Constant temperature incubator or water bath.
Procedure:
-
Preparation: Similar to OECD 301B, a mineral medium is prepared, and an inoculum is sourced.
-
Test Setup: The test substance is added to the bottles with the medium and inoculum. Control and reference bottles are also prepared.
-
Incubation: The sealed bottles are incubated at a constant temperature with continuous stirring.
-
Oxygen Measurement: The pressure drop in the headspace of the bottles, resulting from oxygen consumption, is measured continuously by the respirometer.
-
Calculation: The BOD is calculated from the pressure change. The percentage of biodegradation is determined by comparing the BOD to the ThOD.
Visualizing Biodegradation Pathways and Workflows
To better understand the processes involved in evaluating these materials, the following diagrams illustrate a generalized biodegradation pathway and a typical experimental workflow.
Caption: Generalized biodegradation pathway for polyesters.
Caption: Experimental workflow for biodegradability testing.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. maxwellsci.com [maxwellsci.com]
- 4. researchgate.net [researchgate.net]
- 5. lubricantexpo.com [lubricantexpo.com]
- 6. jrhessco.com [jrhessco.com]
- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 8. novvi.com [novvi.com]
A Comparative Guide to the Swelling Behavior of Hydrogels Crosslinked with Di(trimethylolpropane) Tetraacrylate and Other Common Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the swelling behavior of hydrogels crosslinked with Di(trimethylolpropane) tetraacrylate (Di-TMPTA) and other commonly used crosslinking agents. Due to the limited availability of direct quantitative data for Di-TMPTA in the reviewed literature, trimethylolpropane (B17298) triacrylate (TMPTA) is used as a structurally similar analogue for the purpose of this comparison. The information presented herein is supported by experimental data from various scientific studies and is intended to assist researchers in selecting the most appropriate crosslinker for their specific hydrogel applications.
Executive Summary
The choice of crosslinking agent is a critical determinant of a hydrogel's network structure and, consequently, its swelling properties. This guide compares hydrogels crosslinked with multifunctional acrylates like Di-TMPTA (represented by TMPTA) against those crosslinked with more conventional agents such as N,N'-methylenebis(acrylamide) (MBA), ethylene (B1197577) glycol dimethacrylate (EGMA), and 1,4-butanediol (B3395766) diacrylate (BDDA). The data suggests that the degree of swelling is inversely related to the crosslinker concentration. The functionality and molecular structure of the crosslinker also play a significant role in the final swelling ratio of the hydrogel.
Data Presentation: Comparison of Swelling Ratios
The following table summarizes the equilibrium swelling ratios of poly(acrylamide-co-sodium acrylate) hydrogels prepared with different crosslinkers at varying concentrations. This data is synthesized from a comparative study to illustrate the impact of the crosslinker on the hydrogel's swelling capacity.
| Crosslinker | Crosslinker Concentration (mol/L) | Swelling Ratio (g/g) | Reference |
| TMPTA | 0.01 | ~175 | [1] |
| 0.02 | ~125 | [1] | |
| 0.04 | ~75 | [1] | |
| 0.06 | ~50 | [1] | |
| MBA | 0.01 | ~150 | [1] |
| 0.02 | ~100 | [1] | |
| 0.04 | ~60 | [1] | |
| 0.06 | ~40 | [1] | |
| EGMA | 0.01 | ~247 | [1] |
| 0.02 | ~180 | [1] | |
| 0.04 | ~110 | [1] | |
| 0.06 | ~70 | [1] | |
| BDDA | 0.01 | ~140 | [1] |
| 0.02 | ~90 | [1] | |
| 0.04 | ~50 | [1] | |
| 0.06 | ~35 | [1] |
Note: The swelling ratios are approximate values derived from graphical data in the cited source and are intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Synthesis of Acrylamide-co-Sodium Acrylate Hydrogels
This protocol describes the free-radical solution polymerization method used to synthesize the hydrogels compared in this guide.
Materials:
-
Acrylamide (AAm)
-
Sodium Acrylate (NaA)
-
Crosslinking agent (e.g., Di-TMPTA, TMPTA, MBA, EGMA, BDDA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Prepare a precursor solution by dissolving specified amounts of acrylamide, sodium acrylate, and the chosen crosslinker in deionized water.
-
Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (APS) and accelerator (TEMED) to the solution to initiate the free-radical polymerization.
-
Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for a set amount of time (e.g., 24 hours) to ensure complete gelation.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiators.
Measurement of Equilibrium Swelling Ratio
The gravimetric method is a widely used and reliable technique for determining the swelling ratio of hydrogels.
Materials:
-
Synthesized hydrogel samples
-
Deionized water or buffer solution
-
Analytical balance
-
Kimwipes or filter paper
-
Spatula or tweezers
-
Beakers or vials
Procedure:
-
Take the fully washed and purified hydrogel samples and gently blot the surface with a Kimwipe to remove excess surface water.
-
Weigh the swollen hydrogel sample on an analytical balance to obtain the swollen weight (Ws).
-
Place the swollen hydrogel in a vacuum oven or a lyophilizer and dry it until a constant weight is achieved. This is the dry weight (Wd).
-
The equilibrium swelling ratio (SR) is then calculated using the following formula:
SR (g/g) = (Ws - Wd) / Wd
Mandatory Visualization
The following diagrams illustrate key conceptual and procedural aspects of hydrogel swelling.
Caption: Logical relationship between crosslinker properties and hydrogel swelling.
Caption: Experimental workflow for determining hydrogel swelling ratio.
References
Biocompatibility of Di(trimethylolpropane)-Based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate biomaterials is a critical step in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative assessment of the biocompatibility of materials based on Di(trimethylolpropane) (DTMP) and its derivatives, such as Di(trimethylolpropane) tetraacrylate (DTMPTA) and Trimethylolpropane (B17298) triacrylate (TMPTA). The performance of these materials is compared with two widely used alternatives: Poly(ethylene glycol) diacrylate (PEGDA) and Poly(lactic-co-glycolic acid) (PLGA). The information presented is supported by experimental data from scientific literature to aid in making informed decisions for research and development.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental in the initial screening of biomaterials. These tests evaluate the potential of a material to cause cell death or inhibit cell growth. The most common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as a percentage of cell viability compared to a negative control.
Table 1: Comparative In Vitro Cytotoxicity Data
| Material | Cell Type | Assay | Cell Viability (%) | Citation(s) |
| PETA-co-TMPTA | Human Adipose-Derived Stem Cells (hASCs) | Not Specified | High (Qualitative) | [1] |
| PEGDA Hydrogel | Human Epithelial Cells (MD-MBA-231) | LIVE/DEAD™ Staining | 55 - 75% | [2] |
| PEGDA Hydrogel | Bovine Chondrocytes | Not Specified | 74 - 80% | [3] |
| PEGDA Hydrogel | Murine Osteoblast Cells | Fluorescent Viability/Cytotoxicity Assay | > 95% | [4] |
| PLGA Scaffold | Not Specified | Not Specified | Good Biocompatibility (Qualitative) | [5] |
In Vivo Biocompatibility Assessment
In vivo studies in animal models provide crucial information on the tissue response to an implanted material. Key parameters evaluated include the inflammatory response and the formation of a fibrous capsule around the implant. The thickness of this capsule is a quantitative measure of the foreign body reaction.
Table 2: Comparative In Vivo Biocompatibility Data
| Material | Animal Model | Implantation Site | Key Findings | Fibrous Capsule Thickness (µm) | Citation(s) |
| PETA-co-TMPTA Scaffold | Rat | Posterior Lumbar Spinal Fusion | No serious adverse effects at the surgical site. | Not Reported | [1] |
| PLGA Membrane | Hamster | Back | Chronic granulomatous inflammatory response that resolved over time. | Not Reported | [5][6] |
| Hydrogel Implants (General) | Rat | Subcutaneous | Increased capsule thickness associated with inflammation. | Varies with material | [7] |
| CMC Hydrogels | Rat | Subcutaneous | 77.76 ± 28.45 to 111.29 ± 44.59 | [8] | |
| POSS-PCU vs. Medpor | Rat | Subcutaneous | Medpor: 96.43 ± 16.02, POSS-PCU: 60.97 ± 16.07 | [9] |
Discussion of Biocompatibility Profiles
Di(trimethylolpropane)-Based Materials: The available data on a copolymer of pentaerythritol (B129877) triacrylate (PETA) and trimethylolpropane triacrylate (TMPTA) suggests good cytocompatibility and in vivo biocompatibility.[1] However, toxicological studies on TMPTA as a monomer have indicated the potential for tumor formation with long-term dermal application in mice, which was linked to chronic irritation.[10] Further research on the biocompatibility of fully polymerized and purified Di(trimethylolpropane)-based materials is necessary to draw definitive conclusions.
Poly(ethylene glycol) diacrylate (PEGDA): PEGDA hydrogels are widely recognized for their excellent biocompatibility. In vitro studies consistently demonstrate high cell viability, often exceeding 70-80%, which is considered non-cytotoxic according to ISO 10993-5.[2][3][4] The tunable properties of PEGDA make it a versatile material for various biomedical applications.
Poly(lactic-co-glycolic acid) (PLGA): PLGA is a biodegradable polymer known for its favorable biocompatibility. Its degradation products, lactic acid and glycolic acid, are natural metabolites in the body.[11] In vivo studies show an initial inflammatory response, which is a normal part of the foreign body reaction and wound healing process. This response typically subsides as the material degrades.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biocompatibility studies. Below are generalized protocols for key experiments based on international standards.
ISO 10993-5: In Vitro Cytotoxicity - MTT Assay
This protocol outlines the extract exposure method for quantitative assessment of cytotoxicity.
Methodology:
-
Preparation of Material Extracts: The test material is incubated in a cell culture medium at 37°C for 24-72 hours to allow for the leaching of any potentially toxic substances. The ratio of the material surface area or mass to the volume of the medium is standardized.
-
Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured to a near-confluent monolayer in 96-well plates.
-
Exposure: The culture medium is replaced with the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated with the extracts for a defined period, typically 24 hours.
-
MTT Assay:
-
The extract medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) salt.
-
A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
-
Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[12]
References
- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Physical Properties of Biomaterials on Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA): Morphological and Immune Response Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of local complications on capsule formation around model implants in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]
- 11. taglus.com [taglus.com]
- 12. In vivo Biomedical Imaging of Immune Tolerant, Radiopaque Nanoparticle-Embedded Polymeric Device Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Degradation of Di(trimethylolpropane) and Other Key Polyols
For Immediate Release
[City, State] – [Date] – In the landscape of materials science and polymer chemistry, the thermal stability of polyols is a critical parameter influencing their application in various high-performance materials, including polyurethanes, polyesters, and synthetic lubricants. This guide provides a detailed comparative analysis of the thermal degradation of Di(trimethylolpropane) against other widely used polyols: trimethylolpropane (B17298), pentaerythritol (B129877), and neopentyl glycol. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and professionals in drug development and materials science in selecting the appropriate polyol for their specific applications.
Executive Summary
The thermal stability of polyols, characterized by their decomposition temperature and degradation profile, is paramount for their processing and end-use performance. This guide indicates that neopentyl glycol generally exhibits the lowest thermal stability among the compared polyols. While comprehensive, directly comparable data for Di(trimethylolpropane) is limited in publicly available literature, its structural similarity to trimethylolpropane suggests a higher thermal stability. Pentaerythritol is also recognized for its relatively high thermal stability. The selection of a polyol should, therefore, be guided by the specific thermal requirements of the application.
Comparison of Thermal Degradation Parameters
The following table summarizes the available quantitative data on the thermal degradation of the four polyols as determined by Thermogravimetric Analysis (TGA). It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.
| Polyol | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Char Yield (%) | Reference |
| Di(trimethylolpropane) | Data not readily available | Data not readily available | Data not readily available | - |
| Trimethylolpropane | ~249 | Data not readily available | Data not readily available | [1] |
| Pentaerythritol | ~155 | ~206 | Data not readily available | |
| Neopentyl Glycol | ~135 | ~160 | Data not readily available | [2][3] |
Note: The data for pentaerythritol is derived from studies on its derivative, pentaerythritol tetranitrate, which may influence the decomposition profile. One source suggests the decomposition of pure pentaerythritol begins at approximately 75°C.[4] The temperature for trimethylolpropane is an approximation based on observations of slow degradation.[1] The lack of consistent, directly comparable data highlights a gap in the current scientific literature.
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA). A typical experimental protocol for conducting TGA on polyols is as follows:
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of the polyol (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins. The temperature of maximum decomposition rate is identified from the peak of the derivative of the TGA curve (DTG curve). The char yield is the percentage of the initial mass remaining at the end of the experiment.
Visualization of Degradation Pathways and Experimental Workflow
To visually represent the processes involved in thermal degradation analysis, the following diagrams have been generated using the DOT language.
Caption: Generalized thermal degradation pathway of a polyol.
References
- 1. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the thermal decomposition of pentaerythritol tetranitrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Evaluation of Lubricants Synthesized from Di(trimethylolpropane)
An Objective Guide for Researchers and Scientists in Lubricant Technology
Lubricants synthesized from Di(trimethylolpropane) (DiTMP) are emerging as high-performance, environmentally friendly alternatives to conventional mineral oils and other synthetic base stocks. Their unique molecular structure, derived from the esterification of DiTMP with various fatty acids, imparts desirable physicochemical and tribological properties. This guide provides a comprehensive comparison of DiTMP-based lubricants with other common lubricant types, supported by experimental data from scientific literature.
Physicochemical Properties: A Tabular Comparison
The performance of a lubricant is fundamentally defined by its physicochemical properties. The following tables summarize key performance indicators for DiTMP-based lubricants in comparison to mineral oil and polyalphaolefin (PAO), two widely used conventional and synthetic lubricant base stocks.
| Property | Di(trimethylolpropane) Tetraester (DiTMPT) | Mineral Oil (ISO VG 46) | Polyalphaolefin (PAO 6) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 41.76 - 87.06[1] | ~46 | ~30 | ASTM D445[2] |
| Kinematic Viscosity @ 100°C (cSt) | 8.73 - 14.77[1] | ~6.8 | ~5.8 | ASTM D445[2] |
| Viscosity Index (VI) | 140 - 237[1][3] | ~100 | ~135 | ASTM D2270 |
| Flash Point (°C) | 320 - 392[1][4] | ~220 | ~240 | ASTM D92[5] |
| Pour Point (°C) | -5 to -34[1][3] | ~-15 | ~-57 | ASTM D97[5] |
| Oxidation Stability (hours) | >22 (Rancimat) | Variable, typically lower than synthetics | Good to Excellent | ASTM D2272 |
Key Observations:
-
Viscosity Index (VI): DiTMP esters exhibit a significantly higher VI compared to mineral oils and even PAOs.[1][3] A higher VI indicates a smaller change in viscosity with temperature, which is crucial for applications experiencing a wide range of operating temperatures.[6]
-
Flash Point: DiTMP lubricants possess exceptionally high flash points, indicating superior thermal stability and reduced fire hazard compared to mineral oils.[1][4]
-
Pour Point: The pour point of DiTMP esters can be tailored by the choice of fatty acids used in their synthesis, with some formulations showing excellent low-temperature fluidity, comparable to or better than some mineral oils.[1][3]
-
Oxidation Stability: The saturated nature of the polyol ester structure contributes to good oxidative stability.[7]
Tribological Performance: Friction and Wear Characteristics
The primary function of a lubricant is to minimize friction and wear between moving surfaces. The performance of DiTMP-based lubricants in this regard is a key area of research.
| Performance Metric | Di(trimethylolpropane) Ester | Formulated Mineral Oil | Formulated PAO | Test Condition |
| Coefficient of Friction | Generally lower than mineral oil in boundary lubrication | Varies with additives | Generally low | Pin-on-disk, Four-ball |
| Wear Scar Diameter (mm) | Can be significantly smaller than mineral oil | Varies with anti-wear additives | Generally low | Four-ball wear test |
Insights into Tribological Behavior:
-
The polar ester groups in DiTMP lubricants provide strong affinity to metal surfaces, forming a durable lubricating film that is effective in reducing friction and wear, particularly under boundary lubrication conditions.[3]
-
In their pure form, DiTMP esters have demonstrated better extreme pressure characteristics compared to PAO.[8]
-
The addition of anti-wear and friction modifier additives, such as zinc dialkyldithiophosphate (ZDDP), can further enhance the tribological performance of DiTMP-based formulations.[8] However, the compatibility and effectiveness of conventional additives with DiTMP esters is an active area of study.[8]
Experimental Protocols
The data presented in this guide is based on standardized testing methods. Below are detailed methodologies for key experiments.
Kinematic Viscosity Measurement (ASTM D445)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[2]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.
-
Procedure:
-
The viscometer is charged with the lubricant sample.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature (e.g., 40°C or 100°C).
-
The time taken for the lubricant to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Flash Point Determination (ASTM D92 - Cleveland Open Cup Method)
This method determines the flash point of petroleum products. The flash point is the lowest temperature at which application of an ignition source causes the vapors of a specimen to ignite under specified conditions.
-
Apparatus: Cleveland open cup apparatus, thermometer, heat source, ignition source.
-
Procedure:
-
The test cup is filled with the lubricant sample to a specified level.
-
The sample is heated at a slow, constant rate.
-
A small flame is passed across the cup at specified intervals.
-
The flash point is the temperature at which a flash appears at any point on the surface of the oil.
-
Pour Point Determination (ASTM D97)
This test method is intended for use on any petroleum oil. The pour point is the lowest temperature at which the oil will pour or flow when it is chilled without disturbance under prescribed conditions.[5]
-
Apparatus: Test jar, thermometer, cooling bath.
-
Procedure:
-
The lubricant sample is poured into a test jar.
-
The sample is first heated and then cooled at a specified rate in a cooling bath.
-
The jar is removed from the bath at intervals of 3°C and tilted to see if the oil flows.
-
The pour point is the temperature at which the oil ceases to flow.
-
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive properties of lubricating fluids in sliding contact.
-
Apparatus: Four-ball wear tester.
-
Procedure:
-
Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramid configuration.
-
The lubricant sample is added to the cup.
-
A specified load is applied, and the top ball is rotated at a given speed for a set duration and temperature.
-
After the test, the wear scars on the three lower balls are measured, and the average wear scar diameter is reported.
-
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and processes involved in the evaluation of DiTMP lubricants, the following diagrams are provided.
Caption: Synthesis of Di(trimethylolpropane) Ester Lubricant.
Caption: General workflow for lubricant performance evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Differences Between Synthetics [machinerylubrication.com]
- 7. Palm oil derived trimethylolpropane triesters synthetic lubricants and usage in industrial metalworking fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
Safety Operating Guide
Proper Disposal of Di(trimethylolpropane): A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the proper handling and disposal of Di(trimethylolpropane) (CAS No. 23235-61-2) to ensure laboratory safety and environmental compliance. While Di(trimethylolpropane) is not classified as a hazardous substance, responsible disposal is crucial.[1] Adherence to local, state, and federal regulations is mandatory.[2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection : Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection : Use chemical-impermeable gloves that have been inspected prior to use.[1][4]
-
Skin Protection : Wear protective clothing to prevent skin contact.[1][5]
-
Ventilation : Ensure adequate ventilation in the handling and storage areas.[1]
In case of accidental exposure:
-
Eye Contact : Immediately rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Skin Contact : Wash off with soap and plenty of water and seek medical advice if irritation occurs.[1]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Ingestion : Rinse mouth with water, do not induce vomiting, and call a Poison Control Center or doctor immediately.[1]
Step-by-Step Disposal Protocol
The primary method for disposing of Di(trimethylolpropane) is through a licensed chemical waste disposal service.[1] Do not discharge the chemical into drains or the environment.[1]
Step 1: Manage Spills and Leaks
-
Containment : In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Absorption : Collect the spilled material using an inert absorbent such as sand, vermiculite, or a general-purpose binder.[5]
-
Collection : Carefully pick up or sweep the absorbed material and place it into a suitable, closed container for disposal.[4] All materials used for spill cleanup should also be treated as hazardous waste.[6]
-
Ventilation : Ensure the spill area is well-ventilated.[5]
Step 2: Waste Collection and Storage
-
Containerization : Place waste Di(trimethylolpropane) and contaminated materials into a suitable, sealed, and properly labeled container.[7] The container must be in good condition, without leaks or cracks.[8]
-
Labeling : Clearly label the waste container in English with its contents ("Waste Di(trimethylolpropane)"), relevant hazard pictograms (if any), and the date accumulation started.[9]
-
Segregation : Store the waste container segregated from incompatible materials.[6][8] Check the Safety Data Sheet (SDS) for specific incompatibilities.[9]
-
Storage Location : Store the waste in a designated "Satellite Accumulation Area" at or near the point of generation.[10] This area should be a dry, cool, and well-ventilated location.[1] Do not exceed storage limits, which are typically a maximum of 55 gallons of hazardous waste.[6]
Step 3: Arrange for Professional Disposal
-
Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company to schedule a pickup.[10]
-
Manifesting : For off-site transport, a hazardous waste manifest is required to track the waste from its origin to its final disposal facility.[3][11] Your EH&S office will typically handle this documentation.
-
Disposal Method : The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][7]
Step 4: Empty Container Disposal
-
Rinsing : Empty containers that held Di(trimethylolpropane) can be triple rinsed with an appropriate solvent (or an equivalent cleaning method).[1][7]
-
Disposal : After thorough cleaning, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling.[1][7] Deface all chemical labels on the empty container before disposal.[6]
Safety and Disposal Data Summary
The following table summarizes key data for Di(trimethylolpropane) relevant to its safe handling and disposal.
| Property | Data |
| CAS Number | 23235-61-2[1] |
| Hazard Classification | Not classified as a hazardous substance.[1] |
| Transport Regulation | Not regulated as a dangerous good for transport. |
| Primary Disposal Method | Entrust to a licensed waste disposal company. Can be disposed of by a licensed chemical destruction plant or controlled incineration.[1] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite).[5] |
| PPE Requirements | Safety goggles, chemical-impermeable gloves, protective clothing.[1] |
| Empty Container Disposal | Triple rinse, puncture to render unusable, and dispose of in a sanitary landfill or recycle.[1][7] |
Disposal Workflow
The logical workflow for the proper disposal of Di(trimethylolpropane) is illustrated in the diagram below, from initial handling to final disposal.
Caption: Disposal workflow for Di(trimethylolpropane).
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for Di(trimethylolpropane)
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal procedures for handling Di(trimethylolpropane) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE) Requirements
When handling Di(trimethylolpropane), it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust or aerosols.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2][3] A face shield may be necessary where there is a splash potential.[4] | To protect eyes from dust particles and potential splashes.[4] |
| Hand Protection | Chemical impermeable gloves, such as nitrile rubber with a thickness of > 0.5 mm.[5] Gloves must be inspected prior to use.[1][3] | To prevent direct skin contact with the chemical.[1] |
| Respiratory Protection | A full-face respirator or a dust mask (e.g., type N95) should be used if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[1][6][7] | To prevent inhalation of dust particles, especially in poorly ventilated areas or when handling the powder form.[2][8] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing, such as a lab coat or long-sleeved clothing.[1][2][5] | To protect the skin from accidental contact and contamination.[8] |
Operational Handling Procedures
Safe handling of Di(trimethylolpropane) involves a systematic approach from preparation to the completion of the procedure.
2.1. Preparation
-
Ensure adequate ventilation in the handling area.[1][2] A local exhaust ventilation system is recommended.
-
Set up emergency exits and a designated risk-elimination area.[1][3]
-
Have an emergency eyewash station and safety shower readily accessible.[5]
-
Remove all sources of ignition, as the product can form explosive mixtures with air.[9] Use non-sparking tools and explosion-proof equipment.[1][2]
-
Ground all equipment containing the material.[8]
2.2. Handling
-
Wear the appropriate PPE as specified in the table above.
2.3. Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][10]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
Spill Management:
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]
-
Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2]
-
Avoid allowing the chemical to enter drains.[1]
Disposal Plan
Proper disposal of Di(trimethylolpropane) and contaminated materials is essential to prevent environmental contamination.
4.1. Waste Chemical Disposal
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Disposal must be in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Do not discharge into sewer systems, water, foodstuffs, or feed.[1]
4.2. Contaminated Packaging Disposal
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Di(trimethylolpropane).
Caption: Workflow for safe handling of Di(trimethylolpropane).
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. arkema.com [arkema.com]
- 6. Di(trimethylolpropane) 97 23235-61-2 [sigmaaldrich.com]
- 7. Di(trimethylolpropane) 97 23235-61-2 [sigmaaldrich.com]
- 8. magnakron.com [magnakron.com]
- 9. perstorp.com [perstorp.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
